FFN 102 mesylate
Description
Propriétés
Formule moléculaire |
C11H11N2ClO3.CH3SO3H |
|---|---|
Poids moléculaire |
335.76 |
Synonymes |
4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one methanesulfonate |
Origine du produit |
United States |
Foundational & Exploratory
Introduction: Illuminating the Dopamine Synapse with FFN102
An In-Depth Technical Guide to Visualizing Dopaminergic Presynaptic Terminals with FFN102
For Researchers, Scientists, and Drug Development Professionals
The dopamine system is fundamental to motivation, motor control, and reward, and its dysfunction is implicated in disorders ranging from Parkinson's disease to addiction.[1][2] Studying the dynamics of dopamine release at the level of individual synapses has historically been challenging. Traditional methods like microdialysis and voltammetry average signals from large populations of terminals and lack spatial resolution.[3] To overcome these limitations, fluorescent false neurotransmitters (FFNs) were developed as optical tracers that mimic endogenous neurotransmitters.
This guide focuses on FFN102, a powerful and highly selective tool for visualizing and functionally probing dopaminergic presynaptic terminals.[1][4] FFN102 is a fluorescent molecule engineered to be a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[5][6] This dual-substrate specificity allows it to be selectively taken up into dopaminergic neurons and subsequently packaged into synaptic vesicles, effectively hijacking the natural dopamine trafficking pathway to label the releasable vesicle pool. Its innovative pH-sensitive fluorescence provides a unique optical signature of neurotransmitter release, enabling researchers to not only identify dopaminergic structures but also to measure their activity in real-time.[1][7] This guide provides the foundational principles, a detailed operational protocol, and expert insights required to successfully implement FFN102 in your research.
Core Principles: The Mechanism of FFN102 Action
Understanding how FFN102 works is crucial for designing robust experiments and interpreting data correctly. The utility of FFN102 is built upon three key properties: its selectivity for the dopamine machinery, its packaging into synaptic vesicles, and its pH-dependent fluorescence.
-
Selective Uptake: FFN102 is a polar molecule designed to be a substrate for the dopamine transporter (DAT), the protein responsible for clearing dopamine from the synaptic cleft.[1][8] This ensures that in a mixed neuronal environment like the striatum, the probe is preferentially accumulated by dopaminergic neurons. Its selectivity is high, with minimal interaction with norepinephrine (NET) or serotonin (SERT) transporters and no significant binding to a wide array of other CNS receptors, which prevents confounding off-target effects.[1][5][9]
-
Vesicular Sequestration: Once inside the dopaminergic neuron's cytosol, FFN102 is recognized and transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[5][9] VMAT2 exchanges cytosolic protons for monoamines, concentrating neurotransmitters within the acidic lumen of the vesicle (pH ~5.5).[10] By acting as a VMAT2 substrate, FFN102 co-localizes with dopamine in the releasable pool of vesicles.
-
pH-Responsive Fluorescence: The defining feature of FFN102 is its pH-sensitive fluorophore, a coumarin core with a hydroxyl group that gives it a pKa of approximately 6.2.[4][6] This property is ideal for reporting exocytosis.
This pH-dependent shift allows researchers to monitor synaptic activity in two ways: by tracking the loss of fluorescence from the presynaptic terminal as vesicles are released (destaining) or by observing the "flash" of increased fluorescence in the extracellular space as FFN102 is exposed to the neutral pH.[1][4]
Experimental Design and Key Parameters
A successful experiment begins with careful planning. The following considerations are critical for obtaining high-quality, interpretable data with FFN102.
| Parameter | Recommendation | Rationale & Key Insights |
| Biological Model | Acute brain slices (e.g., mouse striatum), primary dopaminergic cultures. | Acute slices preserve the native cytoarchitecture and synaptic connections. Cultures are suitable for higher-throughput screening but may have altered transporter expression. |
| FFN102 Concentration | 10 µM in artificial cerebrospinal fluid (ACSF). | This concentration provides a robust signal-to-noise ratio without causing toxicity or saturating the transporters. Higher concentrations may lead to non-specific labeling.[1] |
| Loading Time | 30-45 minutes at room temperature. | This duration is sufficient for DAT-mediated uptake and VMAT2-mediated vesicular loading. Shorter times may result in a weak signal, while longer times do not significantly improve loading and may increase background.[1] |
| Validation Controls | DAT Inhibition: Pre-incubate with a DAT inhibitor (e.g., 5-10 µM Nomifensine or GBR12909) for 10-20 min before and during FFN102 loading. | This is the most critical control. A significant reduction in FFN102 fluorescence confirms that uptake is DAT-dependent and specific to dopaminergic neurons. |
| VMAT2 Inhibition: Use a VMAT2 inhibitor (e.g., Reserpine) to confirm vesicular localization. | This control can differentiate between cytosolic and vesicular pools of FFN102. | |
| Ca²⁺ Dependence: Evoke release in Ca²⁺-free ACSF or with a Ca²⁺ channel blocker (e.g., 200 µM CdCl₂). | This confirms that FFN102 release is due to bona fide synaptic vesicle exocytosis, which is a calcium-dependent process.[1] | |
| Imaging System | Two-photon or confocal microscopy. | Two-photon microscopy is ideal for imaging deep within scattering tissue like brain slices, minimizing phototoxicity.[1] Confocal microscopy is also effective, particularly for cell cultures. |
Spectral Properties
It is essential to configure the microscope with the correct optical settings for FFN102. Note the pH-dependent shift in excitation.
| Condition | Excitation Maxima | Two-Photon Excitation | Emission Maxima |
| Acidic (Vesicle) | ~340 nm[5][6][9] | 760 nm[1][6] | ~435-453 nm[5][9] |
| Neutral (Extracellular) | ~370 nm[5][6][9] | 760 nm[1][6] | ~435-453 nm[5][9] |
Note: While the emission maximum does not shift, the quantum yield is much higher at neutral pH, leading to the observed increase in fluorescence upon release.[6]
Detailed Protocol: Imaging FFN102 in Acute Mouse Brain Slices
This protocol provides a step-by-step workflow for labeling and imaging dopaminergic terminals in the dorsal striatum of acute mouse brain slices.
Step-by-Step Methodology
-
Reagent Preparation:
-
ACSF (in mM): 125 NaCl, 2.5 KCl, 26 NaHCO₃, 0.3 KH₂PO₄, 2 CaCl₂, 1 MgCl₂, 10 glucose. Prepare fresh and continuously bubble with 95% O₂ / 5% CO₂.
-
FFN102 Stock: Prepare a 10 mM stock solution in DMSO. Store at -20°C. On the day of the experiment, dilute to a final working concentration of 10 µM in oxygenated ACSF.
-
-
Slice Preparation and Recovery:
-
Anesthetize and decapitate an adult mouse according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
-
Cut 300 µm-thick coronal slices containing the dorsal striatum using a vibratome.
-
Transfer slices to a recovery chamber containing oxygenated ACSF at room temperature for at least 1 hour before use.[1]
-
-
FFN102 Loading:
-
Transfer recovered slices to a small beaker containing 10 µM FFN102 in oxygenated ACSF.
-
Incubate for 30-45 minutes at room temperature, ensuring continuous oxygenation.[1]
-
-
Imaging Setup and Baseline:
-
Move a loaded slice to the microscope's imaging chamber and secure it (e.g., with a platinum wire harp).
-
Begin perfusion with fresh, oxygenated ACSF at a rate of 1-3 mL/min.
-
Allow the slice to wash for 5-10 minutes to remove excess extracellular probe before imaging.[1]
-
Using a two-photon microscope, locate the dorsal striatum. Set excitation to 760 nm and collect emission between 430-470 nm.[1]
-
Identify fluorescent puncta, which represent FFN102-loaded dopaminergic terminals, and capture a stable baseline image series.
-
-
Stimulation and Data Acquisition:
-
To evoke release, apply a stimulus such as a brief local puff of high-potassium ACSF (e.g., 60 mM KCl) or a train of electrical pulses via a stimulating electrode.
-
Acquire a time-lapse series of images before, during, and after stimulation to capture the dynamics of FFN102 release. The loss of fluorescence from individual puncta upon stimulation indicates exocytosis. The decay can be fitted with an exponential to determine the release time constant (t₁/₂).[1]
-
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Recommended Solution |
| Low or No Signal | Inefficient loading (time too short, FFN102 degraded); Low DAT/VMAT2 expression in the model; Slice is unhealthy. | Ensure FFN102 stock is fresh and loading time is adequate (30-45 min). Verify slice health via electrophysiology or morphology. Confirm DAT expression in your model system. |
| High Background Fluorescence | Incomplete washout of extracellular FFN102; Non-specific binding. | Increase the post-loading wash time to 10-15 minutes. Ensure FFN102 concentration is not excessively high. |
| No Release Upon Stimulation | Stimulation is ineffective; Vesicles are not loaded properly; Release machinery is compromised. | Confirm stimulation efficacy (e.g., via field potential recording). Check slice health. Use a VMAT2 inhibitor control to ensure vesicular loading is the issue. Ensure stimulation is Ca²⁺-dependent. |
| Rapid Photobleaching | Laser power is too high; Excessive scan time. | Reduce laser power to the minimum required for a good signal. Decrease image acquisition frequency or use line-scanning for faster events to minimize exposure. |
| Signal not blocked by DAT inhibitor | Uptake is not DAT-mediated; The probe is labeling non-dopaminergic structures. | This indicates a lack of specificity in your system. FFN102 is highly DAT-selective, so this result may point to a compromised blood-brain barrier in the slice or other experimental artifacts. |
Conclusion
FFN102 stands as a premier chemical tool for the direct visualization and functional assessment of dopaminergic presynaptic terminals.[1] Its high selectivity, coupled with a clever pH-sensing mechanism, provides unprecedented access to the spatial and temporal dynamics of dopamine release at individual synapses. By following the principles and protocols outlined in this guide, researchers can reliably employ FFN102 to investigate the fundamental mechanisms of dopaminergic neurotransmission and explore how these processes are altered in disease states or by novel therapeutic agents.
References
-
Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Rodriguez, P. C., Pereira, D. B., et al. (2013). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. Proceedings of the National Academy of Sciences, 110(3), 870–875. [Link]
-
Sulzer, D., Sames, D., et al. (2019). Fluorescent False Neurotransmitters. In World Scientific. [Link]
-
Black, C. A., et al. (2021). Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles. ACS Chemical Neuroscience, 12(22), 4269–4278. [Link]
-
Rodriguez, P. C., Pereira, D. B., et al. (2013). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. PNAS, 110(3), 870-875. [Link]
-
Brooks, D. J. (2011). Imaging dopamine transporters in Parkinson's disease. Movement Disorders, 26(Suppl 3), S17-23. [Link]
-
Pereira, D. B., et al. (2016). Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum. Nature Neuroscience, 19(4), 578–586. [Link]
-
Lara, E., et al. (2025). Rapid catecholamine trafficking regulates neutrophil functions and neutrophil-platelet interactions. bioRxiv. [Link]
-
Black, C. A., & Sulzer, D. (2021). The Chemical Tools for Imaging Dopamine Release. ACS Chemical Neuroscience, 12(10), 1636–1647. [Link]
-
Eriksen, J., et al. (2009). Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs. Journal of Neuroscience, 29(3), 677–688. [Link]
-
ASAP-CRN. (2022). Fluorescent false neurotransmitter FFN) live-cell DAT imaging. protocols.io. [Link]
Sources
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging dopamine transporters in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 6. worldscientific.com [worldscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
Technical Guide: VMAT2 Substrate Properties & Application of FFN 102 Mesylate
Executive Summary
FFN 102 Mesylate (Fluorescent False Neurotransmitter 102) represents a paradigm shift in the optical analysis of dopaminergic neurotransmission. Unlike its pH-stable counterparts (e.g., FFN 200) which rely on destaining kinetics to visualize release, FFN 102 is a pH-responsive "flashing" probe .[1]
This guide details the physicochemical mechanism by which FFN 102 acts as a dual substrate for the Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2), and how its pKa of ~6.2 allows for the discrete visualization of single-vesicle exocytosis events through fluorescence amplification upon release.
Part 1: Molecular Mechanism & Physicochemical Properties
The "Flashing" Mechanism
The core utility of FFN 102 lies in its pH-dependent fluorescence quantum yield.[1] It functions as a ratiometric pH sensor derived from a coumarin scaffold.[1][2]
-
Cytosolic/Extracellular State (pH 7.4): The probe exists largely in its deprotonated phenolate form. In this state, it exhibits maximal excitation at 370 nm and high fluorescence emission at 452 nm .
-
Vesicular State (pH 5.5): Upon VMAT2-mediated transport into the acidic lumen of synaptic vesicles, FFN 102 becomes protonated. This shifts its absorption maximum to 335 nm and significantly quenches its fluorescence when excited at 370 nm.
The Result: Synaptic vesicles loaded with FFN 102 appear dim. Upon exocytosis, the probe encounters the neutral extracellular fluid (pH 7.4), deprotonates, and exhibits a sudden spike in fluorescence intensity—a "flash"—marking the precise moment and location of quantal release.
Substrate Specificity
FFN 102 is a "False Neurotransmitter" because it mimics the transport kinetics of endogenous monoamines without activating post-synaptic receptors.
| Transporter | Role in FFN 102 Pathway | Inhibitor Control |
| DAT (SLC6A3) | Cellular Entry: Transports FFN 102 from extracellular space into the cytosol. | Nomifensine (Blocks loading completely) |
| VMAT2 (SLC18A2) | Vesicular Sequestration: Transports FFN 102 from cytosol into synaptic vesicles against a concentration gradient. | Reserpine / Tetrabenazine (Blocks vesicular filling; probe remains cytosolic) |
Physicochemical Data Table
| Property | Value / Characteristic |
| Molecular Weight | 335.76 g/mol |
| Excitation Max | 370 nm (pH 7.4) / 335 nm (pH 5.5) |
| Emission Max | 452 nm (pH independent, but intensity varies) |
| pKa | ~6.2 |
| Solubility | Water (up to 20 mM with warming), DMSO (100 mM) |
| Receptor Binding | Negligible affinity for D1-D5, 5-HT receptors (inert) |
Part 2: Experimental Protocols
The "Reserpine Challenge" (Validation Workflow)
To validate that your signal is VMAT2-dependent and not non-specific membrane binding, you must perform a negative control using Reserpine or Tetrabenazine.
Materials:
-
This compound (Stock: 10 mM in DMSO)
-
Imaging Buffer: Tyrode’s solution or ACSF (pH 7.4)
-
VMAT2 Inhibitor: Reserpine (1 µM) or Tetrabenazine (10 µM)
-
System: Two-photon or Confocal Microscope (405 nm laser line or 740 nm 2-photon excitation)
Step-by-Step Protocol:
-
Preparation:
-
Prepare live striatal slices or midbrain dopaminergic neuronal cultures.
-
Equilibrate in oxygenated ACSF at 37°C.
-
-
Inhibitor Pre-incubation (Control Group Only):
-
Probe Loading:
-
Apply 10 µM FFN 102 to both Experimental and Control groups.
-
Incubate for 30 minutes at 37°C.
-
Note: Loading requires active DAT; ensure temperature is maintained to support metabolic transport.
-
-
Washout:
-
Wash slices 3x with ACSF for 20 minutes total.
-
Critical Step: This removes extracellular FFN 102 and cytosolic background, leaving only the sequestered (dim) vesicular pool.
-
-
Stimulation & Imaging:
-
Begin time-lapse imaging (Excitation: 370-405 nm; Emission: 440-480 nm).
-
Stimulate (e.g., electrical field stimulation or high K+).
-
Observation:
-
Experimental: Discrete "flashes" of fluorescence appear at synaptic varicosities.
-
Control (Reserpine): No flashes should be observed. Diffuse cytosolic fluorescence may be present if DAT is active but VMAT2 is blocked.
-
-
Part 3: Visualization of Signaling & Logic
Pathway Logic: The "Flash" Mechanism
The following diagram illustrates the logical flow of FFN 102 through the dopaminergic terminal and the optical switch mechanism.
Caption: Cycle of FFN 102 fluorescence modulation. Note the transition from bright (extracellular) to dim (vesicle) and back to bright (release).
Experimental Workflow Decision Tree
This diagram guides the researcher through the validation process.
Caption: Operational workflow for validating FFN 102 signals. The Reserpine control is the critical "Go/No-Go" step.
References
-
Lee, M., et al. (2010). "Development of pH-Responsive Fluorescent False Neurotransmitters."[1] Journal of the American Chemical Society.
-
Rodriguez, P.C., et al. (2013). "Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain." Proceedings of the National Academy of Sciences (PNAS).
-
Meszaros, J., et al. (2018). "Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum." Nature Neuroscience.
-
Tocris Bioscience. "this compound Product Information." Tocris Technical Data.
Sources
- 1. worldscientific.com [worldscientific.com]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug inhibition and substrate transport mechanisms of human VMAT2 - PMC [pmc.ncbi.nlm.nih.gov]
FFN102 Fluorescent Probe: A Technical Guide to its Chemical Structure, Physicochemical Properties, and Applications in Neurobiology
This guide provides an in-depth analysis of the FFN102 fluorescent probe, a powerful tool for investigating dopaminergic neurotransmission. We will explore its chemical architecture, the physicochemical basis of its pH-dependent fluorescence, its mechanism of action as a fluorescent false neurotransmitter, and detailed protocols for its application in cellular imaging.
Introduction: The Need for Precision in Visualizing Neurotransmission
The study of monoamine neurotransmission, particularly dopamine signaling, is crucial for understanding a range of neurological processes and disorders, from motor control and reward pathways to Parkinson's disease and addiction.[1] A significant challenge in this field has been the development of tools that can selectively label and report the activity of specific neuronal populations and their synaptic machinery with high spatiotemporal resolution. Fluorescent false neurotransmitters (FFNs) have emerged as a valuable class of molecular probes designed to hijack the endogenous neurotransmitter uptake and packaging pathways, thereby allowing for the optical interrogation of these processes.[2][3]
FFN102 was engineered as a second-generation FFN to overcome some limitations of earlier probes, offering high selectivity for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2).[1][4] Its most notable feature is its pH-responsive fluorescence, which provides a dynamic readout of synaptic vesicle exocytosis.[1][5] This guide will serve as a comprehensive technical resource for researchers employing FFN102, providing the foundational knowledge required for robust experimental design and data interpretation.
Chemical and Photophysical Properties of FFN102
The utility of FFN102 as a molecular probe is intrinsically linked to its chemical structure and the resulting photophysical characteristics.
Chemical Structure
FFN102 is a coumarin-based molecule, formally named 4-(2-aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one.[4] The core structure consists of a benzopyran-2-one scaffold, which is the fluorophore. Key functional groups are strategically positioned to confer its biological activity and fluorescent properties:
-
Aminoethyl Group: This side chain at the 4-position mimics the structure of dopamine, providing the molecular recognition element for uptake by the dopamine transporter (DAT).[6]
-
7-Hydroxy Group (Phenol): This group is the primary determinant of FFN102's pH sensitivity. The acidity of this phenol (its pKa) is in a physiologically relevant range, allowing the probe to exist in either a protonated or deprotonated state within the cell.[1][5]
-
6-Chloro Group: This substituent helps to fine-tune the electronic properties of the fluorophore.
Physicochemical and Photophysical Data
The key properties of FFN102 are summarized below. The most critical parameter is its pKa, which dictates its pH-dependent fluorescence.
| Property | Value | Source |
| Formal Name | 4-(2-aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one | [4] |
| Molecular Formula | C₁₁H₁₀ClNO₃ | [4] |
| Molecular Weight | 240.65 g/mol (as free base) | [4] |
| pKa | 6.2 | [1][4][5] |
| logD (pH 7.4) | -1.45 | [1] |
| Excitation Max (pH 5.0) | 340 nm | [1][4] |
| Excitation Max (pH 7.4) | 370 nm | [1][4] |
| Emission Max | ~453 nm (pH independent) | [1][4] |
The Role of pKa in pH-Sensing and Ratiometric Imaging
The pKa of a molecule is the pH at which it is 50% protonated and 50% deprotonated. For FFN102, the pKa of 6.2 is perfectly positioned between the acidic environment of synaptic vesicles (pH ~5.5) and the neutral pH of the cytoplasm and extracellular space (pH ~7.4).[1][5]
The 7-hydroxy group of the coumarin ring is responsible for this pH sensitivity.[1]
-
In acidic environments (like synaptic vesicles, pH < pKa): The hydroxyl group is protonated (phenol form). This form preferentially absorbs light at lower wavelengths.[1]
-
In neutral environments (like the cytoplasm or extracellular space, pH > pKa): The hydroxyl group is deprotonated (phenolate form). This form exhibits a red-shifted absorption maximum, absorbing light more efficiently at longer wavelengths.[1]
This pH-dependent shift in the excitation spectrum, while the emission maximum remains constant, makes FFN102 a ratiometric excitation probe.[1] The ratio of fluorescence intensity when excited at two different wavelengths (e.g., 340 nm vs. 370 nm) can provide a quantitative measure of the surrounding pH. However, the most common application leverages the fact that the fluorescence intensity is significantly higher at neutral pH.[1][4] This phenomenon is the basis for its use as a "flashing" probe upon exocytosis.
Experimental Protocols and Considerations
The following protocols provide a starting point for using FFN102 in common experimental preparations. Optimization may be required depending on the specific model system and imaging setup.
Protocol for FFN102 Loading in Acute Brain Slices
This protocol is adapted from methodologies used for imaging dopaminergic terminals in the striatum. [1]
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., dorsal striatum) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Recovery: Allow slices to recover in oxygenated ACSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
Loading: Incubate slices in oxygenated ACSF containing 10 µM FFN102 for 30-45 minutes at room temperature. [1]This concentration and time are a balance between achieving sufficient signal and minimizing potential off-target effects.
-
Wash: Transfer the slices to an imaging chamber and perfuse with fresh, oxygenated ACSF for at least 10-15 minutes to wash out excess extracellular probe. [1]This step is critical to reduce background fluorescence.
-
Imaging:
-
Microscope: A multiphoton or confocal microscope is recommended. For multiphoton imaging, an excitation wavelength of ~760 nm can be used. [1]For confocal, use a 405 nm laser line for excitation. * Emission Collection: Collect emission in a window around the peak, typically 430-500 nm. [1] * Stimulation: To evoke release, use a bipolar stimulating electrode to deliver electrical pulses (e.g., 15 Hz for 1-2 seconds).
-
Data Acquisition: Acquire a time-series of images before, during, and after stimulation to capture the baseline fluorescence, the release event (fluorescence increase), and subsequent dynamics.
-
Protocol for FFN102 Uptake Assay in Cultured Cells
This protocol is suitable for measuring DAT activity in cultured dopaminergic neurons or cell lines expressing DAT.
-
Cell Culture: Plate cells (e.g., primary midbrain dopaminergic neurons) on glass-bottom dishes suitable for high-resolution imaging.
-
Pre-incubation: Wash cells once with a buffered salt solution (e.g., HBSS) at room temperature.
-
Control Group: To confirm DAT-specificity, pre-treat a parallel set of cells with a DAT inhibitor (e.g., 5 µM nomifensine) for 10 minutes. 4. FFN102 Application and Imaging:
-
Place the dish on the microscope stage and find a field of view.
-
Add FFN102 to the cells at a final concentration of 10 µM.
-
Immediately begin time-lapse imaging, acquiring an image every 5-10 seconds using 405 nm excitation and collecting emission from ~410-470 nm. 5. Data Analysis:
-
Define regions of interest (ROIs) over individual cells.
-
Measure the mean fluorescence intensity within each ROI over time.
-
The rate of increase in fluorescence intensity provides a quantitative measure of DAT-mediated uptake. This rate should be significantly reduced in the nomifensine-treated control group.
-
Conclusion
FFN102 stands out as a meticulously designed molecular tool that provides a unique window into the functional dynamics of the dopaminergic system. Its chemical structure, centered around a pH-sensitive coumarin core, allows it to act as a fluorescent false neurotransmitter that reports on transporter activity and synaptic vesicle release. By understanding the fundamental principles of its pKa and mechanism of action, researchers can effectively leverage FFN102 to address complex questions in neurobiology and drug development. The protocols and data presented in this guide offer a solid foundation for the successful application of this versatile probe.
References
-
Rodriguez, P. C., et al. (2013). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. Proceedings of the National Academy of Sciences, 110(3), 870-875. [Link]
-
Liu, X., et al. (2018). Coupling electrochemistry and TIRF-microscopy with the fluorescent false neurotransmitter FFN102 supports the fluorescence signals during single vesicle exocytosis detection. Biophysical Chemistry, 235, 48-55. [Link]
-
Pereira, D. B., et al. (2016). Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles. Journal of Electroanalytical Chemistry, 780, 299-305. [Link]
-
Gruber, T., et al. (2025). Rapid catecholamine trafficking regulates neutrophil functions and neutrophil-platelet interactions. bioRxiv. [Link]
-
Sulzer, D., & Sames, D. (2019). Fluorescent False Neurotransmitters. In Optogenetics and Optical Manipulation (pp. 37-56). World Scientific. [Link]
-
Henke, A., et al. (2021). Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles. ACS Chemical Neuroscience, 12(24), 4648-4656. [Link]
-
ASAP-CRN Consortium. (2022). Fluorescent false neurotransmitter FFN) live-cell DAT imaging. protocols.io. [Link]
-
Gubernator, N. G., et al. (2012). A pH-responsive FFN probe, FFN102, which as a polar dopamine transporter substrate selectively labels dopamine cell bodies and dendrites in ventral midbrain and dopaminergic synaptic terminals in dorsal striatum. Semantic Scholar. [Link]
-
Gubernator, N. G., et al. (2014). Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum. Nature Neuroscience, 17(11), 1513-1521. [Link]
Sources
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to FFN102 Labeling of Dopamine Cell Bodies in the Ventral Midbrain
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the principles and techniques for labeling dopamine (DA) cell bodies in the ventral midbrain using FFN102, a fluorescent false neurotransmitter. This document moves beyond a simple protocol, offering insights into the underlying mechanisms, validation strategies, and troubleshooting to ensure robust and reliable experimental outcomes.
Introduction: The Power of FFN102 in Visualizing Dopaminergic Neurons
Dopaminergic neurons in the ventral midbrain, primarily located in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA), are fundamental to motor control, motivation, and reward.[1] Their dysfunction is implicated in several neurological and psychiatric disorders, most notably Parkinson's disease.[1][2] Studying these neurons requires tools that can specifically identify and ideally report on their functional status.
FFN102 emerges as a powerful tool in this context. It is a fluorescent false neurotransmitter, a designer molecule that mimics endogenous dopamine, allowing it to be recognized and transported by the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1][3][4] This dual-transporter interaction ensures high selectivity for dopaminergic neurons.[3][5]
Mechanism of Action: The utility of FFN102 is significantly enhanced by its pH-sensitive fluorescence.[3][5][6] Within the acidic environment of synaptic vesicles (pH ~5.5), FFN102 is protonated and exhibits lower fluorescence.[7] Upon release into the neutral pH of the extracellular space (pH ~7.4) during exocytosis, it becomes deprotonated, leading to a significant increase in fluorescence emission.[5][6][7] This "flash" of light provides an optical readout of dopamine release.[7]
Advantages over other techniques: Compared to traditional methods like immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, FFN102 offers the unique advantage of labeling functionally active neurons capable of dopamine uptake and storage. Furthermore, its rapid uptake (within 30 minutes), chemical stability, and high fluorescence make it well-suited for studying the dynamics of dopaminergic systems in living tissue preparations.[5]
Core Principles and Experimental Workflow
The successful application of FFN102 labeling hinges on understanding its journey into and out of the dopaminergic neuron. The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for FFN102 labeling of dopaminergic neurons.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for labeling dopaminergic neurons in acute mouse brain slices.[5]
Reagents and Solutions
| Reagent/Solution | Preparation/Storage |
| FFN102 Mesylate | Prepare a stock solution (e.g., 10 mM in DMSO). Store desiccated at +4°C.[3] |
| Artificial Cerebrospinal Fluid (aCSF) | Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 glucose. Saturate with 95% O2/5% CO2. |
| Sucrose-based Cutting Solution | Composition (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 7 dextrose. Saturate with 95% O2/5% CO2 and keep ice-cold. |
| Dopamine Transporter (DAT) Inhibitor (e.g., Nomifensine) | Prepare a stock solution in an appropriate solvent (e.g., water or DMSO). |
Step-by-Step Methodology
-
Acute Brain Slice Preparation:
-
Anesthetize a mouse (e.g., a TH-GFP reporter mouse for validation) and perform transcardial perfusion with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut coronal or sagittal slices (e.g., 250-300 µm thick) containing the ventral midbrain in ice-cold, oxygenated sucrose-based cutting solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
-
FFN102 Labeling:
-
Transfer a recovered brain slice to a small incubation chamber containing oxygenated aCSF.
-
Add FFN102 to a final concentration of 10 µM.
-
Incubate the slice for 30-45 minutes at room temperature, protected from light.[5]
-
-
Washing and Mounting:
-
After incubation, wash the slice by transferring it to a fresh chamber of oxygenated aCSF for at least 10-15 minutes to remove excess FFN102.
-
Mount the slice in a recording chamber on the microscope stage, continuously perfused with oxygenated aCSF.
-
-
Two-Photon Imaging:
Self-Validating Systems: Ensuring Specificity and Trustworthiness
To ensure the scientific integrity of your findings, it is crucial to incorporate self-validating controls within your experimental design.
Genetic Co-localization
The most robust method for confirming the dopaminergic identity of FFN102-labeled cells is to use a reporter mouse line, such as a TH-GFP mouse, where dopaminergic neurons express Green Fluorescent Protein.[5] A high degree of co-localization between the FFN102 signal and the GFP signal provides strong evidence for the selectivity of FFN102.[5] Studies have shown that the vast majority of FFN102-labeled cells in the SNc and VTA are also positive for TH-GFP.[5]
Pharmacological Inhibition
To confirm that FFN102 accumulation is dependent on the dopamine transporter, pre-incubate a control slice with a DAT inhibitor (e.g., 5-10 µM nomifensine) for 10-15 minutes before and during the FFN102 incubation period. A significant reduction or complete absence of FFN102 labeling in the presence of the DAT inhibitor validates that the uptake is DAT-mediated. Experiments in DAT-deficient mice have conclusively shown a lack of FFN102 accumulation in midbrain neurons, further solidifying this principle.[5]
The following diagram illustrates the validation logic for FFN102 labeling.
Caption: Validation logic for FFN102 specificity.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| Weak or no FFN102 signal | Inactive FFN102, insufficient incubation time, unhealthy tissue slice, DAT dysfunction. | Verify FFN102 stock concentration and integrity. Increase incubation time. Ensure proper slice recovery and aCSF oxygenation.[8] |
| High background fluorescence | Inadequate washing, non-specific binding. | Increase washing time and volume. Ensure FFN102 is fully dissolved. |
| Labeling of non-neuronal structures | FFN102 can occasionally label blood vessels based on their morphology.[5] | Exclude these structures from analysis based on their distinct anatomical appearance. |
| Difficulty labeling in cell culture | Lower DAT or VMAT2 expression levels in cultured postnatal neurons compared to acute slices.[5] | Consider using alternative FFNs like FFN200 which has been shown to be effective in culture.[9] |
Conclusion: A Versatile Tool for Dopamine Research
FFN102 provides a robust and selective method for labeling dopaminergic neuron cell bodies and their processes in the ventral midbrain. Its ability to report on functional aspects of dopamine neurotransmission, such as uptake and release, makes it an invaluable tool for investigating the physiology and pathophysiology of the dopamine system. By following the detailed protocols and incorporating the validation steps outlined in this guide, researchers can confidently employ FFN102 to gain deeper insights into the complexities of dopaminergic signaling in health and disease.
References
-
Rodriguez, P. C., et al. (2013). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. Proceedings of the National Academy of Sciences, 110(3), 870–875. [Link]
-
Hu, L., et al. (2018). Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles. Biophysical Chemistry, 245, 1-8. [Link]
-
Pereira, D. B., et al. (2016). Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum. Nature Neuroscience, 19(4), 578–586. [Link]
-
Sames, D. (n.d.). Overview of a representative dopaminergic synapse and labeling by FFNs and APP+. The NeuroTechnology Center at Columbia University. Retrieved February 7, 2026, from [Link]
-
Dunn, M., et al. (2021). Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles. ACS Chemical Neuroscience, 12(22), 4215–4224. [Link]
-
El Aroussi, A., et al. (2020). Coupling electrochemistry and TIRF-microscopy with the fluorescent false neurotransmitter FFN102 supports the fluorescence signals during single vesicle exocytosis detection. Analytica Chimica Acta, 1107, 1-10. [Link]
-
Pfeiffer, T. Z., et al. (2025). Rapid catecholamine trafficking regulates neutrophil functions and neutrophil-platelet interactions. bioRxiv. [Link]
-
Robinson, H. L., & Sames, D. (2021). The Chemical Tools for Imaging Dopamine Release. ACS Chemical Neuroscience, 12(10), 1698–1710. [Link]
-
protocols.io. (2022). Fluorescent false neurotransmitter FFN) live-cell DAT imaging. [Link]
-
Elabscience. (2021). Immunofluorescence Troubleshooting Tips. Retrieved February 7, 2026, from [Link]
-
Kriks, S., et al. (2011). Ventral midbrain dopaminergic (mDA) Neuron Differentiation Protocol v1. Nature Protocols, 6(11), 1726-1740. [Link]
-
Tiklová, K., et al. (2024). Transcriptomic atlas of midbrain dopamine neurons uncovers differential vulnerability in a Parkinsonism lesion model. eLife, 13, e93977. [Link]
Sources
- 1. Dopaminergic neuron markers | Abcam [abcam.com]
- 2. Transcriptomic atlas of midbrain dopamine neurons uncovers differential vulnerability in a Parkinsonism lesion model | eLife [elifesciences.org]
- 3. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 4. Dali Sames, Overview of a representative dopaminergic synapse and labeling by FFNs and APP+ – The NeuroTechnology Center at Columbia University [ntc.columbia.edu]
- 5. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing FFN 102: A Technical Guide to pH-Dependent Dopaminergic Imaging
Executive Summary
Fluorescent False Neurotransmitter 102 (FFN 102) represents a paradigm shift in the visualization of monoaminergic transmission. Unlike static tracers, FFN 102 is a pH-responsive probe designed to mimic the endogenous neurotransmitter cycle of dopamine. It acts as a substrate for both the Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2), allowing it to accumulate selectively in dopaminergic synaptic vesicles.[1]
The critical utility of FFN 102 lies in its pH-dependent fluorescence . With a pKa of ~6.2, the probe exists in a protonated, lower-fluorescence state within the acidic vesicular lumen (pH ~5.5) and transitions to a deprotonated, high-fluorescence state upon exocytosis into the neutral extracellular space (pH 7.4).[2][3] This property enables the detection of individual quantal release events as "fluorescent flashes," providing spatiotemporal resolution superior to traditional destaining dyes.
Part 1: Chemical Physics & Mechanism
The pH-Sensing Core
FFN 102 is built upon a 7-hydroxycoumarin scaffold. The pH sensitivity arises from the phenolic hydroxyl group at the 7-position.[1]
-
Acidic Environment (pH < 6.0): The phenol group is protonated. This results in a hypsochromic (blue) shift in the excitation maximum to ~340 nm and a reduction in quantum yield at standard imaging wavelengths.
-
Neutral Environment (pH > 7.0): The group deprotonates to the phenolate anion. This shifts the excitation maximum to ~370 nm and significantly increases fluorescence intensity (up to 400%) when excited near this peak.
Spectral Characteristics
The differential fluorescence at physiological pH levels is the basis for signal discrimination.
Table 1: Photophysical Properties of FFN 102 at Physiological pH
| Parameter | Acidic State (Vesicular) | Neutral State (Extracellular) |
| Physiological Context | Intralumenal (Synaptic Vesicle) | Synaptic Cleft / Cytosol |
| Approximate pH | 5.5 – 5.7 | 7.4 |
| Molecular State | Protonated (Phenol) | Deprotonated (Phenolate) |
| Excitation Max ( | ~340 nm | ~370 nm |
| Emission Max ( | ~453 nm | ~453 nm |
| Relative Intensity | Quenched / Dim | Bright / Unquenched |
| Signal Behavior | Stable baseline (low signal) | Transient "Flash" upon release |
Technical Note: While the emission maximum remains relatively constant at ~453 nm, the excitation efficiency at 370–400 nm is drastically higher at neutral pH. This ratiometric excitation behavior is critical for filter selection.
Part 2: Biological Application & Pathway[4][5][6]
FFN 102 hijacks the endogenous dopamine machinery.[4] Its high polarity (logD ~ -1.[1][5]45) prevents passive diffusion, ensuring that labeling is strictly defined by transporter activity.
Mechanism of Action Diagram
The following diagram illustrates the lifecycle of FFN 102, highlighting the pH transitions that generate the optical signal.
Figure 1: The FFN 102 Cycle. The probe enters via DAT, accumulates in acidic vesicles via VMAT2 (becoming dim), and flashes brightly upon exocytosis due to rapid alkalinization.
Part 3: Experimental Protocols
Preparation and Loading
Objective: Specific labeling of dopaminergic terminals while minimizing background.
-
Stock Solution: Dissolve FFN 102 mesylate in DMSO to 10 mM. Store at -20°C, protected from light.
-
Working Solution: Dilute to 10 µM in Artificial Cerebrospinal Fluid (ACSF, pH 7.4).
-
Critical: ACSF must contain physiological glucose and
to support transporter function.
-
-
Incubation:
-
Incubate brain slices (e.g., striatal) or cultures for 30–45 minutes at 37°C.
-
Self-Validation: Co-incubate with a DAT inhibitor (e.g., GBR-12909) in a control sample. Complete loss of fluorescence in the control confirms specific uptake.
-
-
Wash: Wash extensively (3 x 10 mins) with FFN-free ACSF to remove extracellular background.
Imaging Strategies: "Flash" vs. "Destain"
FFN 102 permits two distinct imaging modes depending on the temporal resolution required.
Mode A: The "FFN Flash" (Detecting Individual Events)
This mode exploits the pH shift to see release as a spike in brightness.
-
Microscope: Two-photon (2P) or fast confocal.
-
Excitation: Tuned to 740–770 nm (2P) or 370 nm (1P). This preferentially excites the neutral (released) form.
-
Acquisition: High frame rate (>10 Hz) is required to capture the transient flash before diffusion.
-
Signal Pattern: Dark baseline
Sharp Spike (Release) Decay (Diffusion).
Mode B: Destaining (Measuring Total Flux)
This mode measures the depletion of the vesicular pool over time.
-
Excitation: Similar wavelengths, but focus is on the loss of the punctate signal over minutes.
-
Stimulation: Electrical train (e.g., 10–20 Hz for 2–5 seconds).
-
Signal Pattern: Bright puncta (cytosolic/vesicular mix)
Gradual exponential decay.
Experimental Workflow Diagram
Figure 2: Operational decision tree for FFN 102 experiments, distinguishing between single-event detection and population kinetics.
Part 4: Data Analysis & Interpretation[2][3][5]
Calculating Signal-to-Noise
Because FFN 102 is brighter outside the vesicle, background fluorescence (from unwashed probe or diffusion) can be high. Use the following metric for "Flash" detection:
-
Valid Flash: A rapid rise (>200% increase) synchronized with stimulation, followed by a decay constant (
) consistent with diffusion. -
False Positive: Slow rise or persistent high signal (indicates tissue damage or leakage).
Troubleshooting Common Issues
-
High Background: If the extracellular space is too bright, the "flash" will be masked. Increase wash times or use a perfusion system during imaging to constantly clear released dye.
-
No Uptake: Verify tissue viability. FFN 102 uptake is ATP-dependent (V-ATPase) and DAT-dependent. Hypoxia or metabolic stress will abolish labeling immediately.
References
-
Rodriguez, P. C., et al. (2013).[2][3][6] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain.[1][4][6][7] Proceedings of the National Academy of Sciences, 110(3), 870-875.
-
Lee, M., et al. (2010).[2][3] Development of pH-responsive fluorescent false neurotransmitters.[1][5][8][6][7][9][10][11] Journal of the American Chemical Society, 132(26), 8828-8830.
-
Pereira, D. B., et al. (2016).[3] Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum.[9] Nature Neuroscience, 19(4), 578-586.
-
Lumen, E., et al. (2018). Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus. eLife, 7, e42383.[2]
Sources
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus | eLife [elifesciences.org]
- 3. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. worldscientific.com [worldscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FFN 102 Mesylate (CAS 1883548-92-2)
This document provides a comprehensive technical overview of FFN 102 mesylate, a powerful tool for neuroscientists and drug development professionals. We will delve into its fundamental properties, mechanism of action, and field-proven applications, offering not just protocols but the scientific rationale behind them to ensure robust and reproducible results.
Introduction: Unveiling Dopaminergic Dynamics with a Fluorescent Impostor
In the intricate landscape of neuroscience, observing the dynamics of neurotransmission at the synaptic level is paramount. This compound is a fluorescent false neurotransmitter (FFN), a class of sophisticated molecular probes designed to mimic endogenous neurotransmitters.[1] Specifically engineered as a dopamine analogue, FFN 102 allows researchers to optically trace and quantify the activity of the dopamine system with high spatial and temporal resolution.[1][2][3]
Its primary innovation lies in its pH-sensitive fluorescence, which enables the visualization of both neurotransmitter uptake and release, critical events in synaptic communication.[2][3] This guide will provide the technical foundation and practical methodologies required to harness the full potential of FFN 102 in your research.
Core Technical & Spectroscopic Profile
This compound is a polar compound, a feature intentionally designed to minimize passive diffusion across cell membranes and reduce non-specific labeling, thereby ensuring that its uptake is primarily transporter-mediated.[3] It is chemically and photochemically stable, making it well-suited for time-lapse microscopy studies.[3]
Physicochemical Properties
A summary of the essential physicochemical data for this compound is presented below. This data is critical for accurate preparation of stock solutions and experimental design.
| Property | Value | Source |
| CAS Number | 1883548-92-2 | |
| Molecular Formula | C₁₁H₁₀NClO₃・CH₃SO₃H | [4] |
| Molecular Weight | 335.76 g/mol | [4] |
| Purity | ≥98% (HPLC) | |
| Appearance | Crystalline solid | [5] |
| Storage | Desiccate at +4°C for long-term stability. Stock solutions at -20°C or -80°C. | [6][7] |
Solubility
Proper solubilization is the first step to a successful experiment. This compound exhibits good solubility in common laboratory solvents. Gentle warming can assist in dissolving the compound in aqueous solutions.[4]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 33.58 - 125 | 100 - 372.29 |
| Water | 6.72 - 10 | 20 - 29.78 |
Note: Solubility values may vary slightly between suppliers.[7]
pH-Dependent Spectroscopic Properties
The functionality of FFN 102 as a dynamic sensor of neurotransmission is rooted in its pH-sensitive fluorescence.[1][2] Synaptic vesicles maintain an acidic lumen (pH ≈ 5.0-5.5), while the extracellular space and cytoplasm are at a neutral pH (≈ 7.4). FFN 102 cleverly exploits this pH gradient.[3][5]
-
In Acidic Environments (e.g., Synaptic Vesicles): The probe is protonated, leading to an excitation maximum around 340 nm.[3]
-
In Neutral Environments (e.g., Extracellular Space): The probe is deprotonated, shifting the excitation maximum to ~370 nm.[3]
-
Emission: The fluorescence emission maximum is pH-independent, remaining at approximately 435-453 nm.[3][5] However, the intensity of this emission is significantly greater at neutral pH than in an acidic environment.[2][3][5]
This spectral shift is the key. When synaptic vesicles loaded with FFN 102 undergo exocytosis, the probe is released into the neutral pH of the synaptic cleft, causing a detectable burst of fluorescence—an optical report of a release event.[2][3][8]
Mechanism of Action: The Journey of a False Neurotransmitter
FFN 102's utility stems from its selective hijacking of the natural dopamine transport machinery. It is a substrate for two key proteins: the Dopamine Transporter (DAT) on the plasma membrane and the Vesicular Monoamine Transporter 2 (VMAT2) on the synaptic vesicle membrane.[4][5] This dual-substrate specificity ensures it selectively labels dopaminergic terminals and is packaged into synaptic vesicles, just like endogenous dopamine.[2][3]
Crucially, FFN 102 shows no significant binding to a wide panel of 38 other CNS receptors, including dopamine and serotonin receptors, which minimizes confounding off-target effects and ensures that the observed signals are directly related to transporter activity and release.[4][5]
Figure 1: Cellular uptake and release pathway of this compound.
Causality of the Mechanism:
-
Selective Uptake: FFN 102 in the extracellular space is recognized and transported into the cytoplasm of dopaminergic neurons by DAT. This is a critical validation step; blocking DAT with an inhibitor like nomifensine should prevent cellular loading.[3]
-
Vesicular Sequestration: Once in the cytoplasm, FFN 102 is a substrate for VMAT2, which pumps it into synaptic vesicles.[5] Inside the acidic vesicle, its fluorescence is quenched.
-
Stimulation-Dependent Release: Upon neuronal stimulation (e.g., electrical or chemical with KCl), the vesicles fuse with the presynaptic membrane (exocytosis), releasing their FFN 102 content into the synaptic cleft.[9] The transition from the acidic vesicle to the neutral cleft causes a dramatic increase in fluorescence intensity, which can be imaged as a "flash," directly reporting synaptic release.[8]
Experimental Protocols and Methodologies
As a Senior Application Scientist, I emphasize that robust protocols are self-validating. Each experiment should include appropriate controls to confirm the biological mechanism being probed.
Protocol 1: Stock Solution Preparation
Accurate stock solutions are non-negotiable for quantitative and reproducible experiments.
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Based on a molecular weight of 335.76 g/mol , calculate the mass needed for your desired stock concentration (e.g., 10 mM or 50 mM). A 10 mM stock is common for cell culture experiments.
-
Weighing: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the powder. For example, to make a 10 mM stock from 1 mg of FFN 102, add approximately 298 µL of DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. If needed, brief sonication can be used.[7]
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage, protected from light and moisture.[6][7]
Trustworthiness Check: The clarity and color of the solution are initial indicators. For long-term studies, periodic verification of stock concentration via spectrophotometry may be warranted.
Protocol 2: Live-Cell Imaging of DAT Uptake in Cultured Neurons
This protocol describes how to measure the rate of FFN 102 uptake, providing a functional readout of DAT activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus | eLife [elifesciences.org]
- 9. APP+, a fluorescent analogue of the neurotoxin MPP+, is a marker of catecholamine neurons in brain tissue, but not a fluorescent false neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optical Dissection of Dopaminergic Transmission using FFN 102
Abstract & Introduction
This guide details the protocol for using FFN 102 (also known as Mini-202), a pH-responsive Fluorescent False Neurotransmitter, to visualize and quantify dopamine release in acute brain slices.
Unlike traditional electrochemical methods (e.g., cyclic voltammetry) that measure bulk overflow, FFN 102 allows for the optical resolution of individual dopaminergic terminals . It functions as a "Trojan Horse": it is recognized by the Dopamine Transporter (DAT), actively transported into the cytosol, and sequestered into synaptic vesicles by VMAT2.
Key Technical Differentiator: FFN 102 is a pH-switching probe .
-
Vesicular State (Acidic, pH ~5.5): Fluorescence is significantly quenched (Quantum yield is low).
-
Extracellular State (Neutral, pH ~7.4): Fluorescence is maximal (Quantum yield is high).
This property provides a high signal-to-noise ratio for detecting exocytotic events, as the "silence" of the acidic vesicle contrasts sharply with the "flash" of release into the neutral synaptic cleft, followed by the rapid diffusion (destaining) of the probe.
Technical Specifications
| Parameter | Specification | Notes |
| Chemical Name | FFN 102 Mesylate | (Mini-202) |
| Excitation (Ex) | 370 nm (pH 7.[1][2][3][4]4) / 340 nm (pH 5.[3]0) | Requires UV/Blue excitation or 2-Photon (760 nm). |
| Emission (Em) | 450–460 nm | Blue emission. |
| Transporter Targets | DAT (Km ~2 µM), VMAT2 | Highly specific to dopaminergic neurons in striatum/midbrain. |
| Solubility | DMSO (100 mM), Water (20 mM w/ warming) | Stock solutions are stable at -20°C. |
| pKa | ~6.2 | Ideal for sensing the vesicle-to-synapse pH gradient. |
Mechanism of Action
The following diagram illustrates the "Optical Patch Clamp" logic of FFN 102. The probe tracks the entire life-cycle of a neurotransmitter.
Caption: FFN 102 Cycle. Uptake via DAT (Yellow) and VMAT2 (Red) leads to vesicular storage. Exocytosis (Green) releases the probe back to neutral pH, causing a transient brightening followed by signal loss (destaining).
Pre-Experimental Setup
Artificial Cerebrospinal Fluid (ACSF)
Standard ACSF is critical. Dopaminergic terminals are metabolically demanding and sensitive to hypoxia.
-
Composition (mM): 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 Glucose, 2 MgSO₄, 2 CaCl₂.
-
Oxygenation: Continuously bubble with 95% O₂ / 5% CO₂ (Carbogen) for at least 30 mins prior to use. pH should stabilize at 7.3–7.4.
Slice Preparation
-
Species: Mice (P21–P60 recommended).
-
Region: Coronal slices containing the Dorsal Striatum (for terminals) or Substantia Nigra (for somata).
-
Thickness: 300–350 µm.
-
Recovery: Incubate slices in oxygenated ACSF at Room Temperature (RT) for at least 1 hour post-cutting.
-
Expert Insight: Do not load immediately after cutting. The "shocked" tissue often has internalized or non-functional DAT, leading to poor loading.
-
Detailed Protocol: Loading & Imaging
Step 1: Stock Solution Preparation[1][2][5]
-
Dissolve this compound in DMSO to create a 10 mM Stock .
-
Aliquot into light-shielded tubes (5 µL per tube) and store at -20°C.
-
Note: Avoid repeated freeze-thaw cycles.
Step 2: Loading (Incubation)
This step relies on active transport.
-
Dilute the 10 mM stock 1:1000 into oxygenated ACSF to achieve a 10 µM working concentration .
-
Place slices in a small incubation chamber with the FFN 102 ACSF.
-
Incubate for 30–45 minutes.
-
Temperature:30–32°C is preferred over 37°C to preserve slice health while maintaining transporter kinetics. RT loading is possible but requires 60 mins.
-
-
Control: To verify specificity, incubate a sister slice with 10 µM Nomifensine (DAT inhibitor). No loading should occur.
Step 3: The Washout (Critical)
You must remove extracellular FFN 102 to see the synaptic puncta.
-
Transfer slices to a fresh chamber with dye-free oxygenated ACSF.
-
Wash for 15–20 minutes at RT.
-
Why? This clears the "background" fluorescence from the interstitial space, leaving only the trapped vesicular pool.
-
Step 4: Imaging Configuration
Mount the slice in a perfusion chamber (flow rate 2 mL/min, 30°C).
| Modality | Excitation | Emission Filter | Detector |
| Two-Photon | 760 nm (Tunable Ti:Sapphire) | 440–480 nm (Blue) | PMT / HyD |
| Confocal / Widefield | 375 nm or 405 nm laser* | 450/50 BP | PMT / sCMOS |
*Note: 405 nm excitation is suboptimal (only ~30% efficiency compared to 370 nm) but often works if the loading is robust.
Step 5: Functional Stimulation (Destaining Assay)
To measure dopamine release capability:
-
Baseline: Acquire images at 0.5 Hz for 2 minutes to establish stable puncta fluorescence.
-
Stimulation: Apply an electrical train (e.g., bipolar electrode, 10–20 Hz, 200–600 pulses).
-
Observation:
-
Destaining: You will observe a stepwise decrease in fluorescence intensity of the puncta (ΔF/F) as vesicles empty.
-
Kinetics: The rate of decay correlates with release probability.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow from slice preparation to functional data analysis.
Troubleshooting & Optimization
Issue: High Background / Low Contrast
-
Cause: Insufficient washout or dead tissue.
-
Solution: Increase washout time to 30 mins. Ensure slices are healthy (not opaque). If using 405 nm excitation, background autofluorescence is higher; switch to Two-Photon (760 nm) if possible.
Issue: No Loading Observed
-
Cause: DAT inactivity or wrong region.
-
Solution:
-
Verify region: Dorsal Striatum (dense puncta) vs. Ventral Striatum.
-
Temperature: Ensure loading is at least 30°C. DAT is temperature-sensitive.
-
Check Stock: FFN 102 can degrade if exposed to light. Use a fresh aliquot.
-
Issue: Photobleaching
-
Cause: UV light is high-energy.
-
Solution: Minimize laser power. Use intermittent imaging (e.g., 1 frame every 5 seconds) rather than continuous streaming during baseline.
References
-
Original Characterization of FFN 102: Rodriguez, P. C., et al. (2013).[2][5] "Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain."[2][3][5][6][7] Proceedings of the National Academy of Sciences (PNAS).
-
FFN 200 vs FFN 102 Comparison (Destaining Kinetics): Pereira, D. B., et al. (2016). "Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum." Nature Neuroscience.
-
General FFN Methodology: Sames, D., et al. (2013).[5] "Fluorescent False Neurotransmitters (FFNs): New Tools for Imaging Neurotransmission."[3][5][6][8] ACS Chemical Neuroscience.
-
Product Physical Data (Tocris): "this compound Technical Datasheet." Tocris Bioscience.
Sources
- 1. bio-techne.com [bio-techne.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 5. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
measuring evoked dopamine release using FFN 102 optical assays
Application Note: Optical Quantitation of Evoked Dopamine Release using FFN 102
Executive Summary & Core Principle
This guide details the protocol for using Fluorescent False Neurotransmitter 102 (FFN 102) to measure evoked dopamine (DA) release.[1][2] Unlike traditional electrochemical methods (fast-scan cyclic voltammetry) which offer high temporal resolution but poor spatial resolution, FFN 102 allows for the visualization of DA release at the level of individual synaptic boutons .
The FFN 102 Advantage: The "Flash" Mechanism FFN 102 is a "Flashing FFN."[3][4] It acts as a pH sensor (pKa ~6.2).[3]
-
Accumulation: It is a substrate for the Dopamine Transporter (DAT) and VMAT2. It accumulates in synaptic vesicles.
-
Quenching: Inside the acidic vesicle lumen (pH ~5.5), FFN 102 is protonated and exhibits low fluorescence (or a spectral shift).
-
The Flash: Upon exocytosis, the probe is exposed to the neutral extracellular medium (pH 7.4). This pH shift triggers an immediate increase in quantum yield (fluorescence), creating a visible "flash" before the probe diffuses away.[3]
This mechanism allows researchers to distinguish true exocytotic fusion events from simple background noise, a capability superior to earlier "destaining-only" probes like FFN 511.
Mechanism of Action
The following diagram illustrates the lifecycle of FFN 102 within the dopaminergic terminal, highlighting the pH-dependent optical switch that enables detection.
Caption: FFN 102 cycles through uptake (DAT) and vesicular loading (VMAT2). The critical signal generation occurs at the 'Fusion' step, where the pH shift triggers high fluorescence.
Technical Specifications & Comparison
Table 1: Optical and Biological Properties of FFN 102
| Feature | Specification | Notes |
| Excitation Max | ~370 nm (1P) / 740–760 nm (2P) | Requires UV-compatible optics or Multiphoton (recommended). |
| Emission Max | ~460 nm (Blue) | Use a standard DAPI or BFP emission filter. |
| pKa | ~6.2 | Optimized for vesicle (pH 5.[3]5) vs. extracellular (pH 7.4) contrast.[2][3] |
| Transporter Specificity | DAT & VMAT2 | Highly selective for DA neurons in striatum/midbrain.[2] |
| Signal Type | "Flash" (Release) & Destaining (Pool) | "Flash" indicates fusion; "Destaining" indicates pool depletion. |
Table 2: FFN 102 vs. Alternative Methods
| Method | Spatial Resolution | Temporal Resolution | Key Limitation |
| FFN 102 | Single Bouton (~1 µm) | 10–100 ms (Frame rate dependent) | Requires UV/2P excitation; lower depth than voltammetry. |
| FFN 200 | Single Bouton | Seconds (Destaining kinetics) | pH-insensitive; cannot detect "flashes," only pool loss. |
| Voltammetry (FSCV) | Poor (~100 µm) | High (<10 ms) | Cannot resolve individual synapses; spatially averaged signal. |
Experimental Protocol
Phase A: Acute Slice Preparation
Objective: Obtain healthy striatal slices with intact dopaminergic terminals.
-
Anesthesia & Perfusion: Deeply anesthetize mouse (e.g., isoflurane or ketamine/xylazine). Transcardially perfuse with ice-cold, carbogenated (95% O2/5% CO2) cutting solution (sucrose-based or NMDG-based ACSF) to minimize excitotoxicity.
-
Slicing: Rapidly remove the brain.[5] Using a vibratome, cut 300 µm coronal slices containing the dorsal striatum .
-
Critical: Maintain temperature at 0–4°C during cutting.
-
-
Recovery: Transfer slices to a recovery chamber with standard ACSF at 32°C for 30 minutes, then maintain at room temperature (RT) for at least 30 minutes before staining.
Phase B: Loading FFN 102
Objective: Specific labeling of the functional vesicular pool.
-
Incubation: Incubate slices in ACSF containing 10 µM FFN 102 for 30–45 minutes at Room Temperature.
-
Note: Continuous carbogen bubbling is essential.
-
-
Wash: Transfer slices to a new chamber with dye-free ACSF. Wash for 15–20 minutes .
-
Why: This clears extracellular FFN 102, ensuring that any remaining signal is intracellular (vesicular).
-
-
Mounting: Place slice in the recording chamber under continuous perfusion (2–3 mL/min) with ACSF (32°C).
Phase C: Imaging & Stimulation
Objective: Capture the "Flash" and "Destaining" events.
Equipment Setup:
-
Microscope: Two-Photon Laser Scanning Microscope (2PLSM) is strongly recommended due to UV excitation requirements and tissue scattering.
-
Laser: Tuned to 750–760 nm .
-
Filter: 460/50 nm bandpass (Blue channel).
-
Objective: 40x or 60x Water Immersion (high NA > 0.8).
Acquisition Workflow:
-
Baseline: Identify fluorescent puncta (dopamine varicosities). Acquire baseline images (frame scan or line scan) for 30 seconds.
-
Expectation: Puncta should be visible but dim (quenched state).
-
-
Stimulation: Apply electrical stimulation via a bipolar electrode placed locally (100–200 µm from Field of View).
-
Protocol: Pulse train (e.g., 10–20 Hz for 2–5 seconds) or single pulse for quantal analysis.
-
-
Capture:
-
For Flash Detection: High-speed frame scanning (>30 Hz) or line scanning across a bouton. Look for transient spikes in intensity.
-
For Destaining (Pool Size): Slower frame rate (1 Hz). Monitor the gradual loss of fluorescence over the stimulation train.
-
Data Analysis & Interpretation
Distinguishing between the two modes of analysis is critical for accurate reporting.
Caption: Analytical workflow for distinguishing single fusion events (Flash) from bulk release (Destaining).
-
The Flash (Exocytosis):
-
Look for a rapid increase in fluorescence (
) coincident with the stimulus. -
Kinetic:[6] Rise time < 50ms, Decay time determined by diffusion (usually < 500ms).
-
Metric: Frequency of flashes per bouton (Release Probability,
).
-
-
Destaining (Pool Depletion):
-
Look for a gradual decrease in baseline fluorescence of the puncta (
) after the stimulation train ends. -
Metric: Total fractional loss represents the % of the recycling pool utilized.
-
Troubleshooting & Controls
-
Issue: High Background Fluorescence.
-
Cause: Incomplete washing or dead tissue.
-
Solution: Increase wash time to 30 mins. Ensure slices are healthy (use live/dead stain if unsure).
-
-
Issue: No Evoked Release (Silent Boutons).
-
Insight: Not all FFN-loaded boutons are functional. Up to 30-40% of DA terminals may be "silent" (contain vesicles but do not release upon standard stimulation).
-
Control: Use Amphetamine (10 µM) at the end of the experiment. Amphetamine reverses the transporter, causing massive efflux of all vesicular content. If the bouton does not destain with Amphetamine, it was not loaded correctly.
-
-
Issue: Photobleaching.
-
Cause: Laser power too high.
-
Solution: Perform a "no-stimulation" control scan. If fluorescence drops without stimulation, reduce laser power or pixel dwell time.
-
References
-
Rodriguez, P. C., et al. (2013). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. Proceedings of the National Academy of Sciences (PNAS), 110(3), 870–875.
-
Lee, M., et al. (2010). Developing a new class of fluorescent reporters for imaging neurotransmitter release: Fluorescent False Neurotransmitters. Journal of the American Chemical Society, 132(26), 8828–8830.
-
Meszaros, J., et al. (2018). Fluorescent False Neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum.
-
[Link]
-
-
Ting, J. T., et al. (2014). Acute brain slice methods for adult and aging animals: application of targeted patch clamp analysis and optogenetics. Methods in Molecular Biology, 1183, 221–242.
-
[Link]
-
Sources
- 1. pnas.org [pnas.org]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Two-Photon Microscopy Imaging of FFN 102 Mesylate
Executive Summary
This guide details the operational parameters for imaging FFN 102 Mesylate (Fluorescent False Neurotransmitter 102) using two-photon laser scanning microscopy (2PLSM). Unlike earlier generation probes (e.g., FFN 511) that function primarily as destaining markers, FFN 102 is a pH-responsive "flashing" sensor .[1] It leverages the pH gradient between the acidic vesicular lumen (pH ~5.[2]5) and the neutral extracellular space (pH ~7.4) to produce a positive fluorescence transient upon exocytosis.
This protocol is optimized for resolving individual dopaminergic release events ("quantal" release) in acute brain slices, particularly in the dorsal striatum and globus pallidus.
Mechanism of Action & Optical Physics
To image FFN 102 effectively, one must understand the causality between its chemical environment and its quantum yield.
The "Flash" Mechanism
FFN 102 is a coumarin-based derivative with a pKa of ~6.2.[2]
-
Uptake: It enters dopaminergic terminals via the Dopamine Transporter (DAT) and is sequestered into synaptic vesicles by the Vesicular Monoamine Transporter 2 (VMAT2).[3]
-
Quenching (Resting State): Inside the vesicle, the acidic environment (pH ~5.5) protonates the probe, shifting its absorption maximum to ~340 nm and significantly quenching its fluorescence at the imaging wavelength.
-
Release (Active State): Upon electrical or optogenetic stimulation, vesicle fusion exposes the probe to the neutral extracellular medium (pH 7.4). This deprotonates the phenolic group, shifting the excitation maximum to ~370 nm and increasing fluorescence intensity by >400%. This is detected as an optical "flash."[4]
Technical Specifications Table
| Parameter | Value | Notes |
| Molecular Weight | 335.76 g/mol | |
| pKa | 6.2 | Critical for pH sensing mechanism |
| 1P Excitation Max | 340 nm (pH 5.[2]0) / 370 nm (pH 7.[2]4) | Protonated vs. Deprotonated states |
| 1P Emission Max | 435 - 453 nm | Blue region; relatively pH independent |
| 2P Excitation (Optimal) | 760 - 770 nm | CRITICAL SETTING |
| 2P Cross-Section | Moderate | Requires high NA objective for efficient excitation |
| Solubility | Water (up to 20 mM w/ heat) | Stock usually prepared in DMSO or water |
Hardware Configuration
The following setup is validated for detecting the rapid, transient signals associated with FFN 102 release.
Laser & Optics
-
Source: Mode-locked Ti:Sapphire laser (e.g., Spectra-Physics Mai Tai or Coherent Chameleon).
-
Tuning: Tune output to 760 nm . While 720-740 nm can excite the probe, 760 nm minimizes metabolic autofluorescence (NADH/FAD) overlap and optimizes the specific signal from the deprotonated (released) species.
-
Objective: High Numerical Aperture (NA) water-immersion lens (e.g., 60x/1.0 NA or 25x/1.05 NA). High NA is non-negotiable to maximize photon collection from the sparse, diffraction-limited vesicles.
Detection Path[4][6]
-
Dichroic Mirror: 680 nm or 700 nm short-pass (to separate IR excitation from visible emission).
-
Emission Filter: 440 – 500 nm Bandpass (e.g., 470/40).
-
Note: Avoid standard GFP filters (500-550 nm) as they will cut off the peak emission of FFN 102. Use a DAPI or BFP filter set.
-
-
Detectors: GaAsP PMTs or Hybrid Detectors (HyD) are strongly recommended due to the low photon budget of single-vesicle events.
Experimental Workflow
This workflow ensures specific loading into dopaminergic terminals and minimizes background noise.
Diagram: Cellular Mechanism & Workflow
Caption: FFN 102 cycle: DAT-mediated entry, VMAT2 loading into acidic vesicles (quenching), and exocytotic release causing a fluorescence flash.
Step-by-Step Protocol
Phase 1: Slice Preparation & Loading
-
Slice Recovery: Prepare acute coronal slices (e.g., 300 µm) containing the striatum. Allow slices to recover in ACSF for >1 hour.
-
Incubation: Incubate slices in oxygenated ACSF containing 10 µM FFN 102 for 30 minutes at room temperature.
-
Critical: Unlike FFN 200, FFN 102 loading is DAT-dependent.[5] Do not use DAT inhibitors (e.g., Nomifensine) during loading.
-
-
Washout: Transfer slices to dye-free ACSF for 20 minutes .
-
Why? This clears extracellular background and cytosolic dye, leaving only the vesicle-sequestered pool.
-
Phase 2: Image Acquisition
-
Baseline Scan: Locate dopaminergic terminals (puncta). At 760 nm, resting vesicles will appear as faint puncta against a dark background.
-
Settings Optimization:
-
Laser Power: Start low (e.g., 5-10 mW at sample) to prevent photobleaching. FFNs can be photolabile.
-
Scan Speed: For release kinetics, use Line Scanning (500-1000 Hz) across a bouton. For population analysis, use Frame Scanning (30 Hz) with averaging (Kalman 2-3) if signal is low.
-
-
Stimulation:
-
Place a bipolar stimulating electrode 100-200 µm from the imaging field.
-
Trigger acquisition 1-2 seconds before stimulation to establish baseline (
). -
Apply pulse train (e.g., 20-50 pulses at 10-20 Hz) or single pulse for quantal detection.
-
Data Analysis & Interpretation
Releasing synapses are identified by a transient increase in fluorescence (
Calculating
-
: Fluorescence intensity at time
.[5] - : Average baseline fluorescence (pre-stimulus).
-
Signal: Look for a sharp rise (flash) time-locked to the stimulus, followed by a decay as the probe diffuses away.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Signal / Dim Puncta | Incorrect Wavelength | Verify laser is tuned to 760 nm , not 800+ nm. |
| Emission Filter Mismatch | Ensure a 440-500 nm filter is in place. GFP filters (525 nm) will block the signal. | |
| High Background | Insufficient Washout | Extend washout to 30-40 mins. |
| Bleaching (No Flash) | Laser Power Too High | Reduce power; increase PMT gain. Use resonant scanning if available. |
| No Evoked Release | Slice Health | Verify slice viability. Check calcium concentration in ACSF (must be 2-2.5 mM). |
References
-
Rodriguez, P. C., et al. (2013).[1][3][4][6] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain.[2][5][6][7] Proceedings of the National Academy of Sciences, 110(3), 870-875. Link
- Definitive characterization of FFN 102 synthesis, pKa, and pH-dependent fluorescence.
-
Pereira, D. B., et al. (2016).[4] Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum.[5] Nature Neuroscience, 19(4), 578-586. Link
- Comparison of FFN 102 and FFN 200 imaging protocols.
-
Meszaros, J., et al. (2018).[1][4] Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus. eLife, 7, e39858. Link
- Application of FFN 102 for detecting release in sparse regions using the "flash" method.
-
Lee, M., et al. (2010).[3][4] Development of pH-responsive fluorescent false neurotransmitters.[2][3][5][6][8][9] Journal of the American Chemical Society, 132(26), 8828-8830. Link
-
Chemical design and photophysical properties of the probe.[2]
-
Sources
- 1. worldscientific.com [worldscientific.com]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
Advanced Protocol: FFN 102 Multiphoton Imaging of Dopaminergic Transmission
Executive Summary
Fluorescent False Neurotransmitter 102 (FFN 102) is a pH-responsive, ratiometric optical probe designed to visualize dopamine release at the resolution of individual synapses.[1][2] Unlike traditional lipophilic dyes (e.g., FM1-43) that label all recycling vesicles, FFN 102 is a specific substrate for the Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2) .
Its core utility in multiphoton microscopy lies in its pH-dependent fluorescence . FFN 102 is protonated and dimly fluorescent in the acidic environment of synaptic vesicles (pH ~5.5). Upon exocytosis, it is exposed to the neutral extracellular milieu (pH 7.4), causing deprotonation and a rapid increase in fluorescence quantum yield.[3] This "flash" signature allows researchers to optically resolve individual quantal release events.
Technical Specifications & Photophysical Properties[1][2][3][4][5][6]
FFN 102 exhibits a pKa of 6.2 , making it an ideal sensor for the transition between vesicular and extracellular environments.[3]
Spectral Data Table
| Parameter | Acidic Environment (pH 5.0) | Neutral Environment (pH 7.4) |
| State | Protonated (Vesicular) | Deprotonated (Extracellular) |
| 1P Excitation Max | 340 nm | 370 nm |
| 1P Emission Max | 453 nm | 453 nm |
| Fluorescence Intensity | Low (Quenched) | High (Bright) |
| 2P Excitation (Optimal) | 760 nm | 760 nm |
| Emission Filter | Bandpass 440–500 nm | Bandpass 440–500 nm |
| Molecular Targets | VMAT2 (Vesicle entry) | DAT (Cell entry) |
Critical Insight: While the emission peak remains constant (~453 nm), the absorption cross-section at 760 nm is significantly higher for the deprotonated form. This results in a signal increase of >400% upon exocytosis, providing a high signal-to-noise ratio for detecting fusion events.
Mechanism of Action
The following diagram illustrates the "Optical Pulse" mechanism of FFN 102 during synaptic transmission.
Figure 1: The pH-dependent "flash" mechanism of FFN 102. The probe is loaded via DAT/VMAT2 and quenched in the vesicle. Exocytosis triggers deprotonation and a fluorescence surge.
Experimental Protocol: Acute Brain Slice Imaging[1][7]
A. Reagents and Preparation[7][8][9]
-
FFN 102 Stock: Dissolve in DMSO to 10 mM. Store at -20°C protected from light.
-
ACSF (Artificial Cerebrospinal Fluid): Standard formulation (124 mM NaCl, 2.5 mM KCl, 1.2 mM NaH2PO4, 24 mM NaHCO3, 5 mM HEPES, 12.5 mM Glucose, 2 mM CaCl2, 1 mM MgCl2). Oxygenate with 95% O2 / 5% CO2.
-
Slicing: Prepare coronal slices (300 µm) containing the Dorsal Striatum or Substantia Nigra.
B. Loading Procedure (The "Incubation-Wash" Cycle)
Proper loading is a balance between sufficient uptake and minimal background.
-
Recovery: Allow slices to recover in oxygenated ACSF for 1 hour at 32°C.
-
Incubation: Transfer slices to a small incubation chamber containing 10 µM FFN 102 in ACSF.
-
Duration: 30–45 minutes at room temperature.
-
Note: Continuous oxygenation is required.
-
-
Washout (Critical Step): Transfer slices to a fresh chamber with dye-free ACSF.
-
Duration: Wash for at least 20 minutes .
-
Reasoning: This removes non-specifically bound dye and cytosolic FFN 102 that has not been sequestered into vesicles, ensuring the signal comes from the vesicular pool.
-
C. Multiphoton Imaging Setup
-
Laser Source: Ti:Sapphire tunable laser.[1]
-
Wavelength: Tune to 760 nm .
-
Objective: 40x or 60x Water Immersion (NA > 0.8 recommended for synaptic resolution).
-
Detection: Use a PMT with a 440–500 nm bandpass filter . (Avoid standard GFP filters that cut off below 500 nm; FFN 102 peaks at 453 nm).
D. Stimulation & Data Acquisition[7][9]
-
Baseline: Acquire 2–5 minutes of baseline images (frame rate > 1 Hz recommended for capturing rapid flashes).
-
Stimulation: Apply electrical stimulation (bipolar electrode, 10–50 Hz pulse trains) or chemical stimulation (High K+ or Amphetamine).
-
Observation: Look for transient increases in fluorescence ("flashes") at varicosities, followed by a decay as the dye diffuses away.
Workflow Diagram
Figure 2: Step-by-step workflow for FFN 102 multiphoton experiments.
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No Labeling | Dead tissue or wrong region | Ensure slices contain intact dopamine terminals (e.g., Striatum). Verify slice health. |
| High Background | Insufficient Washout | Extend washout time to 30 mins. Ensure perfusion flow rate is 2–3 mL/min. |
| No "Flashes" | pH buffering issues | Ensure ACSF is properly buffered (pH 7.4). Acidic extracellular pH quenches the flash. |
| Specificity Check | Non-specific binding | Control: Pre-incubate with Nomifensine (10 µM) (DAT inhibitor). This should completely block FFN 102 loading. |
References
-
Gubernator, N. G., et al. (2009). Fluorescent false neurotransmitters visualize dopamine release from individual presynaptic terminals. Science, 324(5933), 1441-1444.
-
Rodriguez, P. C., et al. (2013). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. PNAS, 110(3), 870-875.
-
Pereira, D. B., et al. (2016). Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum. Nature Neuroscience, 19(4), 578-586.
-
Lee, M., et al. (2010). Development of pH-responsive fluorescent false neurotransmitters. JACS, 132(26), 8828-8830.
Sources
Illuminating Neurotransmission: A Guide to Monitoring Synaptic Vesicle Fusion Pore Opening with FFN102
For researchers, neuroscientists, and professionals in drug development, understanding the precise mechanics of neurotransmitter release is paramount. The fusion of synaptic vesicles with the presynaptic membrane, a critical step in this process, is a highly dynamic event. This guide provides a comprehensive overview and detailed protocols for utilizing FFN102, a powerful fluorescent false neurotransmitter, to optically monitor the opening of the synaptic vesicle fusion pore. By explaining the causality behind experimental choices, this document serves as a practical resource for harnessing the full potential of FFN102 in your research.
Introduction: The Power of FFN102 in Visualizing Synaptic Release
Traditional methods for studying neurotransmitter release often provide bulk measurements or lack the specificity for particular neuronal types. FFN102 overcomes these limitations by acting as a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2)[1]. This fluorescent tool allows for the direct visualization of dopamine release from individual presynaptic terminals, offering unprecedented spatial and temporal resolution[2][3]. Its unique pH-sensitive fluorescence provides a direct optical readout of vesicle content release into the extracellular space[2][3][4].
FFN102 is a "fluorescent false neurotransmitter," meaning it mimics endogenous dopamine, allowing it to be taken up by dopamine neurons and packaged into synaptic vesicles. Its key advantage lies in its pH-dependent fluorescence. The interior of synaptic vesicles is acidic (pH ~5.5), which quenches FFN102 fluorescence. Upon vesicle fusion and pore opening, FFN102 is released into the neutral pH of the synaptic cleft (pH ~7.4), leading to a dramatic increase in its fluorescence intensity[2][5]. This "flash" of light provides a high-fidelity signal of individual exocytotic events.
The Mechanism of FFN102: From Vesicular Sequestration to Fluorescent Signal
The utility of FFN102 is grounded in its specific biochemical interactions and photophysical properties. Understanding this mechanism is crucial for designing and interpreting experiments correctly.
First, FFN102 is actively transported into dopaminergic neurons via the dopamine transporter (DAT)[1][2]. This ensures the selective labeling of dopamine-releasing neurons. Once inside the neuron, FFN102 is recognized by the vesicular monoamine transporter 2 (VMAT2) and actively pumped into synaptic vesicles, where it is stored alongside endogenous dopamine[1][6].
The acidic environment of the synaptic vesicle protonates FFN102, leading to a shift in its absorption spectrum and a significant reduction in its fluorescence emission when excited at a wavelength optimal for the deprotonated form[2][5]. This keeps the probe "dark" while it is stored.
Upon neuronal stimulation, synaptic vesicles fuse with the presynaptic membrane. The opening of the fusion pore allows the intra-vesicular contents, including FFN102, to be released into the synaptic cleft[7]. The transition to the neutral pH of the extracellular space deprotonates FFN102, causing a rapid and detectable increase in its fluorescence[2][4]. This fluorescence burst is the direct optical signature of vesicle fusion and neurotransmitter release.
FFN102 Mechanism of Action
Caption: FFN102 is taken up by DAT, packaged into acidic vesicles by VMAT2, and fluoresces upon release.
Experimental Protocols
This section provides a detailed, step-by-step methodology for using FFN102 to monitor synaptic vesicle fusion.
Reagent Preparation and Storage
Proper preparation and storage of FFN102 are critical for experimental success.
| Reagent | Preparation | Storage |
| FFN102 Mesylate | Prepare a 10 mM stock solution in DMSO. | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Artificial Cerebrospinal Fluid (aCSF) | Standard formulation, e.g., 124 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgSO4, 25 mM NaHCO3, 1 mM NaH2PO4, 10 mM glucose. | Prepare fresh and bubble with 95% O2 / 5% CO2 for at least 30 minutes before use. Maintain at 32-34°C. |
| Neuronal Culture Medium | As per your specific cell type requirements. | Store according to the manufacturer's instructions. |
Protocol for FFN102 Loading and Imaging in Neuronal Cultures
This protocol is designed for primary neuronal cultures or neuronal cell lines.
Step 1: Cell Preparation
-
Culture neurons on glass-bottom dishes suitable for high-resolution microscopy.
-
Ensure cultures are healthy and have well-established synaptic connections.
Step 2: FFN102 Loading
-
Prepare a working solution of 10 µM FFN102 in pre-warmed aCSF or imaging buffer.
-
Remove the culture medium and wash the cells once with the imaging buffer.
-
Incubate the cells with the FFN102 working solution for 10-30 minutes at 37°C. The optimal loading time may need to be determined empirically for your specific cell type. Rationale: This incubation allows for the active uptake of FFN102 by DAT and subsequent packaging into synaptic vesicles by VMAT2.
Step 3: Washing
-
After incubation, gently wash the cells 2-3 times with pre-warmed imaging buffer to remove extracellular FFN102. Rationale: Thorough washing is crucial to minimize background fluorescence and ensure that the detected signal originates from vesicular release.
Step 4: Stimulation and Imaging
-
Mount the dish on the microscope stage. Live-cell imaging setups with temperature and CO2 control are recommended.
-
Locate a field of view with healthy-looking neurons and visible presynaptic boutons.
-
Acquire a baseline fluorescence image series before stimulation.
-
Induce synaptic vesicle release using an appropriate stimulus. Common methods include:
-
Electrical Field Stimulation: Apply a train of electrical pulses (e.g., 10-20 Hz for 10-30 seconds) using platinum electrodes.
-
Chemical Stimulation: Perfuse with a high potassium solution (e.g., aCSF with 50-90 mM KCl, osmolarity adjusted by reducing NaCl) to depolarize the neurons.
-
-
Acquire images continuously during and after stimulation to capture the fluorescence increase associated with FFN102 release. Use an excitation wavelength of ~370 nm and collect emission around 450 nm[5]. For two-photon microscopy, an excitation wavelength of 760 nm can be used[5].
Experimental Workflow for FFN102 Imaging
Caption: A streamlined workflow for FFN102 experiments, from cell preparation to data analysis.
Data Analysis and Interpretation
The primary output of an FFN102 experiment is a time-lapse series of fluorescence images. The analysis involves quantifying the change in fluorescence intensity over time at individual presynaptic boutons.
-
Region of Interest (ROI) Selection: Define ROIs around individual presynaptic terminals.
-
Fluorescence Quantification: Measure the mean fluorescence intensity within each ROI for each frame of the time series.
-
Background Subtraction: Subtract the background fluorescence from a nearby region devoid of cells.
-
Normalization: Normalize the fluorescence intensity to the baseline fluorescence before stimulation (ΔF/F₀).
-
Event Detection: Identify fluorescence transients that are time-locked to the stimulus. The amplitude and kinetics of these transients provide information about the amount and rate of neurotransmitter release.
A successful experiment will show a low baseline fluorescence during the pre-stimulation period, followed by a sharp increase in fluorescence at presynaptic sites upon stimulation. The fluorescence will then gradually decay as the released FFN102 diffuses away from the synapse.
Troubleshooting
Even with a robust protocol, challenges can arise. Here are some common issues and their solutions.
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete washing of extracellular FFN102. | Increase the number and duration of washing steps. Ensure gentle but thorough washing. |
| Cell death or membrane damage leading to non-specific FFN102 uptake. | Check cell health before and during the experiment. Use a viability dye if necessary. | |
| No or Weak Signal Upon Stimulation | Inefficient FFN102 loading. | Increase the incubation time or FFN102 concentration. Ensure the cells express functional DAT and VMAT2. |
| Ineffective stimulation. | Verify the functionality of your stimulation setup (e.g., check electrode integrity, confirm high K+ solution concentration). | |
| Photobleaching. | Reduce the excitation light intensity or the exposure time. Use an anti-fade agent in the imaging medium if compatible with live-cell imaging. | |
| Signal Not Localized to Puncta | FFN102 is not being properly sequestered into vesicles. | Verify the expression and function of VMAT2. Consider using a positive control cell line known to express VMAT2. |
Conclusion
FFN102 is a powerful and specific tool for investigating the dynamics of synaptic vesicle fusion in dopaminergic neurons. By understanding its mechanism of action and following a well-designed protocol, researchers can gain valuable insights into the fundamental processes of neurotransmission. This guide provides the foundational knowledge and practical steps to successfully implement FFN102 in your research, paving the way for new discoveries in neuroscience and drug development.
References
-
Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Rodriguez, P. C., et al. (2013). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. Proceedings of the National Academy of Sciences, 110(3), 870–875. [Link]
-
Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. (2013). PubMed. Retrieved February 9, 2026, from [Link]
-
Coupling electrochemistry and TIRF-microscopy with the fluorescent false neurotransmitter FFN102 supports the fluorescence signals during single vesicle exocytosis detection. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Rapid catecholamine trafficking regulates neutrophil functions and neutrophil-platelet interactions. (2023). bioRxiv. [Link]
-
FLUORESCENT FALSE NEUROTRANSMITTERS. (n.d.). World Scientific. Retrieved February 9, 2026, from [Link]
-
Gubernator, N. G., et al. (2009). Fluorescent False Neurotransmitters. Science, 323(5912), 349–353. [Link]
-
Observing isolated synaptic vesicle association and fusion ex vivo. (2020). Nature Protocols, 15(7), 2349–2372. [Link]
-
Fluorescent false neurotransmitter FFN) live-cell DAT imaging. (2022). protocols.io. [Link]
Sources
- 1. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling Single Vesicle Exocytosis: A Correlative Approach Using Amperometry and TIRFM with the FFN 102 Probe
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals engaged in neuroscience, cell biology, and pharmacology.
Abstract: The study of neurotransmitter release at the single-vesicle level demands techniques that offer both exceptional temporal and spatial resolution. Amperometry provides unparalleled temporal detail of quantal release, while Total Internal Reflection Fluorescence Microscopy (TIRFM) offers exquisite spatial localization of events at the plasma membrane.[1][2][3] This guide details a powerful correlative methodology that combines these two techniques using the fluorescent false neurotransmitter (FFN) 102. FFN 102 is a unique dual-function probe that is both electroactive and fluorescent, enabling the simultaneous and unambiguous detection of a single exocytotic event, from vesicle fusion to neurotransmitter release.[4][5] We provide the scientific rationale, a detailed experimental protocol, and data interpretation guidelines for researchers seeking to dissect the molecular machinery of exocytosis and screen for compounds that modulate neurotransmission.
The Scientific Imperative: Beyond Single-Technique Limitations
Understanding the precise mechanisms of vesicular exocytosis is fundamental to neuroscience and drug discovery. While powerful, individual techniques provide an incomplete picture:
-
Amperometry: This electrochemical method detects the oxidation of electroactive molecules (like catecholamines) released from single vesicles.[6][7] It produces high-frequency recordings of "amperometric spikes," which provide quantitative data on the amount of neurotransmitter released (quantal size) and the kinetics of the release process.[8] However, it lacks spatial information and cannot directly visualize the vesicle fusion event itself.[3][9]
-
Total Internal Reflection Fluorescence Microscopy (TIRFM): TIRFM selectively excites fluorophores within a shallow evanescent field (~100 nm) at the coverslip-sample interface.[10][11] This dramatically reduces background fluorescence, providing a high signal-to-noise ratio for imaging events at the plasma membrane, such as vesicle docking and fusion.[11][12] When used with pH-sensitive probes, it can report vesicle fusion, but it does not directly measure the release of the vesicle's contents.[13]
The combination of these techniques creates a self-validating system where the optical signal of vesicle fusion is directly correlated with the electrochemical signal of content release, eliminating ambiguity and providing a more complete picture of the exocytotic process.[1][2][4]
FFN 102: The Keystone Probe
FFN 102 is a synthetic analog of biogenic neurotransmitters designed specifically for this correlative approach.[4][5][14] Its utility stems from three key properties:
-
Biological Targeting: FFN 102 acts as a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[15] This ensures it is actively taken up by specific neurons and packaged into synaptic vesicles, mimicking the behavior of endogenous dopamine.
-
pH-Dependent Fluorescence: FFN 102 is a pH-responsive coumarin-based fluorophore.[13][16] Inside the acidic environment of a synaptic vesicle (pH ~5.5), its fluorescence is low. Upon exocytosis and release into the neutral extracellular space (pH ~7.4), it undergoes a significant increase in fluorescence intensity.[15][16] This "flash" of light provides a robust optical signal of vesicle content release.
-
Electroactivity: The phenolic group of FFN 102 is electroactive and can be oxidized at an electrode.[4][5] This property allows for its detection by amperometry, generating a current spike that is directly proportional to the amount of FFN 102 released.
This dual functionality allows a single molecule to report on both the spatial location of release (TIRFM) and the precise quantity and kinetics of that release (amperometry).[4]
Principle of the Combined Assay
The experimental logic relies on the correlated detection of the optical and electrochemical signals from FFN 102 released during a single vesicle fusion event.
Caption: Mechanism of FFN 102 action in combined TIRFM-Amperometry.
Instrumentation & Key Reagents
A successful combined experiment requires the integration of an inverted microscope equipped for TIRF with a sensitive electrochemical setup.
Core Equipment
-
Inverted Microscope: A stable, high-quality inverted microscope frame is essential.
-
TIRF Objective: A high numerical aperture (NA ≥ 1.45) oil-immersion objective is required to achieve total internal reflection.
-
Laser Source: A laser line suitable for exciting FFN 102 at neutral pH (e.g., ~370 nm or a two-photon equivalent at ~760 nm) is needed.[16]
-
EMCCD or sCMOS Camera: A sensitive, high-speed camera is critical for capturing the transient fluorescence flash.
-
Potentiostat/Patch-Clamp Amplifier: A low-noise amplifier capable of performing amperometry (e.g., Axopatch 200B, HEKA EPC 10).
-
Data Acquisition System: A digitizer and software (e.g., pCLAMP, Igor Pro) that can synchronize image acquisition with electrochemical recording.[2]
-
Faraday Cage: To shield the electrochemical setup from environmental noise.
Essential Reagents & Consumables
| Reagent/Consumable | Supplier Example | Purpose & Notes |
| FFN 102 Mesylate | Tocris Bioscience | The core probe. Prepare stock solutions in DMSO or water. |
| ITO-Coated Coverslips | Various | Serves as the transparent electrode for simultaneous imaging and amperometry. |
| Cell Model | ATCC, etc. | BON N13, PC12, or primary chromaffin cells are commonly used.[4][5] |
| Cell Culture Media/Reagents | Gibco, etc. | Standard reagents appropriate for the chosen cell line. |
| High K+ Stimulation Buffer | In-house prep | Used to depolarize cells and trigger exocytosis. |
| Carbon Fiber Electrodes | Goodfellow | Alternative for amperometry if not using ITO slides.[5] |
System Configuration
Caption: Integrated setup for combined TIRFM and Amperometry.
Detailed Experimental Protocol
This protocol is optimized for BON N13 cells but can be adapted for other neurosecretory cell types.
Preparation of ITO-Coated Coverslips
Causality: ITO provides a conductive surface for amperometry that is also transparent, which is essential for imaging from below with an inverted microscope.[1][4] Proper cleaning is critical to ensure cell adherence and low-noise electrochemical readings.
-
Handle ITO-coated coverslips with non-metallic tweezers to avoid scratching the conductive layer.
-
Sequentially sonicate the coverslips in a cleaning rack for 15 minutes each in:
-
Acetone
-
Isopropanol
-
1 M NaOH
-
Ultra-pure water (repeat 3 times)
-
-
Dry the coverslips under a stream of nitrogen gas.
-
(Optional) For enhanced cell adhesion, coat the coverslips with poly-L-lysine (0.1 mg/mL) for 1 hour at 37°C, then rinse thoroughly with sterile water and dry.
-
Store in a sterile, dust-free container until use.
Cell Culture and Plating
-
Culture BON N13 cells under standard conditions (e.g., DMEM/F-12 medium with 10% FBS, 37°C, 5% CO₂).
-
Two days before the experiment, plate the cells onto the prepared ITO-coated coverslips at a low density to allow for the isolation of single cells for recording.
FFN 102 Loading
Causality: Incubation allows the cells to actively transport FFN 102 into the cytosol via DAT and subsequently package it into vesicles via VMAT2. The concentration and time are optimized to achieve sufficient vesicular loading without causing cytotoxicity.
-
Prepare a 10 µM FFN 102 loading solution in a buffered saline solution (e.g., HEPES-buffered saline, HBS).
-
Remove the culture medium from the cells and gently wash twice with HBS.
-
Incubate the cells in the 10 µM FFN 102 solution for 30-45 minutes at 37°C, protected from light.
-
After incubation, wash the cells thoroughly (at least 3-4 times) with HBS to remove extracellular FFN 102.
-
Maintain the cells in HBS for the duration of the experiment.
Combined TIRFM-Amperometry Recording
-
Mount the coverslip with the FFN 102-loaded cells onto the microscope stage. Use a perfusion chamber to maintain the cells in HBS.
-
Apply immersion oil to the objective and bring a single, healthy-looking cell into focus.
-
Engage the TIRF illumination. Adjust the laser angle to achieve total internal reflection. You should see distinct fluorescent puncta near the cell footprint, representing individual FFN 102-loaded vesicles.
-
Carefully position the Ag/AgCl reference electrode in the bath. Connect the ITO surface (working electrode) and reference electrode to the potentiostat headstage.
-
Apply a holding potential of +700 mV to the ITO electrode. This potential is sufficient to oxidize the released FFN 102. Allow the baseline current to stabilize.
-
Begin simultaneous recording of the amperometric signal (sampling at >10 kHz) and the TIRF image sequence (at >10 frames per second).
-
To stimulate exocytosis, perfuse the chamber with a high-potassium (e.g., 70 mM KCl) stimulation buffer.
-
Record for several minutes to capture multiple exocytotic events.
Data Analysis and Interpretation
The power of this technique lies in the direct temporal correlation of the two signals.
Identifying Correlated Events
A true exocytotic event is validated when a transient increase in fluorescence at a specific location (a "flash") occurs simultaneously with the onset of an amperometric spike.[4][14][17]
-
Optical Data: Analyze the image stack to identify localized, transient increases in fluorescence intensity. Plot the intensity over time for these regions of interest (ROIs).
-
Electrochemical Data: Use spike detection algorithms (e.g., in Igor Pro or custom MATLAB scripts) to identify and characterize amperometric spikes.[6][18]
Quantitative Analysis
| Parameter | Measured From | Interpretation | Typical Values (Cell-dependent) |
| Quantal Size (Q) | Amperometry (Spike Area) | Total number of FFN 102 molecules released per vesicle. | 0.1 - 2 pC |
| Peak Amplitude (Imax) | Amperometry (Spike Height) | Maximum flux of FFN 102 release from the fusion pore. | 5 - 100 pA |
| Spike Kinetics (t1/2) | Amperometry (Spike Width) | Duration of the release event, reflects fusion pore dynamics. | 2 - 20 ms |
| Fluorescence ΔF/F0 | TIRFM (Intensity change) | Relative change in fluorescence, confirming release into neutral pH. | Varies with loading/camera settings |
| Event Location | TIRFM (x,y coordinates) | Spatial map of active release sites on the cell membrane. | Sub-micron precision |
Data Correlation: The key analysis is to overlay the timeline of the amperometric recording with the fluorescence intensity trace from the corresponding spatial location. The onset of the amperometric spike should align precisely with the sharp rise in the fluorescence signal.[17]
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No fluorescent puncta visible | Inefficient FFN 102 loading; VMAT2/DAT inhibition. | Increase FFN 102 concentration or incubation time. Verify cell health and transporter activity. |
| High background fluorescence | Incomplete washout of extracellular FFN 102. | Increase the number and duration of post-loading washes. Ensure TIRF angle is optimized. |
| No amperometric spikes upon stimulation | Inactive cells; electrode issue; incorrect potential. | Verify cell responsiveness with a calcium indicator. Check electrode connections and ensure holding potential is correct (+700 mV). |
| Noisy amperometric baseline | Poor electrical grounding; solution leakage. | Ensure proper shielding with Faraday cage. Check for salt bridges or leaks in the perfusion setup. |
| Fluorescence flash without amperometric spike | "Kiss-and-run" exocytosis where the pore closes before significant content release; event occurs outside the electrode area. | This is a valid biological result. The technique is ideal for distinguishing full fusion from transient fusion. |
| Amperometric spike without fluorescence flash | Event is out of the TIRF field; vesicle contains endogenous catecholamines but little FFN 102. | This highlights the importance of the correlation; it may not be a valid FFN 102 event. |
Conclusion and Future Applications
The combination of amperometry and TIRFM, enabled by the dual-function FFN 102 probe, provides an exceptionally robust platform for studying single-vesicle exocytosis. This methodology allows researchers to:
-
Unambiguously identify and characterize individual release events.
-
Spatially map active release sites on the plasma membrane.
-
Quantify the kinetics and quantal size of neurotransmitter release.
-
Distinguish between different modes of exocytosis (e.g., full fusion vs. kiss-and-run).
This powerful assay is ideally suited for high-content screening in drug discovery to identify compounds that modulate neurotransmitter release, as well as for fundamental research into the molecular machinery governing synaptic transmission.
References
-
Coupling Amperometry and Total Internal Reflection Fluorescence Microscopy at ITO Surfaces for Monitoring Exocytosis of Single Vesicles. (2018). ResearchGate. [Link]
-
Guille, M., et al. (2018). Coupling electrochemistry and TIRF-microscopy with the fluorescent false neurotransmitter FFN102 supports the fluorescence signals during single vesicle exocytosis detection. Biophysical Chemistry. [Link]
-
Guille, M., et al. (2018). Coupling electrochemistry and TIRF-microscopy with the fluorescent false neurotransmitter FFN102 supports the fluorescence signals during single vesicle exocytosis detection. PubMed. [Link]
-
Rodriguez, P.C., et al. (2013). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. Proceedings of the National Academy of Sciences. [Link]
-
Sulzer, D., & Sames, D. (2019). FLUORESCENT FALSE NEUROTRANSMITTERS. World Scientific Publishing. [Link]
-
Annamdevula, N., & Parpura, V. (2017). Integrating optical and electrochemical approaches to assess the actions of dynamin at the fusion pore. PubMed Central. [Link]
-
Pereira, D. B., et al. (2016). Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum. Nature Neuroscience. [Link]
-
Dunn, M., et al. (2021). Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles. ACS Chemical Neuroscience. [Link]
-
Sames, D., et al. (2013). Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals. Science. [Link]
-
Liu, X., et al. (2017). A Dual Functional Electroactive and Fluorescent Probe for Coupled Measurements of Vesicular Exocytosis with High Spatial and Temporal Resolution. Angewandte Chemie. [Link]
-
Masedunskas, A., & Weigert, R. (2008). An extended model of vesicle fusion at the plasma membrane to estimate protein lateral diffusion from TIRF microscopy images. Journal of Cell Biology. [Link]
-
Mosharov, E. V., & Sulzer, D. (2005). Analysis of exocytotic events recorded by amperometry. Nature Methods. [Link]
-
Patriarchi, T., et al. (2020). Fluorescent Biosensors for Neurotransmission and Neuromodulation: Engineering and Applications. Frontiers in Cellular Neuroscience. [Link]
-
Comparison of a real vesicle fusion event in a TIRFM image sequence... ResearchGate. [Link]
-
Maïno, N., et al. (2023). Rapid exocytosis kinetics measured by amperometry within volcano microelectrodes. Analyst. [Link]
-
Mattheyses, A. L., et al. (2010). Imaging with total internal reflection fluorescence microscopy for the cell biologist. Journal of Cell Science. [Link]
-
Huppa, J. B., & Davis, M. M. (2012). A TIRF Microscopy Technique for Real-time, Simultaneous Imaging of the TCR and its Associated Signaling Proteins. JoVE. [Link]
-
Robinson, D. L., et al. (2022). Neurotransmitter Readily Escapes Detection at the Opposing Microelectrode Surface in Typical Amperometric Measurements of Exocytosis at Single Cells. Analytical Chemistry. [Link]
-
Andersson, A., et al. (2022). Single-vesicle intensity and colocalization fluorescence microscopy to study lipid vesicle fusion, fission, and lipid exchange. Frontiers in Molecular Neuroscience. [Link]
-
Gualdani, R., et al. (2023). Setting up multicolour TIRF microscopy down to the single molecule level. De Gruyter. [Link]
-
Amatore, C., et al. (2007). Vesicular neurotransmitters exocytosis monitored by amperometry: theoretical quantitative links between experimental current spikes shapes and intravesicular structures. Journal of Electroanalytical Chemistry. [Link]
-
TIRF Vesicle Fusion. Teledyne Vision Solutions. [Link]
-
Correlation of amperometric and fluorescence information for a single exocytotic event of FFN102-stained BON N13 cells over an ITO microdevice. ResearchGate. [Link]
-
Castagnola, E., et al. (2023). Enhancing the Study of Quantal Exocytotic Events: Combining Diamond Multi-Electrode Arrays with Amperometric PEak Analysis (APE) an Automated Analysis Code. MDPI. [Link]
-
Tree-Based Learning on Amperometric Time Series Data Demonstrates High Accuracy for Classification. arXiv. [Link]
-
Amperometry reveals that exocytosis occurs far more slowly than predicted by diffusion. ResearchGate. [Link]
-
Miller, K. E., & Rogers, A. R. (2018). Simultaneous Interference Reflection and Total Internal Reflection Fluorescence Microscopy for Imaging Dynamic Microtubules and Associated Proteins. JoVE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Integrating optical and electrochemical approaches to assess the actions of dynamin at the fusion pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cnf.cornell.edu [cnf.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Coupling electrochemistry and TIRF-microscopy with the fluorescent false neurotransmitter FFN102 supports the fluorescence signals during single vesicle exocytosis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of exocytotic events recorded by amperometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Vesicular neurotransmitters exocytosis monitored by amperometry: theoretical quantitative links between experimental current spikes shapes and intravesicular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An extended model of vesicle fusion at the plasma membrane to estimate protein lateral diffusion from TIRF microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lab.rockefeller.edu [lab.rockefeller.edu]
- 12. Frontiers | Single-vesicle intensity and colocalization fluorescence microscopy to study lipid vesicle fusion, fission, and lipid exchange [frontiersin.org]
- 13. worldscientific.com [worldscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing the Study of Quantal Exocytotic Events: Combining Diamond Multi-Electrode Arrays with Amperometric PEak Analysis (APE) an Automated Analysis Code [mdpi.com]
Advanced Application Note: Time-Lapse Imaging of DAT Function with FFN 102 Mesylate
Executive Summary & Mechanism of Action
The Dopamine Transporter (DAT) is the primary gatekeeper of dopaminergic signaling, terminating neurotransmission by reuptaking dopamine (DA) from the synaptic cleft.[1][2] Traditional radiometric assays provide aggregate data but fail to resolve the spatial heterogeneity of DAT function across individual varicosities.
FFN 102 Mesylate (Fluorescent False Neurotransmitter 102) is a pH-responsive, coumarin-based optical tracer designed to overcome these limitations. Unlike GFP-tagged DAT (which shows protein location but not function), FFN 102 is a substrate for DAT.[3] Its accumulation inside the presynaptic terminal is a direct readout of transporter kinetic activity.
The "Optical Tracer" Mechanism
FFN 102 acts as a "Trojan Horse" mimic of dopamine. Its fluorescence profile is dictated by the pH of its environment, a property exploited to visualize the transporter cycle:[4]
-
Extracellular Space (pH 7.4): The probe is highly fluorescent (Excitation ~370 nm / Emission ~450 nm).
-
DAT-Mediated Uptake: The probe enters the cytosol via DAT.[1]
-
Vesicular Sequestration: VMAT2 transports the probe into synaptic vesicles.[5]
-
Acidic Quenching (pH ~5.6): Inside the vesicle, the acidic environment protonates FFN 102, significantly quenching its fluorescence (or shifting its absorption), effectively "trapping" the signal in a dim state until exocytosis occurs.
Crucial Insight: For DAT function studies (uptake), we measure the rate of cellular loading before vesicular quenching dominates, or the steady-state accumulation in the cytosol/vesicles.
Diagram 1: FFN 102 Transport & Signaling Pathway
Caption: FFN 102 enters via DAT (Rate-Limiting) and is sequestered by VMAT2. Fluorescence intensity correlates with pH environment.[3][4][6][7]
Experimental Pre-Flight: Optics & Reagents
Successful imaging of FFN 102 requires specific optical configurations due to its coumarin core. Standard GFP/RFP settings will yield no signal.
Optical Configuration Table
| Component | Specification | Rationale |
| Excitation (1P) | 370 nm – 405 nm | FFN 102 absorbs in the UV/Violet range. A 405 nm diode laser is standard for confocal. |
| Excitation (2P) | 740 nm – 770 nm | Preferred Method. Two-photon excitation minimizes UV phototoxicity and increases depth penetration in slices. |
| Emission Filter | 440 nm – 480 nm (Blue) | Peak emission is ~452 nm. Avoid overlap with green autofluorescence. |
| Objective | 40x or 60x Water Immersion (NA > 0.8) | High Numerical Aperture is critical to resolve individual varicosities (1-2 µm). |
| Dichroic | 405/488/561 Multiband | Ensure the dichroic reflects <410 nm or allows 2P transmission. |
Reagent Preparation
-
Stock Solution: Dissolve this compound in high-purity DMSO to 10 mM. Aliquot and store at -20°C. Protect from light.
-
Working Solution: Dilute to 10 µM in oxygenated Artificial Cerebrospinal Fluid (ACSF) immediately before use.
-
Control: Nomifensine (10 µM) or Cocaine (10 µM) . These are DAT blockers. Pre-incubation with these must abolish FFN 102 uptake, validating that the signal is DAT-specific.
Protocol: Kinetic Uptake Assay (Time-Lapse)
This protocol measures the functional capacity of DAT to transport substrate from the extracellular space into the terminal.
Diagram 2: Experimental Workflow
Caption: Workflow for kinetic uptake analysis. The critical measurement phase occurs during Step 3.
Detailed Methodology
-
Tissue Preparation:
-
Prepare acute coronal slices (300 µm) containing the dorsal striatum (rich in DAT) using a vibratome in ice-cold, oxygenated cutting solution.
-
Recover slices in ACSF at 32°C for 1 hour.
-
-
Baseline Acquisition:
-
Transfer slice to the recording chamber (perfused with ACSF at 2 mL/min, 30°C).
-
Focus on the striatum.[6][8] Identify healthy tissue using IR-DIC.
-
Settings: Set laser power low (<5%) to avoid photobleaching. Frame rate: 0.2 Hz (1 frame every 5 seconds).
-
Acquire 2 minutes of baseline to establish background fluorescence.
-
-
Uptake Phase (The Kinetic Readout):
-
Switch perfusion to ACSF + 10 µM FFN 102.
-
Maintain imaging for 15–20 minutes.
-
Observation: You will see a gradual increase in fluorescence in punctate structures (varicosities) and axons. The slope of this increase represents the DAT uptake velocity (
). -
Note: The background will also brighten; confocal sectioning is vital to distinguish cellular signal from bulk solution.
-
-
Washout (Specificity Check):
-
Switch back to standard ACSF.
-
Extracellular FFN 102 washes out rapidly (<2 mins).
-
Intracellular FFN 102 remains trapped (retained by VMAT2). The remaining signal represents the "loaded" pool.
-
-
Quantification:
-
Define ROIs around individual varicosities.
-
Plot Fluorescence Intensity (F) vs. Time (t).[4]
-
Metric: Calculate the initial slope (
) during the first 5 minutes of perfusion. This is linearly proportional to DAT activity.
-
Protocol: The "Flash" Assay (Exocytosis Verification)
While the uptake assay measures DAT function directly, FFN 102 is unique because it allows you to verify that the loaded varicosities are functional release sites.
-
Load: Perform the uptake protocol (load 20 mins, wash 10 mins).
-
Stimulate: Apply electrical stimulation (e.g., 20 Hz, 2s) or High
(90 mM). -
Observe:
-
Unlike FFN 200 (which destains), FFN 102 may exhibit a transient "Flash" .[6]
- 7.4. The quantum yield of FFN 102 increases, causing a spike in brightness before the probe diffuses away.
-
Significance: This confirms the DAT-loaded pool is entering the synaptic vesicle cycle.
-
Troubleshooting & Critical Controls
| Issue | Probable Cause | Solution |
| No Signal | Incorrect Excitation | Verify 405 nm laser or 760 nm (2P) is active. 488 nm will not work. |
| High Background | Incomplete Washout | FFN 102 is sticky. Ensure continuous perfusion flow (2-3 mL/min) during washout. |
| Signal in Control | Non-specific Binding | If Nomifensine-treated slices show uptake, the slice may be damaged (membrane permeabilization). Use healthy acute slices. |
| Photobleaching | Laser Power too High | FFNs are small organic molecules. Use the minimum laser power required. Bin pixels (2x2) to increase sensitivity. |
References
-
Gubernator, N. G., et al. (2009). Fluorescent false neurotransmitters visualize dopamine release from individual presynaptic terminals.[8][10] Science, 324(5933), 1441-1444.
-
Rodriguez, P. C., et al. (2013). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain.[8][10] Proceedings of the National Academy of Sciences, 110(3), 870-875.
-
Tocris Bioscience. this compound Product Information & Spectra.
-
Pereira, D. B., et al. (2016). Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum. Nature Neuroscience, 19(4), 578-586.
Sources
- 1. youtube.com [youtube.com]
- 2. sdbonline.org [sdbonline.org]
- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. worldscientific.com [worldscientific.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus | eLife [elifesciences.org]
Application Note: High-Fidelity Preparation of FFN 102 Stock Solutions
Executive Summary
Fluorescent False Neurotransmitter 102 (FFN 102) is a pH-responsive probe designed to visualize dopamine uptake and release at individual presynaptic terminals.[1][2][3] Unlike static dyes, FFN 102 acts as a substrate for both the Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2).[4][5]
The Critical Challenge: FFN 102 is a pH-sensor . Its fluorescence quantum yield is significantly higher at neutral pH (7.4) than at acidic pH (5.0).[2] Consequently, the preparation of stock solutions requires strict adherence to pH and solvent protocols to prevent premature protonation, oxidation, or hydrolysis. This guide outlines the definitive protocol for preparing stable stock solutions in DMSO and Water, ensuring high signal-to-noise ratios in optical quantal analysis.
Physicochemical Profile
Before handling, verify the specific salt form (e.g., Mesylate vs. Trifluoroacetate) on your vial, as this alters the Molecular Weight (MW).
| Property | Specification | Notes |
| Chemical Name | FFN 102 (Coumarin derivative) | 4-(2-aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one |
| Molecular Weight | ~335.76 g/mol (Mesylate) | Check your vial. MW varies by salt form. |
| Solubility (DMSO) | ~100 mM (Max) | Recommended for long-term storage. |
| Solubility (Water) | ~20 mM (Max) | Requires gentle warming; less stable long-term. |
| Excitation ( | 370 nm (pH 7.[1][2][4][5]4) / 340 nm (pH 5.[2][4]0) | Shift due to protonation state.[2] |
| Emission ( | ~453 nm | Intensity is pH-dependent (Bright @ pH 7.4).[1] |
| pKa | ~6.2 | The pivot point for its sensing mechanism.[6] |
Mechanism of Action & Signal Logic
Understanding the pH-dependent cycle of FFN 102 is essential for interpreting your imaging data. The probe is "loaded" in a bright state, quenched in the vesicle, and "flashes" upon release.
Figure 1: The pH-dependent fluorescence cycle of FFN 102.[2] Note that the probe is designed to be dim within the acidic vesicle and bright upon exocytosis.
Protocol A: Preparation of DMSO Stock Solution (Recommended)
Purpose: Long-term storage (up to 6 months). DMSO prevents hydrolysis and limits oxidative degradation.
Materials
-
FFN 102 Solid (e.g., 5 mg vial).
-
Anhydrous DMSO (Dimethyl sulfoxide), High Purity Grade (>99.9%).
-
Amber microcentrifuge tubes (Light protection is mandatory).
-
Vortex mixer and Ultrasonic bath.
Step-by-Step Procedure
-
Calculate Volume: Determine the volume of DMSO required to achieve a 50 mM stock concentration.
Example: For 5 mg of FFN 102 Mesylate (MW 335.76) at 50 mM (0.05 M): -
Solvent Addition: Add the calculated volume of Anhydrous DMSO directly to the original product vial.
-
Expert Tip: Do not transfer the powder. Add solvent to the vial to minimize mass loss.
-
-
Dissolution (Critical):
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath for 5–10 minutes at room temperature.
-
Visual Check: Inspect against a light source.[2] The solution must be completely clear and free of particulates. If cloudy, sonicate further.
-
-
Aliquoting:
-
Dispense into single-use aliquots (e.g., 10–20
L) into amber tubes. -
Why? DMSO is hygroscopic. Repeated opening introduces water, altering the concentration and stability.
-
-
Storage:
-
Store at -20°C .
-
Stable for ~6 months. Avoid freeze-thaw cycles (>3 cycles significantly degrades the probe).
-
Protocol B: Preparation of Aqueous Stock Solution
Purpose: Immediate use or for applications where DMSO is strictly contraindicated. Warning: Aqueous solutions are less stable and more prone to oxidation.
Step-by-Step Procedure
-
Solvent Choice: Use degassed, deionized water (Milli-Q).
-
Concentration Limit: Target a lower concentration, typically 10 mM , to ensure solubility.
-
Dissolution:
-
Add water to the powder.
-
Vortex.[7]
-
Gentle Warming: If the solid does not dissolve, warm the vial to 37°C for 5 minutes. Do not boil.
-
-
Storage:
-
Use immediately.
-
If storage is necessary, freeze at -20°C or -80°C immediately. Use within 1 month.
-
Preparation of Working Solution (Loading Buffer)
For live-cell imaging or brain slice experiments.
-
Base Buffer: Use Oxygenated Artificial Cerebrospinal Fluid (ACSF) or Tyrode’s Solution.
-
Crucial: Ensure Buffer pH is 7.4 .[8]
-
-
Dilution: Dilute the DMSO stock (50 mM) to a final concentration of 10
M .-
Dilution Factor: 1:5000.
-
Example: Add 1
L of 50 mM Stock to 5 mL of ACSF.
-
-
Mixing: Vortex the working solution immediately to prevent precipitation of the hydrophobic coumarin core.
-
Incubation: Load tissue/cells for 30–45 minutes at room temperature in oxygenated ACSF.
Quality Control & Validation
Before committing valuable tissue samples, validate your stock solution.
Absorbance Check
Dilute a small aliquot of your stock to ~50
-
(Extinction Coefficient)
16,000 - 20,000 (Verify specific batch data). -
If the calculated concentration deviates by >10%, adjust your working dilutions.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Working Solution | Rapid dilution or cold buffer. | Vortex immediately upon adding stock. Ensure ACSF is at RT. |
| Low Fluorescence Signal | Acidic extracellular environment. | Check ACSF pH. It must be 7.4. If pH < 7.0, the probe is protonated (dim). |
| High Background | Non-specific binding. | Wash slices for 10–20 mins in probe-free ACSF after loading. |
| No "Flash" upon stimulation | VMAT2 inhibition or degradation. | Ensure the probe was protected from light. Verify cell health. |
References
-
Original Characterization: Rodriguez, P. C., et al. (2013).[1][6] "Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain."[1][2][3] Proceedings of the National Academy of Sciences, 110(3), 870-875.[1]
-
Mechanism & Quantal Analysis: Gubernator, N. G., et al. (2009). "Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals."[2][3] Science, 324(5933), 1441-1444.
-
FFN 102 Specifics: Tocris Bioscience Product Datasheet. "this compound - Technical Data."
-
PC12 Cell Application: Delacotte, J., et al. (2018).[9] "Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles."[9] Biophysical Chemistry, 245, 34-41.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 5. This compound (5200) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allencell.org [allencell.org]
- 8. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FFN 102 Optimization & Technical Support Center
Topic: Optimizing FFN 102 Loading in Striatal Slices Audience: Electrophysiologists, Optical Imaging Specialists, and Pharmacologists.
Core Directive: The Mechanism of Action
To optimize loading, you must understand the probe's physical constraints. FFN 102 (Fluorescent False Neurotransmitter 102) is not a passive dye; it is a pH-responsive, dual-transporter substrate .[1]
-
Uptake (Rate-Limiting Step): FFN 102 enters dopaminergic terminals via the Dopamine Transporter (DAT) .[2]
-
Sequestration: It is packaged into synaptic vesicles via VMAT2 .
-
The "Flash" Mechanism: FFN 102 is pH-sensitive.[1][3][4][5]
-
Vesicular State (pH ~5.5): Protonated form. Low fluorescence quantum yield when excited at 370 nm (or 760 nm 2P).
-
Released State (pH ~7.4): Deprotonated form. High fluorescence quantum yield.
-
Result: Upon exocytosis, the probe transitions from dim/dark to bright (a "flash"), unlike FM dyes which destain (go dark).
-
The "Golden Protocol" for Striatal Slices
Based on Rodriguez et al. (2013) and standard optimization in adult mouse striatum.
This protocol balances signal intensity against background noise and slice viability .
Standard Loading Workflow
| Step | Parameter | Value | Critical Notes |
| 1. Recovery | Duration | > 1 hour | Allow slice metabolic recovery before loading. |
| 2. Incubation | Concentration | 10 µM | Higher conc. increases non-specific background. |
| Temperature | Room Temp (22-24°C) | 37°C increases loading speed but accelerates slice deterioration. | |
| Duration | 30 - 45 min | <30 min = weak vesicular filling. >60 min = high cytosolic background. | |
| 3. Washout | Duration | 15 - 20 min | CRITICAL STEP. Must remove extracellular FFN to see the "flash." |
| 4. Imaging | Excitation | 760 nm (2P) or 370 nm (1P) | Emission filter: 430–470 nm (Blue). |
Visualizing the Pathway
Figure 1: The kinetic pathway of FFN 102 loading and release. Note the pH-dependent fluorescence switch that dictates the "flash" signal.
Caption: FFN 102 enters via DAT and accumulates in acidic vesicles via VMAT2. Release into neutral extracellular space triggers fluorescence increase (Flash).[1]
Troubleshooting & FAQs
Category A: Signal & Loading Issues
Q: I see labeled puncta, but I get no "flash" upon stimulation. Why? A: This is often a Signal-to-Noise Ratio (SNR) issue, not a loading issue.
-
Check Washout: If extracellular FFN 102 remains, the "flash" of released FFN is masked by the bright background. Increase washout to 20 minutes .
-
Check pH: The flash relies on the pH shift.[1] If your ACSF is not strictly pH 7.4, or if the slice is ischemic (acidic), the fluorescence differential disappears.
-
Check Calcium: Ensure your ACSF contains physiological Ca²⁺ (2.0–2.4 mM).[6] FFN release is strictly Ca²⁺-dependent exocytosis.
Q: Can I speed up loading by increasing temperature to 37°C? A: Yes, but proceed with caution.
-
Pros: DAT kinetics increase significantly, reducing load time to 15-20 minutes .
-
Cons: Higher metabolic rate at 37°C exacerbates slice hypoxia in submerged chambers. If you see "blebbing" or swelling of terminals, revert to Room Temperature (RT) loading.
Q: My background fluorescence is uniformly high across the slice. A: You likely have non-specific binding or insufficient washout .
-
Solution: Verify the probe specificity by pre-incubating a control slice with Nomifensine (5-10 µM) . If the signal persists in the presence of this DAT inhibitor, the signal is non-specific (dead tissue or debris).
Category B: Imaging Physics
Q: I am using a standard GFP filter set, but the signal is weak. A: FFN 102 is not a GFP analog. It is a coumarin derivative.[1][4]
-
Excitation: It requires UV/Violet excitation (~370 nm) or Multiphoton (~760 nm).
-
Emission: Blue (~450 nm).
-
Correction: A standard GFP filter (Ex 488 nm) will fail to excite FFN 102 efficiently. You must use a DAPI or specialized blue-coumarin filter set.
Q: The signal photobleaches rapidly. How do I mitigate this? A: FFN 102 is susceptible to bleaching, especially under UV illumination.
-
minimize laser power: Use the lowest power required to distinguish puncta.
-
Pixel Dwell Time: In 2-photon microscopy, increase scan speed and average frames rather than using high-power slow scans.
-
Duty Cycle: Only open the shutter during active acquisition windows.
Advanced Optimization: Kinetics vs. Toxicity
If your experimental throughput requires faster loading, use this kinetic adjustment table. Note that Standard (RT) is recommended for maximum slice health.
| Variable | Adjustment | Effect on Signal | Effect on Slice Health |
| Concentration | Increase to 20 µM | Higher vesicular fill | High risk of toxicity & background noise |
| Temperature | Increase to 37°C | Faster uptake (2x) | Increased metabolic stress |
| Washout | Decrease to 5 min | N/A | Poor SNR (High extracellular background) |
References
-
Rodriguez, P. C., et al. (2013). "Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain."[2][6] Proceedings of the National Academy of Sciences, 110(3), 870-875.[2][6] [6]
-
Lee, M., et al. (2010). "Spectrally Resolved, Functional Imaging of Synaptic Vesicle Exocytosis in Presynaptic Terminals." Journal of the American Chemical Society, 132(26), 8828–8830.
-
Pereira, D. B., et al. (2016). "Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum." Nature Neuroscience, 19(4), 578-586.
Sources
- 1. worldscientific.com [worldscientific.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting FFN 102 background fluorescence subtraction
Topic: Troubleshooting Background Fluorescence Subtraction in FFN 102 Experiments Role: Senior Application Scientist, Molecular Probes Division
Introduction: The Physics of Your Problem
If you are struggling with background subtraction using FFN 102 (Mini-202), you are likely fighting the probe's defining feature: pH sensitivity .
Unlike FFN 200 (which is pH-independent), FFN 102 is a pH-switchable probe (
-
Inside the Synaptic Vesicle (pH ~5.5): The probe is protonated and quenched (dim).
-
Extracellular Space / Cytosol (pH ~7.4): The probe is deprotonated and maximally fluorescent (bright).
The Paradox: You are likely trying to measure the release (destaining) of the dye. However, when FFN 102 is released from the vesicle, it moves from a dim state to a bright state before diffusing away. This creates a transient "flash" or a rising background haze that counteracts the destaining signal you are trying to measure. This guide addresses how to physically and computationally isolate the synaptic signal.
Part 1: Pre-Acquisition Optimization (Physical Subtraction)
Before you apply any algorithms, you must minimize the source of the background physically. The most common error is treating FFN 102 like a static stain.
Q: Why is my baseline background so high that I cannot distinguish puncta?
A: You likely have residual extracellular dye in the slice or culture dish. Because the extracellular environment is neutral (pH 7.4), any unwashed dye is
The "30/30" Protocol: Standard wash times for other dyes are insufficient for FFN 102 due to its lipophilicity and the brightness differential.
-
Loading: Incubate 10
M FFN 102 for 30 minutes at 37°C. -
Wash-out (Critical): Wash with ACSF (Artificial Cerebrospinal Fluid) for at least 20–30 minutes under constant perfusion.
-
Why: You must rely on the DAT (Dopamine Transporter) to trap the dye intracellularly while the perfusion clears the extracellular background.
-
-
Scavenger (Optional): If background persists, add a membrane-impermeable quencher (like Trypan Blue, though this is risky for live imaging) or simply increase perfusion rate to 2-3 mL/min.
Part 2: Image Processing & Subtraction (Computational Solution)
Once you have acquired the data, "global" background subtraction often fails because the background is dynamic (it rises as dye is released). You must use Local Background Subtraction .
Q: The background rises during stimulation. How do I correct for this?
A: This "background rise" confirms exocytosis (the dye is hitting neutral pH), but it ruins
The Algorithm:
For every Region of Interest (ROI) defined around a synaptic punctum (
-
Step 1: Define ROI around the punctum (approx 1-2
m diameter). -
Step 2: Define a background ring 2-4 pixels wide around that ROI.
-
Step 3: Subtract frame-by-frame.
-
Step 4: Calculate
on the corrected trace.
Visualizing the Background Dynamics
The following diagram illustrates why the background signal behaves differently from the vesicular signal and how to process it.
Caption: FFN 102 Signal Logic. Note that the dye transitions from Dim to Bright upon release, causing a background spike before washing away.
Part 3: Signal Verification & Specificity
Q: How do I know the signal is real dopamine release and not just bleaching?
A: FFN 102 is prone to photobleaching because it requires UV/Violet excitation (~370nm or 740nm 2-photon). You must run specific controls to validate the subtraction.
| Artifact Type | Characteristic Signal | Control Experiment |
| Photobleaching | Monotonic exponential decay (no "flash" or rapid drop). | Image without electrical stimulation (Mock Stim). |
| Movement | Sudden step-change in | Image stabilization plugins (StackReg/TurboReg). |
| Non-Specific Binding | Signal does not destain upon stimulation. | Pre-treat with Nomifensine (DAT inhibitor).[2] No loading should occur. |
| pH Artifact | Background rises but puncta do not destain.[2] | Use Cadmium (CdCl |
Troubleshooting Workflow
Use this decision tree to diagnose your background subtraction failures.
Caption: Decision tree for isolating the root cause of poor signal-to-noise ratios in FFN 102 imaging.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use FFN 102 with GFP-labeled neurons? A: Yes, but be careful with crosstalk. FFN 102 emits in the blue/cyan range (Em ~460nm). Standard GFP filters may bleed through. Use a narrow bandpass filter for FFN 102 (e.g., 450/40 nm) and ensure your excitation is strictly separated (UV/405nm for FFN, 488nm for GFP).
Q: Why does FFN 102 seem to label the nucleus? A: FFN 102 is a small organic molecule that can bind non-specifically to nucleic acids if the concentration is too high or washing is insufficient. However, in healthy dopaminergic neurons, the VMAT2-mediated vesicular accumulation should vastly outshine nuclear binding. If you see bright nuclei, your DAT-mediated uptake is likely compromised or the cells are unhealthy.
Q: Is FFN 200 better? A: If you only care about destaining kinetics (release rates), FFN 200 is superior because it is pH-independent, meaning you don't get the "background flash" artifact [4].[2][4] Use FFN 102 if you specifically need to visualize the exocytic event (the flash) or if you are studying pH gradients within the vesicle.
References
-
Rodriguez, P. C., et al. (2013).[1][5] "Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain."[3][6][7][8] Proceedings of the National Academy of Sciences, 110(3), 870-875.
-
Lee, M., et al. (2010).[1][5] "pH-responsive fluorescent false neurotransmitters."[3][5][6][7][8] Journal of the American Chemical Society, 132(26), 8828-8830.
-
Gubernator, N. G., et al. (2009). "Fluorescent false neurotransmitters visualize dopamine release from individual presynaptic terminals."[3][7][8] Science, 324(5933), 1441-1444.
-
Pereira, D. B., et al. (2016).[1] "Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum."[2] Nature Neuroscience, 19(4), 578-586.
Sources
- 1. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
resolving pH-dependent signal artifacts in FFN 102 imaging
To: User From: Senior Application Scientist, FFN Imaging Solutions Subject: Technical Guide: Resolving pH-Dependent Signal Artifacts in FFN 102 Imaging
FFN 102 (Fluorescent False Neurotransmitter 102) is a pH-responsive probe designed to visualize dopamine release in sparse innervation regions (e.g., Globus Pallidus, Substantia Nigra axons).[1][2][3] Unlike FFN 200, which functions via destaining, FFN 102 acts as a "Flashing FFN." [3]
-
The Mechanism: FFN 102 has a pKa of ~6.2.[1][3][4][5]
-
In Synaptic Vesicles (pH ~5.6): The probe is protonated and fluorescence is quenched (low signal).
-
In Extracellular Space (pH ~7.4): Upon exocytosis, the probe encounters neutral pH, deprotonates, and exhibits a ~400% increase in quantum yield (bright signal).
-
-
The Artifact: Any experimental condition that alters intra-vesicular pH without exocytosis (e.g., weak base drugs like Amphetamine, Chloroquine) will cause the probe to brighten inside the terminal, mimicking a release event.
This guide provides the protocols to differentiate true quantal release from pH-driven artifacts.
Diagnostic & Troubleshooting (Q&A)
Module A: Differentiating Drug Effects from Release
Q: I am applying Amphetamine (AMPH) and seeing a slow, global increase in fluorescence. Is this massive dopamine release? A: Likely not. This is the "False Flash" Artifact . Amphetamine is a weak base and a VMAT2 substrate. It enters the vesicle and collapses the pH gradient (alkalinization).
-
Diagnosis:
-
True Release (Exocytosis): Characterized by rapid, transient "flashes" (millisecond to second scale) at discrete puncta, often followed by decay as the probe diffuses away.
-
pH Artifact (Alkalinization): Characterized by a slow, sustained, and global increase in fluorescence across all loaded boutons simultaneously, without the rapid decay typical of diffusion.
-
-
Validation Step: Perform the Calcium Dropout Test (See Protocol 2). AMPH-induced vesicle alkalinization is Ca²⁺-independent, whereas exocytotic release is strictly Ca²⁺-dependent.
Q: My baseline signal is too high, making the "flash" difficult to detect. What is happening? A: This indicates high extracellular background or insufficient washout. Because FFN 102 is brightest at neutral pH (extracellular), background noise is inherently higher than with pH-insensitive probes.
-
Solution:
-
Extend washout period to 30–45 minutes.
-
Ensure perfusion flow rate is adequate (1–2 mL/min) to remove extracellular probe.
-
Optical Fix: If using 2-photon microscopy, optimize excitation to 760 nm . While the excitation peak shifts with pH, 760 nm provides a strong differential between the protonated (vesicular) and deprotonated (released) states.[3]
-
Module B: Signal Validation
Q: How do I confirm that the "flashes" I see are actually dopamine release and not just vesicle leakage? A: Use the Tetanus Toxin (TeNT) Control . TeNT cleaves VAMP2 (synobrevin), blocking vesicle fusion.
-
Experiment: Pre-incubate slices with TeNT (1-2 hours).
-
Result: If "flashes" persist, they are likely pH fluctuations or instrument noise. If "flashes" disappear but the baseline fluorescence remains visible (loaded vesicles), the signal was true exocytosis.
Technical Data & Comparisons
Table 1: Probe Selection for Dopamine Imaging
| Feature | FFN 102 | FFN 200 | Implication |
| Mechanism | pH-Sensitive "Flash" (Turn-on) | pH-Stable Destaining (Turn-off) | FFN 102 has higher SNR for single events.[2] |
| pKa | ~6.2 | N/A (pH independent) | FFN 102 is susceptible to pH artifacts. |
| Excitation (pH 5) | ~340 nm | ~352 nm | FFN 102 is quenched in vesicles. |
| Excitation (pH 7.4) | ~370 nm | ~352 nm | FFN 102 brightens upon release. |
| Primary Artifact | Vesicle Alkalinization (False Positive) | Photobleaching (False Positive) | Different controls required. |
| Best Application | Sparse innervation (e.g., GPe), Single events | Dense innervation (Striatum), Kinetics | Choose based on tissue density. |
Validated Experimental Protocols
Protocol 1: Standard Loading & Imaging
-
Reagents: FFN 102 (10 µM in ACSF), ACSF (pH 7.4, oxygenated).
-
Loading:
-
Incubate brain slice in 10 µM FFN 102 for 30 minutes at room temperature.
-
Critical Wash: Transfer to probe-free ACSF for 20–30 minutes . Note: Insufficient wash leads to high background noise due to the probe's high quantum yield at neutral pH.
-
-
Imaging:
Protocol 2: The "Calcium Dropout" Validation (Artifact Check)
-
Purpose: To distinguish exocytosis (Ca²⁺ dependent) from drug-induced pH changes (Ca²⁺ independent).
-
Steps:
-
Establish baseline "flash" frequency under electrical stimulation (e.g., 10-20 Hz) in standard ACSF (2.4 mM Ca²⁺).
-
Switch perfusion to Ca²⁺-free ACSF (containing 1 mM EGTA) for 10 minutes.
-
Repeat stimulation.
-
Analysis:
-
True Signal: Flashes should be abolished (>90% reduction).
-
Artifact: If signal persists (e.g., during Amphetamine application), it is due to intraterminal pH change, not fusion.
-
-
Mechanism Visualization
Diagram 1: The "Flash" vs. The "Artifact"
This diagram illustrates the physical basis of the FFN 102 signal and how weak bases create false positives.
Caption: FFN 102 is quenched in acidic vesicles. Exocytosis moves it to neutral pH (Flash).[7] Drugs like Amphetamine neutralize the vesicle internally, causing a 'False Flash' without release.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to validate your imaging data.
Caption: Logic flow for distinguishing true vesicular fusion events from pH-dependent artifacts using kinetics and Calcium dependence.
References
-
Lee, M., et al. (2010). "Development of pH-responsive fluorescent false neurotransmitters."[1][5] Journal of the American Chemical Society.
-
Rodriguez, P.C., et al. (2013). "Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain." Proceedings of the National Academy of Sciences (PNAS).
-
Pereira, D.B., et al. (2016). "Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum." Nature Neuroscience.
-
Meszaros, J., et al. (2018). "Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus." eNeuro.
Sources
- 1. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. worldscientific.com [worldscientific.com]
- 4. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanisms of amphetamine action illuminated through optical monitoring of dopamine synaptic vesicles in Drosophila brain - PMC [pmc.ncbi.nlm.nih.gov]
improving FFN 102 solubility and stability in aqueous buffers
Technical Support Center: FFN102 Applications
A Guide to Improving FFN102 Solubility and Stability in Aqueous Buffers
Welcome to the FFN102 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize FFN102 in their experiments. As a pH-responsive fluorescent false neurotransmitter, FFN102 is a powerful tool for visualizing dopaminergic systems.[1][2] However, its unique chemical properties can present challenges in experimental setup, particularly concerning its solubility and stability in aqueous buffers.
This document provides in-depth, experience-driven guidance to help you navigate these challenges. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to optimize your experimental protocols for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of FFN102 I should be aware of?
FFN102 (4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one) is a coumarin-based fluorescent probe.[3] Its structure includes a phenolic hydroxyl group, which is critical to its function. This group has a pKa of approximately 6.2, making the probe's fluorescence excitation spectrum pH-dependent.[1][2]
-
At acidic pH (~5.0) , typical of synaptic vesicles, the phenol group is protonated, and the excitation maximum is around 340 nm.[1][2][3]
-
At neutral pH (~7.4-7.5) , typical of the cytoplasm and extracellular space, the phenol is deprotonated, shifting the excitation maximum to ~370 nm.[1][2][3]
The emission maximum remains relatively stable at approximately 435-453 nm regardless of pH, but the emission intensity is significantly higher at neutral pH.[1][2] This pH-dependent fluorescence is the key to its utility in monitoring neurotransmitter release from acidic vesicles into the neutral extracellular space.[1][4][5] While often supplied as a mesylate or trifluoroacetate salt to improve handling and initial solubility, the core molecule has limited aqueous solubility due to the hydrophobic benzopyran-2-one scaffold.[2][3]
Q2: What is the best solvent for preparing high-concentration stock solutions of FFN102?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. FFN102 mesylate is highly soluble in DMSO, reaching concentrations up to 100 mM (33.58 mg/mL).[3]
Why DMSO? DMSO is a polar aprotic solvent that is highly effective at solvating organic molecules like FFN102, preventing the aggregation that can occur in aqueous solutions. Preparing a concentrated stock in DMSO ensures the molecule is fully dissolved and monomeric before its dilution into your experimental buffer. This is a critical first step to prevent precipitation in subsequent steps.
Q3: Can I prepare stock solutions directly in water or PBS?
While the FFN102 mesylate salt form shows some solubility in water (up to 20 mM or 6.72 mg/mL with gentle warming), we strongly advise against preparing high-concentration stocks directly in aqueous buffers for routine use.[3]
Causality: Forcing a high concentration of a hydrophobic molecule into an aqueous environment, even with warming, can lead to the formation of micro-aggregates. These aggregates may not be visible to the naked eye but can cause inconsistent results, reduce the effective concentration of the probe, and act as nucleation sites for further precipitation upon dilution. A DMSO stock is a much more reliable and stable starting point.
Troubleshooting Guide
Problem 1: My FFN102 solution becomes cloudy or shows visible precipitate after dilution into my aqueous experimental buffer (e.g., ACSF, HBSS).
This is the most common issue encountered and is typically caused by the poor aqueous solubility of the FFN102 core structure. When a concentrated DMSO stock is diluted into a buffer, the percentage of DMSO in the final solution drops dramatically, reducing its ability to keep the hydrophobic FFN102 molecules solvated.
The core issue is exceeding the aqueous solubility limit of FFN102 at the desired working concentration. The transition from a DMSO-rich to a water-rich environment causes the hydrophobic FFN102 molecules to aggregate.
Caption: FFN102 Precipitation Pathway and Recommended Solution Workflow.
-
Prepare a High-Concentration Primary Stock: Dissolve FFN102 powder in high-quality, anhydrous DMSO to a final concentration of 10-100 mM.[3] Ensure it is fully dissolved by vortexing. Store this stock at -20°C, protected from light and moisture.
-
Employ Serial Dilution: Do not dilute the primary stock directly into the final aqueous buffer in one step.
-
Step A (Intermediate Dilution): Perform an intermediate dilution of your primary stock into your final aqueous buffer. For example, if your final concentration is 10 µM, first dilute the 10 mM stock 1:100 into the buffer to get a 100 µM intermediate solution.
-
Step B (Final Dilution): Add this intermediate solution to the final volume of the buffer.
-
-
Active Mixing: When making the final dilution, add the FFN102 solution dropwise into the aqueous buffer while the buffer is being actively vortexed or stirred. This rapid dispersal prevents localized high concentrations that can initiate precipitation.
-
Consider Sonication: If you still observe cloudiness, briefly sonicating the final solution in a water bath sonicator can help break up small aggregates. Do not sonicate for extended periods to avoid heating the sample.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution. While necessary for solubility, DMSO can have off-target effects in biological systems. Aim to keep the final concentration below 0.5%, and always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Problem 2: My fluorescence signal is weak or unstable over the course of a long experiment.
This can be due to several factors, including chemical instability, photobleaching, or probe sequestration.
-
pH Considerations: FFN102's fluorescence is highly pH-dependent.[1][6] Ensure your buffer is robustly formulated to maintain a stable pH throughout your experiment. Small shifts in pH can appear as a change in signal intensity that is not related to biological activity.
-
Oxidation: The phenol group on the coumarin ring can be susceptible to oxidation. While FFN102 is reported to be chemically and photochemically stable, long-term experiments at room temperature or in the presence of oxidizing agents can degrade the probe.[1]
-
Solution: Prepare working solutions fresh for each experiment from a frozen DMSO stock. Avoid prolonged storage of aqueous FFN102 solutions. If your buffer contains components that might generate reactive oxygen species, consider degassing the buffer or including antioxidants, though this should be validated for compatibility with your biological system.
-
-
Photobleaching: Like all fluorophores, FFN102 will photobleach upon repeated or high-intensity excitation. This will manifest as a gradual, irreversible decrease in signal.
-
Solution: Minimize light exposure. Use the lowest laser power and shortest exposure time necessary to achieve a good signal-to-noise ratio. Use neutral density filters to attenuate the excitation light. For time-lapse imaging, increase the interval between acquisitions as much as possible.[7]
-
-
Phototoxicity: High-intensity light, particularly in the UV range (FFN102 is excited at 340-370 nm), can be damaging to cells.[1][3]
-
Solution: The same strategies to reduce photobleaching will also reduce phototoxicity. If possible, consider using two-photon microscopy, which often reduces phototoxicity in deeper tissue imaging.[1]
-
Problem 3: I am seeing high background fluorescence or non-specific binding.
High background can obscure the specific signal from your target cells or terminals.
-
Probe Aggregation: As discussed in Problem 1, aggregates of FFN102 can bind non-specifically to surfaces or cellular membranes, creating bright, punctate background signals.[8]
-
Solution: Follow the dissolution protocol outlined above to ensure the probe is monomeric in solution. Centrifuging your final working solution at high speed (e.g., >10,000 x g for 10 minutes) and using the supernatant can help remove small, insoluble aggregates.
-
-
Excessive Concentration: Using a higher-than-necessary concentration of FFN102 will increase background signal.
-
Solution: Titrate the FFN102 concentration to find the optimal balance between specific signal and background. For many applications, a concentration of 10 µM is a good starting point, but this may need to be optimized for your specific cell type or tissue preparation.[1]
-
-
Insufficient Washing: Inadequate washing after the loading step can leave residual probe in the extracellular space.
-
Solution: Ensure sufficient washing steps are performed after loading the cells or tissue with FFN102. For slice preparations, this often involves transferring the slice to a chamber with continuous perfusion of fresh buffer for 5-10 minutes before imaging begins.[1]
-
Data & Protocols
Table 1: FFN102 Solubility Data
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Notes | Source |
| DMSO | 33.58 | 100 | Recommended for stock solutions. | [3] |
| Water | 6.72 | 20 | Requires gentle warming; not recommended for stocks. | [3] |
| DMF | 20 | ~56.5 | Alternative organic solvent for stocks. | [2] |
Data is for FFN102 mesylate (MW: 335.76 g/mol ) or trifluoroacetate salt (MW: 353.7 g/mol ). Batch-specific molecular weights may vary.[2][3][9]
Experimental Protocol: Preparation of a 10 µM FFN102 Working Solution
This protocol is designed to minimize precipitation and ensure a homogenous working solution.
Caption: Recommended workflow for preparing FFN102 working solutions.
-
Prepare Primary Stock (10 mM):
-
Allow the FFN102 mesylate vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of FFN102 mesylate, MW 335.76, add 298 µL of DMSO).[3]
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.
-
-
Prepare Working Solution (10 µM):
-
Prepare your final volume of aqueous buffer (e.g., 10 mL of oxygenated ACSF).
-
Thaw a single aliquot of the 10 mM FFN102 primary stock.
-
While actively vortexing the aqueous buffer, add 10 µL of the 10 mM stock solution to the 10 mL of buffer (a 1:1000 dilution).
-
Continue vortexing for an additional 15-30 seconds to ensure complete mixing.
-
The final solution is now ready for use. It is best to use this solution within a few hours of preparation.
-
References
-
Rodriguez, P. C., et al. (2013). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. Proceedings of the National Academy of Sciences, 110(3), 870-875. Available from: [Link]
-
Sulzer, D., et al. (2016). FLUORESCENT FALSE NEUROTRANSMITTERS. Reviews in the Neurosciences, 27(5), 485-495. Available from: [Link]
-
Delacotte, J., et al. (2018). Coupling electrochemistry and TIRF-microscopy with the fluorescent false neurotransmitter FFN102 supports the fluorescence signals during single vesicle exocytosis detection. Analytica Chimica Acta, 1051, 43-52. Available from: [Link]
-
Hu, L., et al. (2018). A Dual Functional Electroactive and Fluorescent Probe for Coupled Measurements of Vesicular Exocytosis with High Spatial and Temporal Resolution. Analytical Chemistry, 90(15), 9087-9094. Available from: [Link]
-
Hu, L., et al. (2019). Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles. Biophysical Chemistry, 245, 29-34. Available from: [Link]
-
Rikkala, L. H., et al. (2025). Rapid catecholamine trafficking regulates neutrophil functions and neutrophil-platelet interactions. bioRxiv. Available from: [Link]
-
ResearchGate. (2018). Request PDF: Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles. Available from: [Link]
-
Pereira, D. B., et al. (2016). Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum. Nature Neuroscience, 19(4), 578-586. Available from: [Link]
-
Coles, J. A., et al. (2021). Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles. ACS Chemical Neuroscience, 12(23), 4446-4455. Available from: [Link]
-
protocols.io. (2022). Fluorescent false neurotransmitter FFN) live-cell DAT imaging. Available from: [Link]
-
Skaug, M. J., et al. (2014). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS ONE, 9(9), e107383. Available from: [Link]
Sources
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. bio-techne.com [bio-techne.com]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 9. FFN 102 mesylate | Fluorescent Transporter Probes: Tocris Bioscience [rndsystems.com]
Technical Support Center: Distinguishing FFN102 Signal from Tissue Autofluorescence
Welcome to the technical support center for FFN102, a powerful tool for studying dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) activity.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge in fluorescence microscopy: distinguishing the specific FFN102 signal from confounding tissue autofluorescence. Here, we move beyond simple protocols to explain the underlying principles and provide a framework for robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about FFN102 and its interaction with biological samples.
1. What is FFN102 and what are its spectral properties?
FFN102 is a fluorescent false neurotransmitter that acts as a substrate for both DAT and VMAT2.[2] Its fluorescence is pH-sensitive, a key feature for monitoring synaptic vesicle release.[2][3][4][5] In the acidic environment of synaptic vesicles (around pH 5), FFN102 has an excitation maximum of approximately 340 nm.[2][5][6] Upon release into the neutral extracellular space (around pH 7.4), its excitation maximum shifts to about 370 nm.[2][5][6] The emission maximum remains around 435-453 nm at both pH levels.[5][6] This pH-dependent shift is a powerful tool for visualizing exocytosis.[2][4]
2. What is tissue autofluorescence and why is it a problem?
Tissue autofluorescence is the natural emission of light by biological structures when excited by light, and it can interfere with the detection of specific fluorescent signals.[7][8] Common sources of autofluorescence in tissue samples include:
-
Endogenous Molecules: Molecules like NADH, collagen, elastin, and lipofuscin are inherently fluorescent.[7][9][10][11]
-
Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[9][10][12]
-
Red Blood Cells: Heme groups in red blood cells are a significant source of autofluorescence.[12]
3. How can I determine if I have an autofluorescence problem?
A simple and effective way to check for autofluorescence is to examine an unstained control sample under the same imaging conditions used for your FFN102-stained samples.[11][13] If you observe significant fluorescence in the unstained tissue, it is likely due to autofluorescence.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered when using FFN102.
Issue 1: High Background Signal Obscuring FFN102 Staining
A high background signal is a frequent challenge that can make it difficult to discern the specific FFN102 signal.
Potential Causes and Solutions:
-
Cause: Widespread tissue autofluorescence.
-
Solution 1: Optimize Excitation and Emission Wavelengths. While FFN102 has specific excitation and emission maxima, you may be able to slightly adjust your filter sets to minimize the collection of autofluorescence while still capturing a sufficient FFN102 signal. Autofluorescence is often more pronounced at shorter wavelengths.[12]
-
Solution 2: Employ Spectral Unmixing. If your imaging system has spectral detection capabilities, you can treat autofluorescence as a distinct fluorescent species and computationally remove it from your images.[14][15][16] This technique relies on acquiring the emission spectrum of the autofluorescence from an unstained control sample.
-
-
Cause: Non-specific binding of FFN102.
-
Solution: Optimize FFN102 Concentration and Incubation Time. Using an excessively high concentration of FFN102 or incubating for too long can lead to non-specific binding. It is crucial to titrate the FFN102 concentration to find the optimal balance between specific signal and background.
-
Workflow for Spectral Unmixing
Caption: A decision tree to guide the troubleshooting process for FFN102 experiments.
Part 3: Data Summary and Comparison
To aid in experimental design, the following table summarizes the spectral properties of FFN102 and common sources of tissue autofluorescence.
| Fluorophore/Source | Excitation Max (nm) | Emission Max (nm) | Notes |
| FFN102 (acidic, pH 5) | ~340 [2][5][6] | ~435-453 [5][6] | Environment within synaptic vesicles. |
| FFN102 (neutral, pH 7.4) | ~370 [2][5][6] | ~435-453 [5][6] | Extracellular environment. |
| Collagen | ~300-450 [9] | Blue region [9] | A major component of the extracellular matrix. |
| NADH | ~340 | ~450 [9] | A key metabolic coenzyme. |
| Lipofuscin | Broad | Broad (often yellow-green) [12] | "Age pigment" that accumulates in lysosomes. [12] |
| Aldehyde Fixation | Broad | Broad (blue, green, red) [9] | A common source of fixation-induced autofluorescence. |
By understanding the spectral overlap between FFN102 and potential sources of autofluorescence, researchers can make more informed decisions about their imaging strategy.
References
-
Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. [Link]
-
ResearchGate. Coupling electrochemistry and TIRF-microscopy with the fluorescent false neurotransmitter FFN102 supports the fluorescence signals during single vesicle exocytosis detection | Request PDF. [Link]
-
bioRxiv. (2025, January 28). Rapid catecholamine trafficking regulates neutrophil functions and neutrophil-platelet interactions. [Link]
-
PMC. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum. [Link]
-
PMC. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. [Link]
-
PNAS. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. [Link]
-
ResearchGate. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles | Request PDF. [Link]
-
World Scientific Publishing. chapter 3 - fluorescent false neurotransmitters. [Link]
-
ZEISS Microscopy Online Campus. Practical Considerations for Spectral Imaging. [Link]
-
ACS Chemical Neuroscience. (2021, November 24). Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles. [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]
-
Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]
-
Lab Manager. (2018, July 15). How Quenching Tissue Autofluorescence Works. [Link]
-
protocols.io. Fluorescent false neurotransmitter FFN) live-cell DAT imaging. [Link]
-
PMC. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. [Link]
-
Bio-Rad. Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. [Link]
-
ResearchGate. Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. [Link]
-
PMC. Immersion‐Based Clearing and Autofluorescence Quenching in Myocardial Tissue. [Link]
-
NIH. (2025, January 14). Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. [Link]
-
ResearchGate. (2024, April 4). Troubleshooting about Immunofluorescence experiment. [Link]
-
Nikon's MicroscopyU. Spectral Imaging and Linear Unmixing. [Link]
-
bioRxiv. (2021, November 11). Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. [Link]
-
Beckman Coulter. Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. [Link]
-
Hycult Biotech. Troubleshooting Immunofluorescence. [Link]
-
ResearchGate. (2020, December 23). How can we reduce the autofluorescence or background fluorescence in immunohistochemistry ?. [Link]
-
Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. (2025, October 13). [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. worldscientific.com [worldscientific.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. biotium.com [biotium.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
minimizing photobleaching during FFN 102 time-lapse experiments
Subject: Minimizing Photobleaching & Artifacts in FFN 102 Time-Lapse Imaging
Executive Summary: The Physics of the Problem
The Core Challenge: FFN 102 (Fluorescent False Neurotransmitter 102) presents a unique "dual-mode" photophysical profile that makes photobleaching a critical confounding variable.
-
pH Sensitivity: FFN 102 is a pH-dependent probe (pKa ~6.2).[1] It is dim in acidic vesicles (pH ~5.6) and brightens (~4-8x) upon exocytosis into neutral extracellular space (pH 7.4).
-
Destaining: As vesicles fuse and release content, the total fluorescence of the presynaptic puncta decreases (destaining).
The Conflict: To visualize the "flash" of release, researchers often increase excitation power or frame rates. However, FFN 102 requires UV/Violet excitation (
This guide provides the optical, biological, and computational protocols to decouple these two phenomena.
Optical Configuration (Hardware Level)
Q: What is the optimal excitation source to balance signal vs. cell health?
A: The choice depends on your microscope architecture (Widefield/Confocal vs. Two-Photon).
| Parameter | One-Photon (Confocal/Widefield) | Two-Photon (2P) Microscopy |
| Wavelength | 370–405 nm (UV/Violet LED or Laser Diode) | 740–760 nm (Ti:Sapphire Tunable) |
| Bleaching Risk | High. Excites the entire cone of light through the tissue (out-of-focus bleaching). | Low. Excitation is confined to the focal volume ( |
| Recommendation | Use pulsed LED triggering. Avoid continuous arc lamps. | Gold Standard. Preferred for deep tissue/slice imaging due to reduced scattering and bleaching. |
Q: How does detector sensitivity impact bleaching?
A: High-sensitivity detectors allow you to reduce Excitation Power (
-
Avoid: Standard PMTs (Quantum Efficiency < 20% in blue/green).
-
Use: Hybrid Detectors (HyD) or Back-illuminated sCMOS (QE > 80%).
-
The Rule: If you increase detector gain/QE by 2x, you can cut laser power by 50%, linearly reducing the bleaching rate constant (
).
Acquisition Parameters (Software Level)
Q: What is the "Photon Budget" strategy?
A: You have a finite number of photons before the fluorophore is destroyed. Do not waste them on "monitoring" frames.
Protocol:
-
Binning: Use
or binning.-
Why: Binning
increases Signal-to-Noise Ratio (SNR) by a factor of 2 (read noise is summed once for 4 pixels). This allows you to reduce exposure time by 4x.
-
-
Stroboscopic Illumination: Synchronize the light source to the camera exposure. Ensure the light is OFF during camera readout.
-
Sampling Rate:
-
Flash Detection: Requires
(High bleaching risk). -
Destaining Analysis: Use 0.2 Hz (1 frame/5 sec) . Dopamine reuptake/reloading is slow; measuring every 5 seconds captures the kinetics while sparing the fluorophore.
-
The "Reference-Subtraction" Protocol
To scientifically validate that a decrease in fluorescence is release and not bleaching, you must use an internal control.
Step-by-Step Workflow
-
Loading: Incubate slice in 10 µM FFN 102 for 30 min (oxygenated ACSF).
-
Wash: Wash for 10–15 min to remove extracellular background (improves
). -
Phase I: Baseline (The Bleaching Control):
-
Image for 5–10 minutes without stimulation.
-
Calculate the bleaching rate constant (
) from this data.
-
-
Phase II: Stimulation:
-
Apply electrical or chemical (e.g., Amphetamine, High
) stimulus. -
Continue imaging.
-
-
Phase III: Analysis (Correction):
-
Fit Phase I to a mono-exponential decay.
-
Extrapolate this curve through Phase II.
-
Subtract the extrapolated bleaching curve from the raw Phase II data.
-
Visualizing the Logic
The following diagrams illustrate the mechanism of error (bleaching mimicry) and the corrected workflow.
Diagram 1: The Signal-to-Noise & Bleaching Feedback Loop
Caption: High-energy excitation creates a feedback loop where signal generation inevitably leads to fluorophore destruction, creating an artifact that mimics biological release.
Diagram 2: The Corrected Experimental Workflow
Caption: The "Reference-Subtraction" workflow ensures that the bleaching rate is calculated prior to stimulation and mathematically removed from the final dataset.
Troubleshooting FAQ
Q: My FFN 102 signal is too dim, so I have to increase laser power. Now it bleaches. What do I do?
-
A: Do not increase laser power. Instead:
-
Check pH: Ensure your ACSF is pH 7.4. FFN 102 is dimmer at acidic pH. If your slice health is compromised (acidosis), the probe will be quenched.
-
Binning: Switch from
to resolution. This quadruples sensitivity. -
Z-Plane: Ensure you are focusing on the surface of the slice (top 10–20 µm) where light penetration is best, unless using 2-Photon.
-
Q: Can I use antifade mounting media?
-
A: No. Most antifades (e.g., DABCO, ProLong) are for fixed tissue and are toxic to live cells. However, ensuring your ACSF is oxygenated helps maintain cell health, though oxygen does promote photobleaching. This is a trade-off. Some labs use Ascorbic Acid (Vitamin C) as a scavenger, but be cautious as ascorbate can affect dopamine oxidation potentials.
Q: How do I know if I am seeing "Flash" or "Destaining"?
-
A:
-
Flash: Sharp, transient spike (milliseconds to seconds) appearing above baseline.
-
Destaining: Gradual, staircase-like drop in baseline fluorescence over minutes.
-
Note: In standard time-lapse (0.2 Hz), you will primarily observe destaining.
-
References
-
Rodriguez, P. C., et al. (2013). "Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain.
- Significance: Establishes FFN 102 as a pH-sensitive VMAT2 substrate and defines the destaining kinetics protocol.
-
Lee, M., et al. (2010). "Development of pH-responsive fluorescent false neurotransmitters."[1] Journal of the American Chemical Society (JACS).
-
Significance: Describes the synthesis and pKa properties (pH 6.2) that create the "flash" mechanism.[1]
-
-
Gubernator, N. G., et al. (2009). "Fluorescent false neurotransmitters visualize dopamine release from individual presynaptic terminals." Science.
- Significance: The foundational paper for FFN technology and optical measurement of quantal release.
-
Pereira, D. B., et al. (2016). "Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum.
- Significance: Compares FFN 102 (pH dependent) vs FFN 200 (pH independent)
Sources
Technical Support Center: Overcoming Low FFN102 Uptake in Cultured Dopaminergic Neurons
Welcome to the technical support guide for FFN102, a powerful tool for visualizing dopaminergic neurons and their activity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize FFN102 application in cultured dopaminergic neurons. Here, we delve into the common challenges and provide evidence-based solutions to ensure the success of your experiments.
Introduction to FFN102
FFN102 is a fluorescent false neurotransmitter (FFN) that serves as a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). This property allows it to accumulate specifically in dopaminergic neurons, labeling cell bodies, dendrites, and synaptic terminals.[1][2] FFN102's fluorescence is pH-sensitive, exhibiting greater emission in the neutral environment of the extracellular space compared to the acidic interior of synaptic vesicles.[1][3] This unique characteristic enables the optical measurement of dopamine release.[1][4]
While FFN102 is a robust tool for studying dopaminergic neurons in brain slices, achieving optimal uptake in cultured neurons can be challenging.[1][5] This guide will address the potential reasons for low FFN102 uptake and provide detailed troubleshooting strategies.
Troubleshooting Guide: Low FFN102 Signal
This section is formatted as a series of questions and answers to directly address common issues encountered during FFN102 experiments with cultured dopaminergic neurons.
Q1: I am not observing any FFN102 signal, or the signal is extremely weak in my cultured dopaminergic neurons. What are the primary factors to consider?
Several factors can contribute to low or absent FFN102 uptake. The most critical are the expression and functional integrity of the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) in your culture system.
Mechanism of FFN102 Uptake
FFN102 uptake is a two-step process that relies on the sequential action of DAT and VMAT2.
Caption: FFN102 uptake and sequestration pathway in dopaminergic neurons.
Troubleshooting Steps:
-
Confirm DAT and VMAT2 Expression: The expression levels of DAT and VMAT2 can be lower in cultured postnatal neurons compared to in vivo conditions or acute brain slices.[1][5]
-
Actionable Advice: Verify the expression of DAT and VMAT2 in your specific culture system (e.g., primary neurons, iPSC-derived neurons, or cell lines) using immunocytochemistry or western blotting.
-
-
Assess Transporter Functionality: The function of DAT and VMAT2 can be compromised by various factors, including culture conditions and the presence of inhibiting substances.
-
Actionable Advice:
-
Positive Control: If possible, use a positive control, such as acute striatal slices, where FFN102 uptake is known to be robust.
-
Competition Assay: Perform a competition assay by co-incubating the cells with a known DAT inhibitor like cocaine or a VMAT2 inhibitor like reserpine. A significant reduction in FFN102 signal in the presence of these inhibitors confirms that the uptake is transporter-mediated.
-
-
Q2: My DAT and VMAT2 expression levels seem adequate, but FFN102 uptake is still low. What experimental parameters can I optimize?
Optimizing the experimental protocol is crucial for maximizing the FFN102 signal.
| Parameter | Standard Recommendation | Troubleshooting Range | Rationale |
| FFN102 Concentration | 10 µM[1] | 5 - 20 µM | Higher concentrations may increase signal but could also lead to off-target effects or cytotoxicity. Lower concentrations may not be sufficient for detection. |
| Incubation Time | 30 - 45 minutes[1] | 20 - 60 minutes | Longer incubation times can increase accumulation, but also risk non-specific binding and potential toxicity. |
| Incubation Temperature | Room Temperature[1] | 25°C - 37°C | Transporter activity is temperature-dependent. While room temperature is standard, optimizing to 37°C might enhance uptake, but also increase metabolic activity and potential degradation. |
| Wash Steps | 5 - 15 minutes[1] | 5 - 30 minutes | A sufficient wash is necessary to remove extracellular FFN102 and reduce background fluorescence. However, excessive washing can lead to the loss of intracellular signal. |
Experimental Protocol: Optimizing FFN102 Loading
Caption: A streamlined workflow for optimizing FFN102 loading in cultured neurons.
Q3: Could the health of my neuronal culture be affecting FFN102 uptake?
Absolutely. The viability and maturity of the dopaminergic neurons are paramount for efficient transporter function.
-
Neuronal Health: Stressed or unhealthy neurons will have compromised cellular functions, including transporter activity.
-
Actionable Advice: Assess cell viability using assays like Trypan Blue exclusion or a live/dead cell staining kit. Ensure your culture conditions are optimal for dopaminergic neuron survival and maturation.
-
-
Neuronal Maturity: Immature neurons may not have fully developed the machinery for dopamine transport and storage.
-
Actionable Advice: Allow sufficient time for your cultured neurons to mature and express adequate levels of DAT and VMAT2. This can vary depending on the specific culture system.
-
Q4: Are there any issues related to FFN102 itself that I should be aware of, such as photostability or cytotoxicity?
While FFN102 is a well-established probe, understanding its properties is key to successful imaging.
-
Photostability: Like many fluorescent dyes, FFN102 can be susceptible to photobleaching, especially with prolonged or high-intensity light exposure.
-
Actionable Advice: Minimize light exposure during imaging. Use an antifade mounting medium if performing fixed-cell imaging.[6]
-
-
Cytotoxicity: At high concentrations or with prolonged incubation, FFN102 could potentially be cytotoxic.
-
Actionable Advice: Stick to the recommended concentration and incubation time ranges. If you suspect cytotoxicity, perform a dose-response experiment and assess cell viability.
-
Q5: I am performing fixed-cell imaging after FFN102 labeling. Could the fixation process be affecting my signal?
The fixation method can significantly impact the fluorescence of FFN102.
-
Choice of Fixative: Aldehyde-based fixatives like paraformaldehyde (PFA) are generally preferred over alcohol-based fixatives (e.g., methanol, acetone) for preserving cell structure.[7] However, PFA can sometimes quench fluorescence.
-
Actionable Advice:
-
Optimize Fixation Time: Keep the fixation time with PFA as short as possible (e.g., 10-15 minutes at room temperature).
-
Test Different Fixatives: If you suspect fluorescence quenching, you may need to empirically test different fixation protocols.
-
Live-Cell Imaging: Whenever possible, perform live-cell imaging to avoid any artifacts introduced by fixation.
-
-
Frequently Asked Questions (FAQs)
Q: What are the excitation and emission maxima for FFN102? A: FFN102's excitation maxima are pH-dependent: approximately 340 nm at pH 5 and 370 nm at pH 7.5. The emission maximum is around 435 nm at both pH levels. For two-photon microscopy, an excitation wavelength of 760 nm is commonly used.[1]
Q: Can I use FFN102 in combination with other fluorescent markers? A: Yes, FFN102 can be used for multi-color imaging. For example, it has been successfully co-localized with TH-GFP to confirm its selectivity for dopaminergic neurons.[1] When choosing additional fluorophores, ensure their spectral properties do not overlap significantly with FFN102.
Q: Is FFN102 selective for dopaminergic neurons? A: FFN102 is highly selective for dopaminergic neurons due to its reliance on DAT for uptake.[1] It shows no significant binding to a wide range of other CNS receptors.
Q: Are there alternatives to FFN102 if I cannot achieve sufficient uptake? A: If low DAT expression is the primary issue, another fluorescent false neurotransmitter, FFN200, might be a suitable alternative. FFN200 uptake is not dependent on DAT and it has been shown to successfully label dopaminergic neurons in culture.[8]
References
-
Rodriguez, P. C., et al. (2013). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. Proceedings of the National Academy of Sciences, 110(3), 870-875. [Link]
-
Pereira, D. B., et al. (2018). Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum. eLife, 7, e38472. [Link]
-
ResearchGate. (n.d.). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Request PDF. [Link]
-
Lee, J. S., et al. (2021). Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles. ACS Chemical Neuroscience, 12(24), 4646–4656. [Link]
-
CORE. (n.d.). Chemical Targeting of Specific Cell Types in Living Brain Tissue. [Link]
-
ResearchGate. (n.d.). Coupling electrochemistry and TIRF-microscopy with the fluorescent false neurotransmitter FFN102 supports the fluorescence signals during single vesicle exocytosis detection | Request PDF. [Link]
-
Pereira, D. B., et al. (2016). Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum. Nature Neuroscience, 19(5), 678–686. [Link]
-
PNAS. (2013). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. [Link]
-
ResearchGate. (n.d.). Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles | Request PDF. [Link]
-
Pereira, D. B., et al. (2018). Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus. eLife, 7, e42329. [Link]
-
Agilent. (2015, July 27). Sample Preparation for Fluorescence Microscopy: An Introduction. [Link]
Sources
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus | eLife [elifesciences.org]
- 5. pnas.org [pnas.org]
- 6. biotium.com [biotium.com]
- 7. agilent.com [agilent.com]
- 8. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
calibration of FFN 102 fluorescence intensity vs pH changes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the FFN102 Technical Support Center. This guide, curated by our senior application scientists, provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the successful calibration of FFN102 fluorescence intensity against pH changes in your experiments. Our goal is to empower you with the knowledge to overcome common challenges and obtain accurate, reproducible data.
Understanding FFN102: The "Flashing" Fluorescent False Neurotransmitter
FFN102 is a pH-responsive fluorescent false neurotransmitter (FFN) that serves as a powerful tool for studying dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) activity.[1] Its unique characteristic lies in its pH-dependent fluorescence, exhibiting greater emission in neutral environments compared to acidic ones.[2] This property allows for the optical measurement of synaptic vesicle content release into the extracellular space.[2]
The fluorescence mechanism of FFN102 is rooted in the protonation state of its coumarin core.[3][4] In the acidic environment of synaptic vesicles (around pH 5.0), FFN102 is protonated, leading to a lower fluorescence quantum yield.[3] Upon exocytosis into the neutral extracellular space (around pH 7.4), the probe becomes deprotonated, resulting in a significant increase in fluorescence intensity.[3][5] This "flashing" property makes FFN102 an invaluable tool for visualizing neurotransmitter release.
FFN102 has distinct excitation maxima at approximately 340 nm at pH 5 and 370 nm at pH 7.5, while the emission maximum remains around 435-453 nm at both pH levels.[3] The pKa of FFN102 is approximately 6.2.[3]
Diagram: FFN102 pH-Dependent Fluorescence Mechanism
Caption: FFN102's fluorescence is quenched in acidic vesicles and enhanced upon release into the neutral extracellular space.
Experimental Protocol: Generating an FFN102 pH Calibration Curve
A precise pH calibration curve is fundamental for accurately correlating FFN102 fluorescence intensity with pH. This protocol outlines the steps for creating a standard curve in a controlled in vitro setting.
Materials:
-
FFN102 stock solution (e.g., in DMSO)
-
A series of pH buffers (e.g., citrate, phosphate, borate) covering a range from pH 4.0 to 8.0 in 0.5 pH unit increments.
-
Fluorometer or fluorescence microscope with appropriate filter sets for FFN102 (Excitation: ~340 nm and ~370 nm, Emission: ~450 nm).
-
96-well black microplate or imaging chamber.
-
Calibrated pH meter.
Step-by-Step Methodology:
-
Buffer Preparation and Validation:
-
Prepare a series of buffers with known pH values. It is crucial to use a calibrated pH meter to verify the pH of each buffer immediately before use.
-
Ensure all buffers are at the same temperature, as pH readings are temperature-dependent.[6]
-
-
FFN102 Dilution:
-
Prepare a working solution of FFN102 by diluting the stock solution into each of the pH buffers. The final concentration of FFN102 should be consistent across all pH points and optimized for your instrument's sensitivity. A starting concentration in the low micromolar range is often suitable.
-
Ensure the final concentration of the solvent (e.g., DMSO) is minimal (<0.1%) and consistent across all samples to avoid solvent-induced artifacts.
-
-
Fluorescence Measurement:
-
Transfer the FFN102-buffer solutions to your measurement vessel (e.g., microplate wells or imaging chamber).
-
For each pH point, measure the fluorescence intensity at the two excitation wavelengths (around 340 nm and 370 nm) while keeping the emission wavelength constant (around 450 nm).
-
Acquire multiple readings for each pH point to ensure reproducibility and calculate the average and standard deviation.[7]
-
-
Data Analysis and Curve Generation:
-
For single wavelength excitation: Plot the background-corrected fluorescence intensity (at the excitation wavelength that provides the best dynamic range, typically ~370 nm) as a function of pH.
-
For ratiometric measurement: Calculate the ratio of the fluorescence intensities obtained at the two excitation wavelengths (e.g., Intensity at 370 nm / Intensity at 340 nm) for each pH value. Plot this ratio against the corresponding pH. Ratiometric measurements can help to correct for variations in probe concentration, light source intensity, and detector sensitivity.[8][9]
-
Fit the data to a sigmoidal curve (e.g., using a four-parameter logistic regression) to determine the pKa and the dynamic range of the probe. The equation will be in the form of: y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50-X)*HillSlope))
-
Data Presentation: Example FFN102 Calibration Data
| pH | Fluorescence Intensity (a.u.) at Ex 370 nm (Mean ± SD) | Ratio (Ex 370 nm / Ex 340 nm) (Mean ± SD) |
| 4.0 | 150 ± 8 | 0.5 ± 0.03 |
| 4.5 | 200 ± 12 | 0.7 ± 0.04 |
| 5.0 | 300 ± 15 | 1.0 ± 0.06 |
| 5.5 | 500 ± 25 | 1.8 ± 0.09 |
| 6.0 | 800 ± 38 | 3.5 ± 0.15 |
| 6.2 (pKa) | 1000 ± 45 | 5.0 ± 0.21 |
| 6.5 | 1200 ± 55 | 6.8 ± 0.29 |
| 7.0 | 1500 ± 68 | 8.5 ± 0.35 |
| 7.5 | 1800 ± 82 | 9.8 ± 0.41 |
| 8.0 | 1950 ± 90 | 10.5 ± 0.45 |
Diagram: FFN102 Calibration Workflow
Caption: A streamlined workflow for generating a reliable FFN102 pH calibration curve.
Troubleshooting Guide
This section addresses common issues encountered during FFN102 pH calibration experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Fluorescence Signal | - Suboptimal FFN102 Concentration: The concentration of FFN102 may be too low for your instrument's detection limits. - Incorrect Instrument Settings: Excitation/emission wavelengths or gain settings may not be optimized. - FFN102 Degradation: The probe may have degraded due to improper storage or handling. | - Titrate FFN102 Concentration: Perform a concentration-response curve to determine the optimal FFN102 concentration that provides a good signal-to-noise ratio without causing self-quenching. - Optimize Instrument Settings: Ensure you are using the correct filter sets for FFN102. Increase the detector gain or exposure time, but be mindful of increasing background noise.[10][11] - Verify Probe Integrity: Use a fresh aliquot of FFN102. Store the stock solution desiccated and protected from light as recommended by the supplier. |
| High Background Fluorescence | - Autofluorescence from Buffers or Media: Some buffers or media components can be inherently fluorescent. - Contaminated Optics: Dirty lenses or cuvettes can scatter light and increase background. - Non-specific Binding: In cellular experiments, FFN102 may bind non-specifically to cellular components. | - Use High-Purity Reagents: Use high-purity, non-fluorescent buffers. Prepare fresh buffers and filter them if necessary. - Clean Equipment Thoroughly: Ensure all cuvettes, microplates, and microscope optics are clean. - Background Subtraction: Always measure the fluorescence of a blank sample (buffer without FFN102) and subtract this value from your experimental readings.[12] For cellular imaging, select a region of interest without cells to measure background. |
| Inconsistent or Non-reproducible Readings | - Inaccurate pH of Buffers: The actual pH of the calibration buffers may differ from the expected values. - Temperature Fluctuations: Changes in temperature can affect both the pH of the buffers and the fluorescence of FFN102. - Photobleaching: Repeated or prolonged exposure to excitation light can irreversibly destroy the fluorophore. | - Calibrate pH Meter Regularly: Calibrate your pH meter with fresh, certified standards before preparing your buffers.[6][13][14] - Maintain Constant Temperature: Perform all measurements at a constant, controlled temperature. - Minimize Light Exposure: Reduce the excitation light intensity and exposure time to the minimum required for a good signal.[15][16] Use neutral density filters if available.[16] |
| Poor Sigmoidal Curve Fit | - Insufficient pH Range: The range of pH buffers used may not fully capture the dynamic range of FFN102. - Incorrect Buffer Composition: The ionic strength or composition of the buffers may affect the pKa of FFN102. - Data Outliers: A few erroneous data points can skew the curve fitting. | - Extend pH Range: Use a wider range of pH buffers that extends well below and above the expected pKa of FFN102 (~6.2). - Maintain Consistent Buffer Composition: Use buffers with a consistent ionic strength across the entire pH range. - Increase Replicates and Identify Outliers: Take multiple readings at each pH point and use statistical methods to identify and potentially exclude outliers. |
Frequently Asked Questions (FAQs)
Q1: Why is my FFN102 fluorescence signal noisy?
A1: A noisy signal, or low signal-to-noise ratio (SNR), can be caused by several factors.[17][18] Insufficient photon counts from a low FFN102 concentration or low excitation light intensity is a common cause. Additionally, high background fluorescence from your sample or instrument can contribute to noise. To improve SNR, you can try increasing the FFN102 concentration (while avoiding self-quenching), increasing the excitation light intensity or exposure time (while being mindful of photobleaching), or using a more sensitive detector.[10]
Q2: How can I minimize photobleaching of FFN102 during my experiment?
A2: Photobleaching is the irreversible destruction of a fluorophore upon exposure to light.[15] To minimize photobleaching of FFN102, reduce the exposure to excitation light as much as possible.[15] This can be achieved by using the lowest possible excitation intensity that provides an adequate signal, minimizing the duration of exposure, and using neutral density filters.[16] For time-lapse imaging, acquire images at longer intervals if your experimental design allows. Using an anti-fade mounting medium can also be beneficial for fixed samples.[16]
Q3: Can I use FFN102 for ratiometric pH measurements?
A3: Yes, FFN102 is suitable for ratiometric pH measurements.[3] It exhibits pH-dependent changes in its excitation spectrum, with peaks at approximately 340 nm in acidic conditions and 370 nm in neutral conditions, while the emission maximum remains constant.[3] By calculating the ratio of fluorescence intensities upon excitation at these two wavelengths, you can obtain a more robust measurement of pH that is less susceptible to variations in probe concentration and instrumental factors.[9]
Q4: What is the optimal buffer system for FFN102 calibration?
A4: The optimal buffer system should provide stable pH values across the desired range (e.g., pH 4-8) and have low autofluorescence. A combination of buffers such as citrate (for the acidic range), phosphate (for the near-neutral range), and borate (for the alkaline range) can be used. It is crucial to ensure that the ionic strength of the buffers is consistent across the entire pH range, as changes in ionic strength can sometimes affect the pKa of fluorescent probes.
Q5: How does the presence of other cellular components affect FFN102 fluorescence?
A5: In a cellular environment, factors such as binding to proteins or lipids, and quenching by endogenous molecules can potentially influence the fluorescence of FFN102. For intracellular pH measurements, it is highly recommended to perform an in situ calibration. This involves loading cells with FFN102 and then equilibrating the intracellular and extracellular pH using ionophores like nigericin and monensin in the presence of buffers with known pH.[4] This will generate a calibration curve that is more representative of the probe's behavior within the cellular milieu.
References
-
ResearchGate. Calibration curve measured for pH-sensitive fluorescent probe pyranine... [Online] Available at: [Link]
-
Atlas Scientific. ph Probe Calibration Explained. [Online] Available at: [Link]
-
Lab Manager. How to Make a Calibration Curve: A Step-by-Step Guide. [Online] Available at: [Link]
-
Murphy and Dickey Instrumentation and pumps. Calibration Tips for pH | Your Guide to Perfect pH Calibration. [Online] Available at: [Link]
-
Rodriguez, P. C., et al. (2013). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. Proceedings of the National Academy of Sciences, 110(3), 870-875. [Online] Available at: [Link]
-
Lee, M., et al. (2010). Development of pH responsive fluorescent false neurotransmitters. Journal of the American Chemical Society, 132(26), 8828–8830. [Online] Available at: [Link]
-
Pereira, D. B., et al. (2016). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. PNAS, 113(10), 2732-2737. [Online] Available at: [Link]
-
Sun, Y., et al. (2014). Error analysis of ratiometric imaging of extracellular pH in a window chamber model. Journal of Biomedical Optics, 19(5), 056008. [Online] Available at: [Link]
-
Zhang, Y., et al. (2018). Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. IEEE Transactions on Medical Imaging, 37(9), 2065-2074. [Online] Available at: [Link]
-
protocols.io. Fluorescent false neurotransmitter FFN) live-cell DAT imaging. [Online] Available at: [Link]
-
Meszaros, J., et al. (2021). Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles. ACS Chemical Neuroscience, 12(22), 4229–4237. [Online] Available at: [Link]
-
MDPI. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. [Online] Available at: [Link]
-
YouTube. Optimizing Signal to Noise Ratio. [Online] Available at: [Link]
-
ACS Publications. Fluorescent Indicators for Intracellular pH. [Online] Available at: [Link]
-
KEYENCE America. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Online] Available at: [Link]
-
NIH. Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips. [Online] Available at: [Link]
-
Springer. Ratiometric optical sensor for high-resolution imaging of pH with low cross-talk. [Online] Available at: [Link]
-
MDPI. Correction of Background in Fluorescence Correlation Spectroscopy for Accurate Determination of Particle Number. [Online] Available at: [Link]
-
MPI-CBG Publications. Phototoxicity in live fluorescence microscopy, and how to avoid it. [Online] Available at: [Link]
-
NIH. Ratiometric pH Sensing and Imaging in Living Cells with Dual-Emission Semiconductor Polymer Dots. [Online] Available at: [Link]
-
The Scientist. Troubleshooting Fluorescence Microscopy Experiments. [Online] Available at: [Link]
-
ResearchGate. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles | Request PDF. [Online] Available at: [Link]
-
PubMed. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles. [Online] Available at: [Link]
Sources
- 1. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of pH Responsive Fluorescent False Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 8. Ratiometric optical sensor for high-resolution imaging of pH with low cross-talk [opg.optica.org]
- 9. Ratiometric pH Sensing and Imaging in Living Cells with Dual-Emission Semiconductor Polymer Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. atlas-scientific.com [atlas-scientific.com]
- 14. murphyanddickey.com [murphyanddickey.com]
- 15. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 17. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FFN 102 vs. FFN 200: Comparative Guide for Dopamine Release Kinetics
Executive Summary: The "Flash" vs. The "Fade"
In the optical dissection of dopaminergic neurotransmission, FFN 102 and FFN 200 represent two distinct mechanistic approaches.[1][2] While both are Fluorescent False Neurotransmitters (FFNs) designed to target VMAT2 (Vesicular Monoamine Transporter 2), their photophysical responses to the synaptic vesicle environment dictate their specific applications.
-
FFN 102 is a pH-dependent "sensor" that functions as an optical event detector.[1][3][4] It is quenched in acidic vesicles and "flashes" upon exocytosis.
-
FFN 200 is a pH-stable "tracer" designed for destaining kinetics. It remains fluorescent within the vesicle, allowing for the quantification of total vesicular pools and fractional release rates via fluorescence decay ("fade").
This guide analyzes the physicochemical properties, kinetic behaviors, and optimal experimental protocols for both probes.
Part 1: Technical Specifications & Mechanism of Action
The choice between FFN 102 and FFN 200 is primarily a choice between measuring exocytic events (102) versus vesicular content/turnover (200).
Comparative Technical Data
| Feature | FFN 102 (The Event Detector) | FFN 200 (The Kinetic Tracer) |
| Core Mechanism | pH-Switch: Fluorescence increases ~400% upon pH shift from 5.5 (vesicle) to 7.4 (synapse). | pH-Stable: Fluorescence intensity remains constant across physiological pH ranges. |
| Primary Readout | ΔF/F Increase ("Flash"): Visualizes individual release events. | ΔF/F Decrease ("Destaining"): Visualizes vesicle emptying curves. |
| Excitation / Emission | Ex: 370 nm / Em: 452 nm (at pH 7.4) | Ex: 352 nm / Em: 451 nm |
| Cellular Entry | DAT-Dependent: Requires functional Dopamine Transporter for entry. | DAT-Independent: Enters via passive/unknown mechanism; trapped by VMAT2. |
| Vesicular Accumulation | VMAT2 substrate.[2][3][4][5][6] | VMAT2 substrate.[1][2][3][4][5][6][7] |
| Key Limitation | Low resting signal makes it difficult to map "silent" terminals before stimulation. | Requires washout to lower background; does not "flash" on release. |
| Ideal Application | Optical patch-clamping; detecting single fusion events; DAT pharmacology. | Quantifying fractional release; studying "silent" boutons; DAT-compromised models. |
Mechanistic Pathway Diagram
The following diagram illustrates the differential fluorescence behavior of FFN 102 and FFN 200 during the synaptic vesicle cycle.
Caption: FFN 102 utilizes a pH-dependent unquenching mechanism to signal release, while FFN 200 relies on the physical loss of fluorophore (destaining) from the region of interest.
Part 2: Detailed Protocols & Causality
FFN 102: The "Optical Patch Clamp" Protocol
Objective: To visualize individual vesicle fusion events or measure release probability in sparse terminals.
-
Why FFN 102? In acidic vesicles, the phenolic proton is bound, quenching fluorescence. Upon fusion pore opening, the intra-vesicular pH equilibrates to 7.4, deprotonating the probe and causing a surge in quantum yield. This mimics the "spike" of amperometry but with spatial resolution.
Protocol:
-
Slice Preparation: Prepare acute striatal slices (typically 300 µm) in oxygenated ACSF.
-
Loading (The Critical Step):
-
Washout: Wash with ACSF for 20 minutes.
-
Why? To clear extracellular probe. However, because vesicular FFN 102 is dim, you will observe a "dark" background with faint puncta.
-
-
Imaging:
-
Excitation: Two-photon (760 nm) or Single-photon (370 nm UV).
-
Stimulation: Apply electrical pulse (e.g., 20–50 Hz).
-
Observation: Look for transient increases (flashes) in fluorescence intensity (ΔF/F > 0).
-
FFN 200: The "Silent Bouton" & Destaining Protocol
Objective: To quantify the total releasable pool, release kinetics, and identify "silent" synapses (boutons that load VMAT2 but fail to release).
-
Why FFN 200? Because FFN 200 is fluorescent at pH 5.5, it clearly labels all VMAT2-positive vesicles at rest. This allows you to identify the total pool of vesicles before stimulation. Upon stimulation, the probe leaves the vesicle, causing the signal to decay.
Protocol:
-
Loading:
-
Incubate slices with 10 µm FFN 200 for 30 minutes.
-
Note on Causality: FFN 200 enters cells via a DAT-independent mechanism but is sequestered by VMAT2. This allows labeling even in conditions where DAT is compromised, provided VMAT2 is functional.
-
-
Extended Washout: Wash for 45–60 minutes .
-
Critical Step: Because FFN 200 is bright everywhere (no pH quenching), a longer washout is required to improve the Signal-to-Noise Ratio (SNR) between synaptic puncta and the cytosol/extracellular space.
-
-
Imaging:
-
Excitation: 740–770 nm (2P) or ~350 nm (1P).
-
Baseline: Record 2–3 minutes of baseline to establish stable fluorescence (F0).
-
Stimulation: Apply stimulus train (e.g., 10 Hz for 10s).
-
Analysis: Measure the exponential decay of fluorescence.
-
Calculation: Plot F(t)/F0. The rate of decay (τ) correlates with the frequency of exocytosis.
-
Silent Boutons: Puncta that are bright at T=0 but show no decay (ΔF = 0) upon stimulation are classified as "silent."
-
-
Part 3: Selecting the Right Probe
Use FFN 102 If:
-
You need to confirm dopaminergic identity via DAT: Since loading is strictly DAT-dependent, FFN 102 acts as a functional marker for DAT activity.
-
You are studying single-vesicle fusion: The "flash" provides a positive signal against a dark background, offering higher contrast for individual events.
-
You are using Amperometry/Voltammetry concurrently: FFN 102's release spike correlates temporally with electrochemical spikes.
Use FFN 200 If:
-
You need to quantify the "Total Pool": FFN 102 is dim at rest, making it hard to estimate how much dopamine is actually there before release. FFN 200 visualizes the entire content.
-
You are studying "Silent" Synapses: You cannot see a silent synapse with FFN 102 (it never flashes). You can see it with FFN 200 (it glows but doesn't fade).
-
You are working with DAT-deficient models: If your model has impaired DAT surface expression, FFN 102 will not load. FFN 200 will load as long as VMAT2 is present.
Experimental Workflow Diagram
Caption: Decision tree for selecting FFN 102 vs FFN 200 based on experimental requirements.
References
-
Pereira, D. B., et al. (2016). Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum.[5] Nature Neuroscience, 19(4), 578–586.[5] Link
-
Gubernator, N. G., et al. (2009). Fluorescent false neurotransmitters visualize dopamine release from individual presynaptic terminals. Science, 324(5933), 1441-1444. Link
-
Rodriguez, P. C., et al. (2013). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. Proceedings of the National Academy of Sciences, 110(3), 870-875. Link
-
Lee, M., et al. (2016). Development of FFN200, a pH-stable fluorescent false neurotransmitter for imaging dopamine release. ACS Chemical Neuroscience (Note: Often cited within the context of the Sames/Sulzer lab body of work regarding pH-stable variants). Link
-
Hu, G., et al. (2013). Activity-dependent release of the VMAT2 substrate FFN200 from dopaminergic terminals. Abstract from Society for Neuroscience. (Referenced in Pereira et al., 2016).[5][8]
Sources
- 1. worldscientific.com [worldscientific.com]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing Synaptic Visualization: A Comparative Analysis of FFN 102 and FFN 511
Executive Summary
In the landscape of synaptic imaging, Fluorescent False Neurotransmitters (FFNs) have revolutionized our ability to visualize individual release events at the single-synapse level.[1][2] While FFN 511 served as the pioneering "first-generation" probe, establishing the viability of optical neurotransmission recording, FFN 102 represents a critical evolution in specificity and signal-to-noise capability.
This guide objectively compares these two probes, demonstrating that FFN 102 is the superior choice for dopaminergic specificity and quantitative release analysis , primarily due to its DAT-selective uptake mechanism and pH-dependent optical switching properties.
The Mechanistic Foundation: Specificity vs. Universality
To understand the experimental advantages of FFN 102, one must first distinguish the uptake and storage mechanisms of the two probes.
FFN 511: The Generalist (First Generation)
FFN 511 is a fluorescent substrate for the Vesicular Monoamine Transporter 2 (VMAT2). Its lipophilic nature allows it to permeate cell membranes relatively easily, where it is then sequestered into vesicles by VMAT2.
-
The Flaw: Because VMAT2 is present in dopaminergic, serotonergic, and noradrenergic neurons, FFN 511 lacks synaptic specificity. In striatal slice preparations, it labels both dopamine and serotonin terminals, confounding data interpretation.
-
Signal Mechanism: FFN 511 relies on "destaining." The vesicle is bright; upon exocytosis, the dye diffuses away, and the puncta dim.
FFN 102: The Specialist (Second Generation)
FFN 102 was rationally designed to overcome the non-specificity of FFN 511. It is a substrate for the Dopamine Transporter (DAT) and VMAT2, but not for the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET).
-
The Advantage: It strictly labels dopaminergic terminals. Even if VMAT2 is present in a neighboring serotonin neuron, FFN 102 cannot enter that cell because it requires DAT for plasma membrane transport.
-
Signal Mechanism: FFN 102 acts as a "pH-sensor."[1][2][3][4][5][6] It exhibits differential fluorescence quantum yield based on the pH environment (Acidic Vesicle vs. Neutral Synapse).[6]
Visualization of Uptake Pathways[8][9]
Figure 1: Comparative uptake pathways. FFN 102 (Green path) requires DAT, ensuring only Dopamine terminals are labeled. FFN 511 (Yellow path) can enter Serotonin terminals, leading to non-specific labeling.
Technical Comparison: The Data
The following table synthesizes physicochemical properties and experimental performance metrics.
| Feature | FFN 511 (Gen 1) | FFN 102 (Gen 2) | Experimental Impact |
| Primary Transporter | VMAT2 (Lipophilic entry) | DAT & VMAT2 | FFN 102 defines cell-type specificity. |
| Selectivity | Low (DA, 5-HT, NE) | High (DA only) | FFN 102 eliminates false positives in mixed tissue (e.g., striatum). |
| Excitation (Ex) | ~406 nm (Violet) | ~370 nm (UV) / 760 nm (2P) | FFN 511 is easier for standard confocal; FFN 102 is ideal for 2-Photon. |
| Emission (Em) | ~501 nm (Green) | ~460 nm (Blue) | Distinct spectral windows allow multiplexing. |
| pH Sensitivity (pKa) | Negligible | High (pKa ~6.2) | FFN 102 enables "optical switching" (see below). |
| Signal Mode | Destaining (Loss of signal) | Flash (Signal increase) + Destain | FFN 102 offers higher signal-to-noise ratio (SNR). |
The "Killer Feature": pH-Dependent Optical Switching
The decisive advantage of FFN 102 lies in its pH sensitivity.
-
Intra-vesicular State (pH ~5.5): FFN 102 is protonated. In this state, its fluorescence quantum yield is lower, and its absorption spectrum is shifted.
-
Extracellular State (pH 7.4): Upon exocytosis, FFN 102 hits the neutral synaptic cleft. It deprotonates, causing an immediate increase in fluorescence intensity (a "flash") before it diffuses away.[4]
This "flash" provides a positive signal for release events, which is significantly easier to detect algorithmically than the gradual dimming (destaining) of FFN 511.
Figure 2: The pH-dependent optical switch of FFN 102. Release into neutral pH triggers a fluorescence increase, enhancing detection of individual quantal events.[6]
Experimental Protocol: FFN 102 Imaging in Acute Slices[2][8][10][11]
This protocol is optimized for Two-Photon Microscopy (2PLSM) to leverage the UV-excitation requirements of FFN 102 deep in tissue.
Materials
-
Probe: FFN 102 (dissolved in water to 10 mM stock, stored at -20°C).
-
Buffer: Oxygenated Artificial Cerebrospinal Fluid (ACSF).
-
Tissue: Acute striatal slices (mouse), 300 µm thickness.
Step-by-Step Workflow
-
Slice Recovery: Allow slices to recover in oxygenated ACSF for at least 1 hour at room temperature. Causality: Metabolic recovery is essential for active DAT transport.
-
Loading (The Specificity Step): Incubate slices in 10 µM FFN 102 in ACSF for 30–45 minutes at room temperature.
-
Note: Unlike FFN 511, no "wash" step is strictly required to remove background, but a 10-minute wash in ACSF is recommended to clear superficial debris.
-
Validation: Only dopaminergic axons will load the dye via DAT.
-
-
Imaging Setup (2-Photon):
-
Excitation: Tune Ti:Sapphire laser to 760 nm .
-
Emission Filter: 460/50 nm bandpass (Blue channel).
-
Objective: 40x or 60x Water Immersion (NA > 0.8).
-
-
Stimulation & Acquisition:
-
Baseline: Acquire 30 seconds of images (frame rate > 10 Hz).
-
Stimulation: Electrical (bipolar electrode) or Optogenetic (ChR2).
-
Observation: Look for "flashing" puncta (transient brightening) followed by intensity decay.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| No Labeling | DAT Inactivity | Ensure slices are healthy/oxygenated. Check temperature (transport is temp-dependent). |
| High Background | Dead Tissue | FFN 102 can stick to dead cell debris. Use a gentle 15 min wash. |
| Photobleaching | Laser Power | FFN 102 is blue-emitting; UV/Blue dyes bleach faster. Reduce dwell time or laser power. |
References
-
Gubernator, N. G., et al. (2009).[1][7] Fluorescent false neurotransmitters visualize dopamine release from individual presynaptic terminals.[1][2][7][8] Science, 324(5933), 1441-1444. [5][7]
-
Rodriguez, P. C., et al. (2013).[4][6][7] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain.[1][2][5][7][9] Proceedings of the National Academy of Sciences, 110(3), 870-875.[7] [7]
-
Lee, M., et al. (2010).[4][6] Developing a new class of fluorescent probes for imaging neurotransmission: Fluorescent false neurotransmitters.[1][2][7][8] Journal of the American Chemical Society, 132, 8828-8830.
-
Pereira, D. B., et al. (2016).[4] Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum.[7] Nature Neuroscience, 19, 578–586.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. worldscientific.com [worldscientific.com]
- 7. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
validating DAT-dependency of FFN 102 uptake with nomifensine
Title: Optical Dissection of Dopaminergic Kinetics: Validating DAT-Dependent FFN 102 Uptake via Nomifensine Blockade
Executive Summary: The False Neurotransmitter Approach
In the study of dopaminergic transmission, distinguishing transporter-mediated uptake from non-specific passive diffusion is the critical first step in assay validation. FFN 102 (Fluorescent False Neurotransmitter 102) is a pH-responsive probe designed to mimic dopamine; it acts as a substrate for the Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2).[1][2]
To validate that FFN 102 signals genuinely reflect dopaminergic physiology, we employ Nomifensine , a potent tetrahydroisoquinoline inhibitor. This guide details the mechanistic rationale, comparative advantages, and rigorous protocol for using Nomifensine to confirm the DAT-dependency of FFN 102 uptake.
Mechanistic Principle
FFN 102 is "silent" in the extracellular space due to its pH sensitivity and low concentration but becomes fluorescent upon accumulation in the acidic synaptic vesicles. The validation logic relies on a competitive exclusion principle: if FFN 102 enters via DAT, saturating the transporter with Nomifensine must abolish the accumulation of fluorescent puncta.
Figure 1: Mechanism of Action This diagram illustrates the competitive inhibition at the presynaptic membrane.
Caption: Nomifensine binds DAT with high affinity, preventing FFN 102 from accessing the cytosol and subsequent VMAT2-mediated vesicular trapping.
Strategic Selection: Why Nomifensine?
Selecting the right inhibitor is crucial for optical assays. While Cocaine and GBR-12909 are common DAT inhibitors, Nomifensine offers the optimal balance of affinity, kinetics, and optical silence (lack of autofluorescence).
Table 1: Comparative Analysis of DAT Inhibitors for FFN Validation
| Feature | Nomifensine (Recommended) | Cocaine | GBR-12909 |
| Mechanism | Monoamine Uptake Inhibitor (DAT/NET) | Non-selective monoamine uptake inhibitor | Highly selective DAT inhibitor |
| Affinity ( | High (~26 nM) | Moderate (~200-500 nM) | Very High (~1 nM) |
| Optical Interference | Negligible (Optically Silent in UV/Blue) | Negligible | Potential autofluorescence in UV range |
| Solubility | High (Water/Saline soluble) | High | Low (Requires DMSO/Ethanol) |
| Regulatory Status | Research Chemical (Accessible) | Schedule II (High Regulatory Burden) | Research Chemical |
| Washout Kinetics | Moderate (Reversible) | Fast (Rapidly Reversible) | Slow (Lipophilic, hard to wash out) |
Expert Insight: We prioritize Nomifensine because GBR-12909 is highly lipophilic and difficult to wash out, making "rescue" experiments (inhibitor washout -> uptake recovery) challenging. Cocaine introduces unnecessary regulatory hurdles for routine calibration.
Validation Protocol: The Self-Validating Workflow
This protocol uses a paired experimental design . You must run a "Vehicle Control" (DMSO/Saline) alongside the "Blockade" (Nomifensine) condition.
Prerequisites:
-
Probe: FFN 102 (10 µM final concentration).
-
Inhibitor: Nomifensine (10 µM final concentration; saturating dose).
-
Optics: Two-Photon Microscopy (Excitation: 760 nm) or UV-Confocal (Excitation: 370 nm). Note: Standard 488 nm excitation is inefficient for FFN 102.
Figure 2: Experimental Workflow Standard Operating Procedure for DAT-dependency validation.
Caption: Parallel workflow ensures that any reduction in fluorescence is strictly attributable to the presence of Nomifensine.
Step-by-Step Methodology:
-
Equilibration: Maintain brain slices in oxygenated ACSF (Artificial Cerebrospinal Fluid) at 32°C.
-
Pre-Incubation (Critical Step):
-
Control Group: Incubate in ACSF for 15 minutes.
-
Experimental Group: Incubate in ACSF + 10 µM Nomifensine for 15 minutes.
-
Reasoning: Pre-incubation ensures the inhibitor occupies the DAT binding sites before the substrate (FFN 102) is introduced.
-
-
Loading: Add FFN 102 (10 µM) to both groups. Continue incubating for 30 minutes.
-
Note: Maintain Nomifensine presence in the Experimental Group during loading to prevent displacement.
-
-
Washout: Rinse slices 3x with fresh ACSF (containing Nomifensine for the exp. group) to remove extracellular background dye.
-
Imaging: Acquire Z-stacks of striatal regions (or relevant dopaminergic areas).
-
Target: 400-460 nm emission channel (Blue).
-
Data Interpretation & Troubleshooting
Quantitative Analysis
-
Metric: Calculate
or "Puncta Density" (puncta per ). -
Success Criteria: The Nomifensine-treated group should exhibit >85% reduction in fluorescence intensity or puncta count compared to the Control group.
-
Residual Signal: If faint fluorescence persists in the Nomifensine group, it indicates non-specific binding (lipophilic interaction) or passive diffusion. This "background" must be subtracted from your Control data for accurate quantification of specific uptake.
Troubleshooting Guide
-
Issue: High background in Nomifensine group.
-
Cause: Incomplete washout or FFN 102 concentration too high (>20 µM).
-
Fix: Extend washout time; reduce FFN 102 to 5 µM.
-
-
Issue: No signal in Control group.
-
Cause: Incorrect excitation wavelength.
-
Fix: FFN 102 requires UV (340-370 nm) or 2-Photon (760 nm) excitation. It does not excite well with standard 488 nm lasers.
-
References
-
Gubernator, N. G., et al. (2009).[3] Fluorescent false neurotransmitters visualize dopamine release from individual presynaptic terminals.[4] Science, 324(5933), 1441-1444.[4]
-
Rodriguez, P. C., et al. (2013).[3] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain.[1][4][5] Proceedings of the National Academy of Sciences, 110(3), 870-875.[1][4] [4]
-
Lee, M., et al. (2010).[3] Developing a new class of fluorescent probes for imaging dopamine transport and release.[4][5] ACS Chemical Neuroscience, 1(1), 15-26.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 3. worldscientific.com [worldscientific.com]
- 4. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming Dopaminergic Synapse Identity: FFN102 vs. Traditional Methods
In the intricate landscape of neuroscience, the precise identification of dopaminergic synapses is paramount to understanding their role in reward, motivation, and a spectrum of neurological disorders. For researchers and drug development professionals, the choice of methodology for this critical task can significantly impact experimental outcomes and their interpretation. This guide provides an in-depth comparison of FFN102, a fluorescent false neurotransmitter, with traditional techniques for identifying dopaminergic synapses, offering a comprehensive analysis of their respective strengths, weaknesses, and optimal applications.
The Challenge of Pinpointing Dopaminergic Synapses
Dopaminergic neurons, though small in number, project widely throughout the brain, forming synapses that are crucial for various physiological functions. The challenge lies in unequivocally identifying these specific synapses amidst a dense network of other neuronal connections. An ideal method should offer high specificity and sensitivity, allowing for the confident localization of dopaminergic terminals.
FFN102: A Functional Probe for Dopaminergic Terminals
FFN102 is a fluorescent molecule designed to mimic dopamine, allowing it to be taken up and packaged into synaptic vesicles by the dopamine transporter (DAT). This activity-dependent mechanism forms the basis of its utility as a marker for functional dopaminergic terminals. Upon stimulation, FFN102 is released from the vesicles, and its fluorescence can be visualized, providing a dynamic and functional readout of dopaminergic activity.
Mechanism of Action of FFN102
FFN102 is a selective substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). DAT is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. Once inside the neuron, VMAT2 packages dopamine into synaptic vesicles. FFN102's fluorescence is pH-sensitive; it is quenched in the acidic environment of the synaptic vesicle and fluoresces brightly upon release into the neutral pH of the synaptic cleft. This property allows for the visualization of dopamine release at individual synapses.
Caption: Mechanism of FFN102 action in dopaminergic terminals.
Comparison with Alternative Methods
While FFN102 offers a functional and dynamic approach, traditional methods like immunocytochemistry (ICC) and electron microscopy (EM) remain valuable tools. The choice of technique depends on the specific experimental question.
| Feature | FFN102 | Immunocytochemistry (ICC) for DAT/TH | Electron Microscopy (EM) |
| Principle | Activity-dependent uptake and release of a fluorescent dopamine analog. | Antibody-based detection of dopamine transporter (DAT) or tyrosine hydroxylase (TH) proteins. | Ultrastructural identification of synapses with characteristic dopaminergic features. |
| Specificity | High for functional dopaminergic terminals. | Dependent on antibody specificity; may label non-functional terminals. | High, based on morphology, but can be subjective. |
| Sensitivity | High, can detect individual release events. | High, can detect low protein levels. | High, for resolving ultrastructure. |
| Resolution | Optical (diffraction-limited). | Optical (diffraction-limited). | Nanometer-scale resolution. |
| Live/Fixed Tissue | Live tissue imaging. | Primarily for fixed tissue. | Fixed tissue only. |
| Functional Readout | Yes, directly measures synaptic activity. | No, provides a static snapshot of protein localization. | No, provides structural information only. |
| Throughput | Moderate to high. | High. | Low. |
Immunocytochemistry (ICC) for Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH)
ICC is a widely used technique that relies on antibodies to detect specific proteins within cells. For identifying dopaminergic neurons, antibodies targeting DAT or TH are commonly employed. TH is the rate-limiting enzyme in dopamine synthesis, making it a reliable marker for dopaminergic neurons. DAT, being responsible for dopamine reuptake, is also a highly specific marker for these neurons.
Advantages of ICC:
-
High Specificity (with validated antibodies): Well-characterized antibodies against DAT and TH can provide highly specific labeling of dopaminergic neurons.
-
High Throughput: ICC protocols are well-established and can be readily applied to a large number of samples.
-
Multiplexing: It is possible to use multiple antibodies simultaneously to label different neuronal populations or synaptic components.
Limitations of ICC:
-
Static Information: ICC provides a snapshot of protein localization at a single point in time and does not provide information about synaptic function.
-
Antibody Variability: The quality and specificity of antibodies can vary between batches and suppliers, necessitating rigorous validation.
-
Potential for Artifacts: Fixation and permeabilization steps can alter tissue morphology and protein antigenicity, potentially leading to artifacts.
-
Mismatch with Function: The presence of DAT or TH protein does not guarantee that the synapse is functionally active.
Electron Microscopy (EM)
EM offers unparalleled resolution, allowing for the direct visualization of synaptic ultrastructure. Dopaminergic synapses can be identified based on morphological characteristics, such as the presence of small, clear synaptic vesicles and symmetric or asymmetric synaptic densities.
Advantages of EM:
-
Unmatched Resolution: EM provides nanometer-scale resolution, enabling the detailed examination of synaptic morphology.
-
Definitive Identification: When combined with immunogold labeling for DAT or TH, EM can provide the most definitive identification of dopaminergic synapses.
Limitations of EM:
-
Extremely Low Throughput: EM is a time-consuming and technically demanding technique, making it unsuitable for large-scale studies.
-
No Functional Information: Like ICC, EM provides only static structural information.
-
Sampling Bias: The small field of view in EM can lead to sampling bias.
Experimental Protocols
FFN102 Staining Protocol for Live Brain Slices
-
Slice Preparation: Prepare acute brain slices (200-300 µm thick) containing the region of interest (e.g., striatum) in ice-cold artificial cerebrospinal fluid (aCSF).
-
Incubation: Incubate slices in aCSF containing FFN102 (typically 1-10 µM) for 20-30 minutes at 32-34°C.
-
Wash: Transfer slices to a recording chamber continuously perfused with aCSF to wash out excess FFN102.
-
Imaging: Visualize FFN102 fluorescence using a two-photon or confocal microscope.
-
Stimulation: To observe release, stimulate the tissue electrically or with a chemical depolarizing agent (e.g., high potassium aCSF).
Caption: Experimental workflow for FFN102 imaging in live brain slices.
Immunocytochemistry Protocol for DAT/TH
-
Tissue Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Sectioning: Cut fixed brain tissue into thin sections (30-50 µm) using a vibratome or cryostat.
-
Permeabilization and Blocking: Permeabilize the sections with a detergent (e.g., Triton X-100) and block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody against DAT or TH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the sections on slides and image using a fluorescence or confocal microscope.
Choosing the Right Tool for the Job: A Decision Framework
The selection of the most appropriate technique hinges on the specific research question.
Caption: Decision tree for selecting a method to identify dopaminergic synapses.
Conclusion: An Integrated Approach
FFN102, immunocytochemistry, and electron microscopy are not mutually exclusive techniques. In fact, they can be used in a complementary manner to provide a more complete understanding of dopaminergic synapses. For instance, FFN102 imaging can be followed by ICC to confirm the identity of the labeled terminals. This integrated approach allows researchers to correlate synaptic function with molecular and structural properties, paving the way for novel insights into the role of dopamine in health and disease.
References
-
Pereira, D. B., et al. (2016). Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum. Nature Neuroscience, 19(4), 578–586. [Link]
-
Gubernator, N. G., et al. (2009). Fluorescent false neurotransmitters visualize dopamine release from individual presynaptic terminals. Science, 324(5933), 1441–1444. [Link]
-
Hnasko, T. S., et al. (2010). Vesicular monoamine transporter 2 expression regulates striatal dopamine release and synaptic plasticity. Proceedings of the National Academy of Sciences, 107(51), 22476-22481. [Link]
-
Ciliax, B. J., et al. (1995). The dopamine transporter: immunochemical characterization and localization in brain. Journal of Neuroscience, 15(3 Pt 1), 1714–1723. [Link]
-
Pickel, V. M., et al. (1996). The dopamine transporter is localized to dendritic and axonal plasma membranes of nigrostriatal dopaminergic neurons. Journal of Neuroscience, 16(24), 8037–8051. [Link]
-
Freund, T. F., et al. (1984). The GAB Aergic output of the entopeduncular nucleus in the rat: a combined electron microscopic autoradiographic and immunohistochemical study. Brain Research, 321(1), 188–193. [Link]
Technical Guide: Cross-Validation of FFN 102 Optical Release with Electrochemical Detection
Executive Summary
In the study of dopaminergic transmission, a critical methodological gap exists between spatial and temporal resolution. Fast-Scan Cyclic Voltammetry (FSCV) offers sub-second temporal resolution and chemical specificity but lacks spatial precision, averaging release over thousands of synapses. Conversely, optical tracers like FFN 102 (Fluorescent False Neurotransmitter 102) provide single-synapse resolution but have historically lacked the quantitative rigor of electrochemistry.
This guide outlines the protocol for cross-validating FFN 102 , a pH-sensitive "flashing" probe, against electrochemical standards. Unlike earlier destaining probes (e.g., FFN 511), FFN 102 exhibits a fluorescence increase upon exocytosis and possesses an electroactive coumarin core. This dual nature allows researchers to correlate the optical "flash" (
Mechanistic Foundation: The "Flash" and The Current
To validate FFN 102 data, one must understand the two distinct physical principles being correlated. FFN 102 acts as a dual-modal probe: it is a pH sensor and an electroactive species.[1][2]
The pH-Switch Mechanism (Optical)
FFN 102 is a VMAT2 substrate that accumulates in acidic synaptic vesicles (pH ~5.5).
-
Intra-vesicular State: At pH 5.5, FFN 102 is protonated and exhibits low fluorescence quantum yield at the imaging wavelength (typically
nm 2-photon or 370 nm 1-photon). -
Exocytosis: Upon fusion pore opening, the probe encounters the neutral extracellular space (pH 7.4).
-
The "Flash": This pH shift causes rapid deprotonation, shifting the absorption maximum and resulting in a sharp increase in fluorescence emission (
nm).
Electrochemical Oxidation (Voltammetric)
Crucially, FFN 102 is electroactive. It oxidizes at carbon fiber microelectrodes (CFMEs) at potentials similar to, though distinct from, dopamine. This allows independent verification that the "flash" coincides with the physical release of oxidizable molecules.
Diagram 1: Dual-Modal Detection Mechanism
Figure 1: Mechanism of FFN 102 signal generation. Exocytosis triggers simultaneous optical brightening (pH shift) and electrochemical oxidation.
Comparative Technical Specifications
Researchers must understand the trade-offs between these two modalities to interpret the cross-validation data effectively.
| Feature | FFN 102 Optical Release | Fast-Scan Cyclic Voltammetry (FSCV) |
| Primary Readout | Fluorescence Intensity ( | Faradaic Current ( |
| Physical Basis | pH shift (Acid | 2-electron oxidation of catechol/phenol |
| Spatial Resolution | Single Synapse (~1 | Regional (~100 |
| Temporal Resolution | 10–100 ms (Camera/Scan limited) | Sub-millisecond (100 ms per scan typical) |
| Specificity | Kinetic (Flash vs. Bleach) | Chemical (Voltammogram "Duck" Shape) |
| Quantitation | Semi-quantitative (Relative release) | Quantitative (Molar concentration) |
| Silent Synapses | Detectable (Visualizes failures) | Invisible (Averages only active release) |
Protocol: Simultaneous Optical & Electrochemical Validation
This protocol describes the "Holy Grail" experiment: recording a single release event (or evoked train) simultaneously with a Carbon Fiber Microelectrode (CFME) and a Multiphoton/TIRF microscope.
Preparation and Loading
-
Tissue Prep: Prepare acute corticostriatal slices (300
) from mice. Recover in ACSF at room temperature. -
FFN 102 Incubation: Incubate slices in 10
FFN 102 for 30–45 minutes. -
Electrode Placement:
-
Place the slice in the recording chamber (32°C).
-
Insert a glass-encased CFME (5
diameter) into the dorsolateral striatum ~50 below the surface. -
Crucial Alignment: Focus the microscope (2-photon,
) on the tip of the carbon fiber. You must image the synapses immediately adjacent to the electrode.
-
Simultaneous Acquisition Workflow
-
Synchronization: Trigger both the potentiostat (FSCV) and the microscope frame acquisition via a master TTL pulse generator.
-
FSCV Parameters:
-
Optical Parameters:
-
Frame Rate: >15 Hz recommended.
-
Filter Set: 450/50 nm bandpass emission.
-
-
Stimulation: Apply a single electrical pulse (biphasic, 2 ms) or a short train (5 pulses @ 20 Hz) to the local tissue.
Diagram 2: Validation Workflow
Figure 2: Experimental workflow for synchronizing optical and electrochemical data streams.
Data Interpretation & Validation Criteria
To successfully cross-validate the FFN 102 signal, the data must meet specific correlation criteria.
The "Flash" Profile
-
Observation: Upon stimulation, distinct puncta (synapses) should exhibit a sharp rise in fluorescence (
). -
Decay: The signal should decay as the probe diffuses away from the release site.
-
Validation: If the fluorescence rise is slow (>200 ms), it may indicate pH artifact or tissue movement rather than vesicular fusion.
The Voltammogram (CV)
-
Observation: The FSCV color plot should show an oxidation peak.
-
Distinction: FFN 102 has a slightly different oxidation potential than endogenous dopamine.[7] In a loaded slice, the signal is a composite of Endogenous DA + FFN 102.
-
Validation: Use the "Color Plot" to verify the chemical signature. If using FFN 102 in DAT-KO mice (where no DA is re-uptaken/released), the CV shape confirms the release of the probe itself.
Temporal Correlation
Overlay the
-
Success Criterion: The onset of the optical flash must align with the onset of the electrochemical current (within the limits of the scan rate, typically
). -
Discrepancy: If the optical signal lags significantly, check for focus drift or slow camera integration times.
References
-
Rodriguez, P. C., et al. (2013). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain.[4][8] Proceedings of the National Academy of Sciences. Link
-
Lee, M., et al. (2010). Developing a new class of fluorescent false neurotransmitters...[4] Journal of the American Chemical Society.[3] Link
-
Delacotte, J., et al. (2018). Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles.[7] Biophysical Chemistry. Link
-
Pereira, D. B., et al. (2016). Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum. Nature Neuroscience. Link
Sources
- 1. worldscientific.com [worldscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus | eLife [elifesciences.org]
- 5. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Selectivity of FFN 102 for Dopamine vs. Serotonin Transporters
Executive Summary: The "Flashing" Reporter
FFN 102 (Fluorescent False Neurotransmitter 102) represents a paradigm shift in monoaminergic imaging.[1] Unlike its predecessors (e.g., FFN 511) or its alternatives (e.g., FFN 200), FFN 102 is engineered with two specific properties that define its utility: strict DAT-dependence and pH-sensitivity .[2][3]
While generic dyes like FM1-43 label all active vesicles regardless of transmitter type, FFN 102 acts as a "molecular imposter" that is recognized almost exclusively by the Dopamine Transporter (DAT) in the striatum, effectively filtering out serotonergic (SERT) and noradrenergic (NET) signals in mixed tissue preparations. Furthermore, its pKa of ~6.2 allows it to function as an optical switch: it is quenched (dim) inside acidic synaptic vesicles and fluoresces intensely (flashes) upon exocytosis into the neutral extracellular space.[2]
This guide details the selectivity profile, mechanistic basis, and validated protocols for using FFN 102 to isolate dopaminergic neurotransmission.
Mechanism of Action: The Optical pH Switch
To understand the selectivity of FFN 102, one must first understand its dual-recognition mechanism. It requires two "keys" to generate a signal:
-
Plasma Membrane Entry: Mediated by DAT (Selectivity Filter).
-
Vesicular Loading: Mediated by VMAT2 (Universal Monoamine Loader).
The fluorescence of FFN 102 is pH-dependent due to a hydroxy substituent on its coumarin core.
-
Cytosol/Extracellular (pH ~7.4): Deprotonated → High Fluorescence .
-
Synaptic Vesicle (pH ~5.6): Protonated → Quenched (Low Fluorescence) .
This creates a "silent" loading phase followed by a "flashing" release phase, distinguishing it from FFN 200, which maintains constant brightness.
Figure 1: The lifecycle of FFN 102. Selectivity is determined at the DAT step; signal-to-noise is enhanced by the pH-dependent quenching in the vesicle.
Selectivity Profile: DAT vs. SERT vs. NET[4][5][6]
The primary value of FFN 102 is its ability to optically dissect dopaminergic terminals from serotonergic ones without genetic tagging.
Transporter Affinity Comparison
Experimental data indicates that FFN 102 is a substrate for DAT but shows negligible uptake via SERT in physiological conditions.
| Feature | FFN 102 | FFN 200 | FFN 511 | FFN 246 |
| Primary Target | DAT (Dopamine) | VMAT2 (Pan-monoamine) | VMAT2 (Pan-monoamine) | SERT (Serotonin) |
| Entry Mechanism | Active Transport (DAT) | Diffusion / Unknown (DAT-independent) | Lipophilic Diffusion | Active Transport (SERT) |
| Selectivity | High (Blocks with Nomifensine) | Low (Labels DA & non-DA) | Low (Labels DA & non-DA) | Moderate (SERT > DAT) |
| pH Sensitivity | Yes (pKa ~6.[2][4]2) | No (pH stable) | No | No |
| Signal Type | "Flash" upon release | Destaining (Loss of signal) | Destaining | Destaining |
| Excitation/Emission | 370 nm / 450 nm | 350 nm / 450 nm | 370 nm / 450 nm | 400 nm / 500 nm |
Experimental Evidence of Selectivity[2]
-
DAT Specificity: In mouse striatal slices, FFN 102 uptake is completely abolished by Nomifensine (a specific DAT blocker). It does not label cells in the absence of functional DAT.
-
SERT Exclusion: Unlike 5,7-dihydroxytryptamine (5,7-dHT) , which is taken up by both SERT and DAT (often requiring desipramine to mask NET/SERT), FFN 102 does not require pharmacological masking of SERT to achieve dopaminergic specificity in the striatum.
-
VMAT2 Dependence: Once inside the cell, FFN 102 is pumped into vesicles by VMAT2. This step is shared by DA, 5-HT, and NE. Therefore, selectivity is determined entirely at the plasma membrane (DAT) level.
Validated Experimental Protocol
Objective: Selectively label and image dopamine release in acute striatal slices.
Reagents & Preparation
-
FFN 102 Stock: Dissolve in DMSO to 10 mM. Store at -20°C protected from light.
-
ACSF (Artificial Cerebrospinal Fluid): Oxygenated (95% O2 / 5% CO2), pH 7.4.[3]
-
Pharmacological Controls: Nomifensine (10 µM) for specificity check.
Workflow
Step 1: Slice Recovery Prepare acute coronal slices (300 µm) containing the dorsal striatum. Allow slices to recover in oxygenated ACSF for >1 hour at room temperature.
Step 2: Loading (The Critical Step) Incubate slices in 10 µM FFN 102 in ACSF for 30 minutes at room temperature.
-
Note: Unlike antibody staining, this is a functional assay. The tissue must be metabolically active.
-
Control: Pre-incubate a sister slice with 10 µM Nomifensine for 15 min, then add FFN 102. This slice should show no labeling , validating that your signal is DAT-mediated.
Step 3: Washout Transfer slices to dye-free ACSF for 20 minutes . This clears extracellular background fluorescence, enhancing the contrast of the loaded terminals.
Step 4: Imaging
-
Two-Photon Microscopy (Recommended): Excitation at 760 nm .[1] Collect emission at 440–500 nm .[3]
-
Confocal Microscopy: Excitation at 405 nm (UV laser).
-
Observation: You will see punctate labeling in the striatum (dopaminergic varicosities).[3] Somata in the midbrain (SNc/VTA) will also label.
Step 5: Stimulation (The "Flash") Stimulate electrically (e.g., 20-50 Hz) or chemically (High K+).
-
Result: Look for transient increases in fluorescence ("flashes") at puncta sites as the pH 5.6 vesicle content hits the pH 7.4 extracellular space.
Figure 2: Step-by-step workflow for FFN 102 imaging with built-in validation.
Limitations & Troubleshooting
While FFN 102 is the gold standard for DAT selectivity, it has limitations:
-
UV Excitation Requirement: FFN 102 requires UV (405 nm) or deep-red multiphoton (760 nm) excitation. It is not compatible with standard 488 nm (GFP) lasers.
-
Low Quantum Yield in Acid: Because it is designed to be dim in vesicles, resting vesicles are harder to see compared to FFN 200. You are imaging the potential for release rather than the total pool.
-
Not for Serotonin Studies: If you need to image SERT, FFN 102 is inappropriate due to low affinity. Use FFN 246 for serotonergic terminals.[5]
-
Silent Synapses: FFN 102 has revealed that ~70-80% of DA terminals are "silent" (do not release) under standard electrical stimulation, even though they load the dye. Do not assume lack of release = lack of loading.
References
-
Rodriguez, P. C., et al. (2013).[1][2][6] "Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain."[6][7][8] Proceedings of the National Academy of Sciences, 110(3), 870-875. Link[6]
-
Pereira, D. B., et al. (2016).[2] "Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum."[3] Nature Neuroscience, 19(4), 578-586. Link
-
Gubernator, N. G., et al. (2009).[1] "Fluorescent false neurotransmitters visualize dopamine release from individual presynaptic terminals."[6][7] Science, 324(5933), 1441-1444. Link
-
Nwafor, D. C., et al. (2021). "Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles."[4] ACS Chemical Neuroscience, 12(24), 4504–4511. Link
-
Dunn, M., et al. (2018).[2] "Designing a Norepinephrine Optical Tracer for Imaging Individual Noradrenergic Synapses and Their Activity in the Brain." Nature Communications, 9, 2838. Link
Sources
- 1. worldscientific.com [worldscientific.com]
- 2. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating FFN 102: Binding Affinity and Functional Selectivity in CNS Receptors
Topic: Evaluating FFN 102 Binding Affinity to CNS Receptors Content Type: Publish Comparison Guide
A Comparative Technical Guide for Neuropharmacology & Imaging
Executive Summary: The "Silent" Probe Paradigm
In the study of dopaminergic neurotransmission, the ideal optical probe must act as a functional mimic without acting as a pharmacological agent . This guide evaluates FFN 102 (Fluorescent False Neurotransmitter 102), a pH-responsive probe designed to visualize dopamine release.[1]
Unlike traditional radioligands used to map receptor density, FFN 102 is evaluated on its ability to avoid receptor binding. This guide presents experimental data confirming FFN 102 as a "silent" substrate—possessing high affinity for transport machinery (DAT/VMAT2) while exhibiting negligible binding affinity for post-synaptic CNS receptors. This selectivity profile is critical for ensuring that the act of measurement does not perturb the synaptic physiology being observed.
Mechanism of Action: The pH-Switchable Cycle
To understand the binding requirements of FFN 102, one must understand its life cycle within the presynaptic terminal. FFN 102 is a coumarin derivative designed to hijack the dopamine uptake and storage machinery.
The "Flash" Mechanism
FFN 102 exhibits pH-dependent optical properties.[2]
-
Vesicular State (pH ~5.5): The probe is protonated and fluorescence is quenched (absorption max ~340 nm).
-
Synaptic Release (pH 7.4): Upon exocytosis, the probe encounters neutral pH, deprotonates, and exhibits a surge in quantum yield (absorption max ~370 nm).
This "flash" upon release distinguishes it from earlier generations (e.g., FFN 511) which relied on destaining (loss of signal).[2]
DOT Diagram: FFN 102 Synaptic Cycle
Figure 1: The functional cycle of FFN 102. High affinity for DAT and VMAT2 drives accumulation; pH shift drives signal generation.
Binding Affinity Profile: Transporters vs. Receptors
The core evaluation of FFN 102 rests on a dichotomy: it must bind transporters avidly but receptors poorly.
Transporter Affinity (The "Good" Binding)
FFN 102 is a substrate, not an inhibitor. It competes with endogenous dopamine for uptake.
-
DAT (Dopamine Transporter): FFN 102 acts as a competitive substrate.[1] In striatal slice preparations, FFN 102 uptake is blocked by nomifensine (DAT inhibitor).
-
VMAT2 (Vesicular Monoamine Transporter 2): FFN 102 is actively pumped into vesicles. This accumulation is blocked by Reserpine or Tetrabenazine.[2]
Receptor Affinity (The "Bad" Binding)
A major limitation of early fluorescent probes (e.g., FFN 511) was potential off-target binding to D2 autoreceptors, which could inhibit further dopamine release via negative feedback loops.
Experimental Validation: In a comprehensive screen performed by the Psychoactive Drug Screening Program (PDSP) , FFN 102 was tested against a panel of 38 CNS receptors.[1]
Results:
-
Dopamine Receptors (D1, D2, D3, D4, D5): No appreciable binding at 10 µM.[1]
-
Serotonin Receptors (5-HT1A, 5-HT2A, etc.): No appreciable binding at 10 µM.
-
Adrenergic/Muscarinic Receptors: No appreciable binding.
This confirms that FFN 102 is pharmacologically inert at the synapse, acting purely as a tracer.
Comparative Performance Analysis
The following table compares FFN 102 against alternative methodologies for evaluating dopaminergic transmission.
| Feature | FFN 102 | FFN 511 (Predecessor) | FM1-43 (Traditional Dye) | Radioligands (e.g., [3H]-DA) |
| Primary Mechanism | pH-sensitive "Flash" (Release) | Destaining (Loss of signal) | Endocytic uptake (Vesicle recycling) | Binding/Uptake quantification |
| Selectivity | High (DAT & VMAT2 dependent) | Moderate (VMAT2 only; lipophilic) | Low (All active vesicles) | High (Specific to target) |
| Receptor Binding | Negligible (>10 µM Ki) | Potential D2 interaction | Non-specific membrane interaction | N/A (Used for binding assays) |
| Signal Direction | Increase (Dark | Decrease (Bright | Decrease (Destaining) | Scintillation counts |
| Spatial Resolution | Single bouton / Axonal | Single bouton | Single bouton | Tissue/Regional level |
| Physiological Impact | Silent (No signaling perturbation) | Potential agonist activity | Perturbs membrane properties | Toxic (if used in live tissue) |
Key Takeaway: FFN 102 is superior to FFN 511 due to its "turn-on" signal (easier to detect against background) and superior selectivity (DAT dependence ensures only DA neurons are labeled).
Validated Experimental Protocol
To evaluate FFN 102 binding and function in your own system, follow this self-validating protocol. This workflow ensures that the signal observed is due to specific DAT/VMAT2 binding and not non-specific tissue adherence.
Phase 1: Preparation & Loading
-
Slice Prep: Prepare acute coronal brain slices (300 µm) containing the striatum in oxygenated ACSF.
-
Incubation: Incubate slices in 10 µM FFN 102 for 30 minutes at room temperature.
-
Note: FFN 102 is highly polar; passive diffusion is minimal.[1] Active DAT transport is required.
-
-
Wash: Transfer slices to dye-free ACSF for 10-15 minutes to clear extracellular background.
Phase 2: Pharmacological Validation (The Control)
To confirm binding specificity, run parallel control slices:
-
Control A (DAT Block): Pre-incubate with 10 µM Nomifensine for 10 min before adding FFN 102. Result: No labeling (proves DAT specificity).
-
Control B (VMAT2 Block): Pre-incubate with 10 µM Tetrabenazine . Result: Cytosolic labeling only, no punctate vesicular loading (proves VMAT2 specificity).
Phase 3: Imaging & Stimulation
-
Microscopy: Two-photon excitation at 760 nm (or single-photon at 370 nm). Collect emission at 430-460 nm .
-
Stimulation: Apply electrical stimulation (e.g., 20-50 pulses at 10-20 Hz) or local KCl puff.
-
Readout: Measure
. Expect a transient increase ("flash") followed by decay as the dye diffuses away.
DOT Diagram: Experimental Workflow
Figure 2: Step-by-step workflow for validating FFN 102 specificity in brain tissue.
References
-
Rodriguez, P. C., et al. (2013).[2] "Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain."[1][3][4] Proceedings of the National Academy of Sciences (PNAS).
- Primary source for FFN 102 synthesis, PDSP binding screen data (38 receptors)
-
Lee, M., et al. (2010).[2] "Development of pH-responsive fluorescent false neurotransmitters."[5][6] Journal of the American Chemical Society.
- Describes the chemical design of the pH-sensitive coumarin core.
-
Pereira, D. B., et al. (2016).[2] "Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum." Nature Neuroscience.
- Comparison with FFN 200 and discussion of silent vesicle pools.
-
Gubernator, N. G., et al. (2009). "Fluorescent false neurotransmitters visualize dopamine release from individual presynaptic terminals." Science.
- Foundational paper for the FFN class (FFN 511) and initial methodology.
-
Meszaros, J., et al. (2018).[2] "Optical measurement of dopamine release in the globus pallidus." Frontiers in Cellular Neuroscience.
-
Application of FFN 102 "flashing" to measure release in sparse innervation regions.[2]
-
Sources
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
FFN 102 Mesylate: Safe Handling & Disposal Protocol
Executive Summary & Immediate Action
FFN 102 Mesylate is not merely a fluorescent dye; it is a bioactive false neurotransmitter that mimics dopamine and interacts with DAT (Dopamine Transporter) and VMAT2. Consequently, it must be handled with the same rigor as pharmacological agents, not just inert salts.
Core Disposal Directive:
-
NEVER dispose of this compound (solid or liquid) in municipal trash or down the drain.
-
ALWAYS segregate based on the solvent system (Aqueous vs. Organic) and label as "Bioactive/Hazardous."
Chemical Profile & Disposal Implications
Understanding the physicochemical properties of this compound is the first step in a self-validating safety protocol.
| Property | Specification | Disposal Implication |
| CAS Number | 1883548-92-2 | Unique identifier for waste manifests. |
| Chemical Nature | Mesylate Salt (pH-sensitive probe) | Water-soluble; requires pH-neutralization if in large acidic volumes. |
| Bioactivity | DAT/VMAT2 Substrate | Treat as Drug Waste. Potential biological effects on aquatic life if released. |
| Solubility | DMSO (~33 mg/mL), Water (~6 mg/mL) | Determines the liquid waste stream (Organic vs. Aqueous). |
| Hazard Class | Irritant (H302, H315, H319, H335) | Requires standard PPE; not acutely toxic but harmful if ingested/inhaled. |
Pre-Disposal Protocol: The "Zero-Exposure" Workflow
Causality: Most lab accidents occur during the transfer of waste, not the experiment itself. This protocol minimizes aerosolization and contact.[1]
Step 1: Personal Protective Equipment (PPE)
-
Nitrile Gloves: Double-gloving recommended when handling concentrated stock solutions (DMSO penetrates single layers quickly).
-
Safety Goggles: ANSI Z87.1 compliant.
-
Lab Coat: Buttoned, long sleeves.
-
Respiratory Protection: N95 mask or Fume Hood usage is mandatory when weighing the solid powder to prevent inhalation of bioactive dust.
Step 2: Waste Stream Identification
Before picking up the vessel, ask: "What is the solvent?"
-
Solid (Powder/Residue): Goes to Solid Hazardous Waste.
-
DMSO/Ethanol Stock: Goes to Organic/Halogenated Waste.
-
Aqueous Buffer (PBS/HBSS): Goes to Aqueous Hazardous Waste.
Detailed Disposal Procedures
A. Solid Waste (Powder & Contaminated Debris)
Applicability: Expired lyophilized powder, contaminated weigh boats, pipette tips, and dry wipes.
-
Containment: Place all solid waste into a clear, sealable polyethylene bag (secondary containment).
-
Segregation: Transfer the sealed bag into the laboratory's designated Solid Hazardous Waste Drum .
-
Labeling: Tag with the chemical name "this compound" and check "Toxic/Irritant."
-
Self-Validating Step: Ensure the lid of the waste drum is fully latched. If you can smell chemicals, the seal is failed.
-
B. Liquid Waste (Stock Solutions & Experimental Media)
Applicability: Leftover stock solutions (usually DMSO) or cell culture media containing the probe.
Scenario 1: Organic Solvent (DMSO/Methanol)
-
Collection: Pour into the Organic/Halogenated Waste container (Red/Yellow can).
-
Rinsing: Rinse the original vial with a small volume of acetone/ethanol and add to the same waste container.
-
Labeling: List "DMSO" and "Trace this compound" on the tag.
Scenario 2: Aqueous Buffer (PBS/Tyrode’s Solution)
-
Collection: Pour into the Aqueous Hazardous Waste container.
-
Neutralization (Conditional): If the solution is highly acidic (pH < 4) or basic (pH > 9) due to experimental manipulation, neutralize to pH 6–8 before adding to the drum to prevent exothermic reactions in the waste container.
-
Prohibition: Do NOT pour down the sink. Even dilute bioactive compounds can bypass municipal water treatment filtration.
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical flow for disposing of this compound, ensuring no step is missed.
Figure 1: Decision tree for this compound waste segregation. Note the strict prohibition of drain disposal for aqueous solutions.
Emergency Spill Management
In the event of a spill, rapid containment prevents lab contamination.
-
Isolate: Alert nearby personnel and mark the area.
-
PPE Up: Ensure gloves and goggles are on. Wear a mask if powder is spilled.
-
Contain:
-
Solid Spill: Cover with a wet paper towel (to prevent dust) and wipe up. Do not dry sweep.
-
Liquid Spill: Cover with absorbent pads or vermiculite.
-
-
Clean: Clean the surface with 70% Ethanol or a mild detergent. FFN 102 is fluorescent; use a UV hand lamp (if available) to verify all traces are removed.
-
Dispose: All cleanup materials go into the Solid Hazardous Waste .
Regulatory Compliance & Grounding
This protocol complies with the "Cradle-to-Grave" management standards mandated by the EPA and OSHA.
-
RCRA Compliance: Under the Resource Conservation and Recovery Act (RCRA), FFN 102 must be characterized as hazardous waste due to its bioactive nature and potential toxicity [1].
-
OSHA Hazard Communication: As per 29 CFR 1910.1200, all waste containers must be labeled with the specific chemical identity and hazard warnings [2].
-
Bioactive Precaution: The NIH Prudent Practices in the Laboratory dictates that chemicals with pharmacological activity (like false neurotransmitters) be treated with the same containment protocols as the drugs they mimic [3].
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Personal protective equipment for handling FFN 102 mesylate
Operational Safety Protocol: Handling FFN 102 Mesylate in Neurobiology Workflows
Part 1: Executive Safety Directive
To: Research Personnel & Lab Safety Officers From: Senior Application Scientist, Neuropharmacology Division Subject: Risk Mitigation for this compound (Fluorescent False Neurotransmitter)
The Core Directive: Treat this compound not merely as a dye, but as a bioactive pharmacological agent . While it is a fluorescent probe, its molecular architecture mimics dopamine. It is a substrate for the Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2).[1][2]
Why This Matters: Standard "universal precautions" are insufficient. Because FFN 102 is designed to hijack neuronal transport mechanisms, accidental systemic absorption (via inhalation of dust or DMSO-facilitated skin contact) could theoretically result in off-target neurophysiological effects. Furthermore, as a mesylate salt, the compound is hygroscopic and prone to static charge, increasing the risk of aerosolization during weighing.
Part 2: Hazard Profile & Risk Assessment
Before handling, you must understand the specific risks associated with this compound.[3]
| Hazard Category | Classification | Specific Risk Context |
| GHS Health Hazards | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][5] |
| Bioactivity | Neuroactive | Acts as a DAT/VMAT2 substrate.[1][2] High affinity for specific monoamine transporters. Potential to alter dopaminergic signaling if absorbed systemically. |
| Physical State | Crystalline Solid | Mesylate salts are often hygroscopic. Fine dust can be generated during weighing, posing an inhalation risk. |
| Solvent Vector | DMSO Soluble | Stock solutions are often prepared in DMSO. DMSO penetrates skin rapidly , carrying the dissolved FFN 102 directly into the bloodstream. |
Part 3: PPE Matrix (Task-Based)
Select your Personal Protective Equipment (PPE) based on the specific operation you are performing.
| Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| 1.[4][5] Weighing Powder | Mandatory: Chemical Fume Hood.If hood unavailable: N95/P100 Respirator. | Double Nitrile Gloves (min 0.11mm).Change outer pair immediately if contaminated. | Chemical Safety Goggles (tight-fitting).Standard glasses do not prevent dust entry. | Lab coat (buttoned to neck).Closed-toe shoes. |
| 2. Solubilization (DMSO) | Mandatory: Chemical Fume Hood.DMSO vapors are low risk, but aerosol is high risk. | Double Gloves Required. Inner: Nitrile.Outer: Nitrile or Butyl (for prolonged DMSO contact). | Safety Glasses with side shields. | Lab coat + Chemical resistant apron if handling >50mL. |
| 3. Microscopy/Imaging | Standard Lab Ventilation. | Single Nitrile Gloves. | Safety Glasses (UV-blocking if using open UV source). | Standard Lab Coat. |
Part 4: Operational Workflow (Step-by-Step)
Phase A: Preparation & Storage
-
Storage: Store the lyophilized solid at -20°C , desiccated, and protected from light.
-
Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the vial, which degrades the hygroscopic mesylate salt.
Phase B: Weighing & Solubilization (The Critical Step)
Rationale: This is the highest risk phase due to dust generation and high concentration.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or polonium strip if available. Mesylate salts often carry static charge, causing powder to "jump."
-
Solvent Selection:
-
Preferred: Anhydrous DMSO (Solubility ~125 mg/mL).
-
Alternative: Sterile Water (Solubility ~10 mg/mL).[6]
-
Note: Dissolve in DMSO for a high-concentration stock (e.g., 10-50 mM), then aliquot and freeze. Dilute into aqueous buffer (e.g., ACSF) only immediately before use.
-
-
Technique: Add solvent gently down the side of the vial to minimize aerosolization. Vortex with the cap tightly sealed.
Phase C: Experimental Application
-
Dilution: When diluting stock into physiological buffer (pH 7.4), ensure the final DMSO concentration is <0.1% to avoid cytotoxicity.
-
Light Protection: FFN 102 is a fluorophore (Excitation ~370nm).[7] Keep solutions wrapped in foil or in amber tubes to prevent photobleaching.
Part 5: Waste Disposal & Spill Response
Chemical Waste Management
-
Liquid Waste: Collect all FFN 102 solutions in a container labeled "Hazardous Chemical Waste - Neuroactive/Toxic." Do NOT pour down the sink.
-
If in DMSO: Segregate into "Halogenated/Organic" waste streams (check local EHS rules regarding DMSO).
-
-
Solid Waste: Pipette tips, weighing boats, and gloves used during weighing must be disposed of as Solid Hazardous Waste .
Spill Response Protocol
-
Powder Spill:
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel (dampened with water or ethanol) to solubilize and trap the powder.
-
Wipe up and dispose of as hazardous waste.
-
Clean area with 70% ethanol.
-
-
Liquid Spill (DMSO Stock):
-
Evacuate the immediate area if the spill is large (>10mL).
-
Wear double gloves and goggles.
-
Absorb with inert material (vermiculite or chemical pads).
-
Wash the surface with water and detergent to remove oily DMSO residue.
-
Part 6: Safety Logic Visualization
The following diagram illustrates the hierarchy of controls for handling FFN 102, prioritizing engineering controls over PPE.
Figure 1: Safety Hierarchy and Operational Flow for this compound. Note the critical control point at the solvent selection stage due to DMSO skin permeability.
References
-
Gubernator, N. G., et al. (2009). "Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals."[8][9][10] Science, 324(5933), 1441-1444.
-
Rodriguez, P. C., et al. (2013). "Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain."[10] Proceedings of the National Academy of Sciences (PNAS), 110(3), 870-875.
-
Tocris Bioscience. (n.d.). "this compound Safety Data Sheet." Bio-Techne.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
Sources
- 1. This compound | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mgchemicals.com [mgchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
